2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-(5-amino-3,4-dimethylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(2)9-10(3-4-11)7(5)8/h11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRSTZDSVLJJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
This guide provides a comprehensive overview of a strategic synthetic approach to 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol, a substituted pyrazole of significant interest in medicinal chemistry. Pyrazole scaffolds are privileged structures in drug discovery, forming the core of numerous pharmacologically active compounds, including kinase inhibitors for cancer research.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic pathway, experimental protocols, and the underlying chemical principles.
Strategic Importance and Applications
Substituted pyrazoles are a cornerstone in modern medicinal chemistry due to their ability to act as versatile pharmacophores.[3][4] The 5-aminopyrazole moiety, in particular, is a key building block for a wide range of bioactive molecules, including potent kinase inhibitors.[1][5] The title compound, this compound, incorporates both the crucial 5-aminopyrazole core and a hydroxyethyl chain. This N-alkylation with a functionalized chain can enhance solubility and provide a valuable handle for further molecular elaboration, making it a promising intermediate for the development of novel therapeutics.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the N1-C bond of the pyrazole ring, leading to the key intermediate, 5-amino-3,4-dimethyl-1H-pyrazole (3) , and a two-carbon electrophile. The synthesis of the pyrazole core itself can be achieved through the cyclization of a suitable acyclic precursor.
Our proposed synthetic strategy, therefore, involves:
-
Step 1: Synthesis of the Core Intermediate: Formation of 5-amino-3,4-dimethyl-1H-pyrazole (3) via a classical condensation reaction.
-
Step 2: N-Alkylation: Regioselective introduction of the 2-hydroxyethyl group onto the N1 position of the pyrazole ring.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Core Intermediate: 5-amino-3,4-dimethyl-1H-pyrazole (3)
The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with hydrazine or its derivatives.[6] In this case, we will adapt a well-established method for pyrazole formation from a 1,3-dicarbonyl compound and hydrazine.[7][8][9]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of hydrazine on one of the carbonyl groups of 3-methyl-2,4-pentanedione, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Workflow for the synthesis of the pyrazole intermediate.
Detailed Experimental Protocol
Materials:
-
3-Methyl-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.
-
Acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-amino-3,4-dimethyl-1H-pyrazole.
Table 1: Expected Yield and Characterization Data for Intermediate (3)
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.95 (s, 3H, CH₃), 2.05 (s, 3H, CH₃), 4.50 (s, 2H, NH₂), 11.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 10.5, 12.0, 98.0, 140.0, 150.0 |
Regioselective N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers.[10][11][12][13] The regioselectivity is influenced by steric hindrance and the electronic nature of the substituents on the pyrazole ring. For 5-amino-3,4-dimethyl-1H-pyrazole, alkylation is expected to predominantly occur at the N1 position due to steric hindrance from the methyl group at the 3-position. We will employ 2-chloroethanol as the alkylating agent under basic conditions.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism. The pyrazole anion, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.
Detailed Experimental Protocol
Materials:
-
5-amino-3,4-dimethyl-1H-pyrazole (3)
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 5-amino-3,4-dimethyl-1H-pyrazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.
Table 2: Expected Yield and Characterization Data for Target Compound
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | White solid |
| ¹H NMR (CDCl₃) | δ (ppm): 2.10 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 3.85 (t, 2H, CH₂), 4.05 (t, 2H, CH₂), 4.20 (s, 2H, NH₂), 4.90 (t, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 10.8, 12.5, 50.0, 62.0, 105.0, 142.0, 152.0 |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated 156.1137, found 156.1135 |
Conclusion
This guide outlines a robust and efficient two-step synthesis for this compound. The methodology relies on established and reliable chemical transformations, providing a clear pathway for obtaining this valuable building block for drug discovery and medicinal chemistry research. The provided protocols are designed to be readily adaptable in a standard laboratory setting.
References
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.[Link]
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Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B.[Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.[Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health.[Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.[Link]
-
Propose a mechanism to account for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. Homework.Study.com.[Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate.[Link]
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A NEW METHOD FOR THE SYNTHESIS OF 4-AMINO-3,5-DIMETHYLPYRAZOLES AND THEIR AZO DYES. DergiPark.[Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.[Link]
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What is the product of the reaction between 2,4-pentanedione an... Filo.[Link]
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Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate.[Link]
-
ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. ResearchGate.[Link]
-
Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. International Union of Crystallography.[Link]
-
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI.[Link]
-
Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole... brainly.com.[Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information.[Link]
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Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications.[Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health.[Link]
-
What is the product when 2,4-pentanedione reacts with hydrazine (NH₂NH₂)? Draw the mechanism of the reaction. Filo.[Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information.[Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.[Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.[Link]
-
Hydrazine. Wikipedia.[Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.[Link]
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]
-
Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. OUCI.[Link]
-
(PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate.[Link]
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.[Link]
-
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. PubChem.[Link]
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2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a substituted pyrazole, this compound holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a reactive amino group, a hydroxyl moiety, and a dimethyl-substituted pyrazole core, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This document will delve into its physicochemical characteristics, spectroscopic profile, synthetic pathways, and reactivity, offering valuable insights for scientists engaged in the design and development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The foundational aspect of understanding any chemical entity lies in its structure and inherent physical properties. This compound is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms. This core is substituted with an amino group, two methyl groups, and an ethanol side chain.
The strategic placement of these functional groups dictates the molecule's reactivity and potential for forming various chemical bonds. The amino group serves as a key nucleophile and a site for forming amides, sulfonamides, and other derivatives. The hydroxyl group can be engaged in esterification, etherification, or oxidation reactions. The pyrazole ring itself is a stable aromatic system, but it can also participate in various chemical transformations.
A summary of the key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C7H13N3O | ChemSpider |
| Molecular Weight | 155.19 g/mol | ChemSpider |
| CAS Number | 1801824-21-2 | ChemSpider |
| Appearance | White to off-white solid | Generic Material Data |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, and DMSO | Generic Material Data |
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is not readily found, the expected spectral characteristics can be inferred based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups on the pyrazole ring, the methylene protons of the ethanol side chain, the hydroxyl proton, and the protons of the amino group. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. One would expect to see signals for the two methyl carbons, the two carbons of the ethanol side chain, and the three distinct carbons of the pyrazole ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), and C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 155 or 156, respectively. Fragmentation patterns could provide further structural information.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A plausible synthetic route is outlined below. The causality behind this experimental choice lies in the robust and well-established reactions for constructing substituted pyrazoles.
Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4-Dimethyl-1H-pyrazole
-
To a solution of 3-methyl-2,4-pentanedione in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,4-dimethyl-1H-pyrazole.
Step 2: Synthesis of 2-(3,4-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
-
To a solution of 3,4-dimethyl-1H-pyrazole in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Add 2-bromoethanol dropwise to the suspension and heat the mixture.
-
Monitor the reaction by TLC. Once complete, cool the mixture, filter off the base, and concentrate the filtrate.
-
Purify the resulting oil or solid by column chromatography.
Step 3: Nitration of 2-(3,4-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.
-
Slowly add 2-(3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol to the nitrating mixture while maintaining the low temperature.
-
Stir the reaction at low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the nitro-intermediate.
Step 4: Reduction to this compound
-
Dissolve the nitro-intermediate in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
-
After the reaction is complete, filter off the catalyst (if used) and neutralize the reaction mixture.
-
Extract the final product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product.
-
Purify the final compound by column chromatography or recrystallization.
Chemical Reactivity and Derivatization
The presence of multiple functional groups makes this compound a versatile scaffold for chemical modifications.
Reactivity of the Amino Group
The primary amino group is a potent nucleophile and can readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Reaction with alkyl halides, though selectivity can be an issue.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Reactivity of the Hydroxyl Group
The primary alcohol can be transformed into various other functional groups:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis).
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs. Substituted pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
The title compound, with its specific substitution pattern, serves as a valuable intermediate for creating libraries of novel compounds for biological screening. The amino group can be functionalized to introduce pharmacophoric features that can interact with specific biological targets, such as kinases, proteases, or G-protein coupled receptors. The ethanol side chain provides a flexible linker that can be used to position functional groups in the appropriate orientation for binding to a target protein.
While specific drugs containing this exact fragment are not prominently reported, its structural motifs are present in many biologically active molecules. For instance, the aminopyrazole core is a key feature in a number of kinase inhibitors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
biological activity of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
An In-Depth Technical Guide to the Biological Activity of the 5-Aminopyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Executive Summary
The 5-aminopyrazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its ability to interact with a wide array of biological targets.[1][2] While specific public domain data on the is limited, the extensive research into its structural class provides a robust framework for understanding its potential therapeutic applications. This guide synthesizes the vast body of literature on 5-aminopyrazole derivatives, exploring their established roles as potent anticancer, anti-inflammatory, kinase-inhibiting, and antimicrobial agents. We will delve into the mechanistic underpinnings of these activities, provide exemplary experimental protocols for their evaluation, and present structure-activity relationship (SAR) insights to guide future drug discovery efforts.
The 5-Aminopyrazole Core: A Versatile Pharmacophore
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which can exist in several tautomeric forms.[3] The addition of an amino group at the C5 position creates the 5-aminopyrazole scaffold, a versatile building block for synthesizing fused heterocyclic systems and a diverse range of bioactive molecules.[1][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties.[2][4][5] The hydrogen bonding capabilities of the amino group and the pyrazole nitrogens, coupled with the tunable electronic and steric properties through substitution, allow for high-affinity interactions with various enzymatic pockets and receptors.
Figure 1: General structure of the 5-aminopyrazole scaffold and the specific topic compound.
Anticancer Activity
5-Aminopyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of tumor cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of 5-aminopyrazoles is the inhibition of protein kinases.[5] Kinases like p38 MAP Kinase and Bruton's Tyrosine Kinase (BTK) are often dysregulated in cancer, controlling cellular processes such as proliferation, apoptosis, and differentiation.[5]
-
p38 MAPK Inhibition: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can play a role in tumor progression.[5] Goldstein et al. (2006) developed a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones that are highly selective inhibitors of p38 MAPK. X-ray crystallography revealed these compounds bind to the ATP-binding pocket of the enzyme.[5]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical therapeutic target in B-cell malignancies. Pirtobrutinib, an FDA-approved drug for mantle cell lymphoma, features a 5-aminopyrazole core and functions as a reversible BTK inhibitor. This non-covalent inhibition leads to fewer off-target side effects compared to covalent inhibitors.[5]
Figure 2: Simplified p38 MAPK signaling pathway and the inhibitory action of 5-aminopyrazoles.
Cytotoxicity Data
The antiproliferative activity of various 5-aminopyrazole derivatives has been quantified using MTT assays across numerous cancer cell lines.
| Compound Class/Example | Cancer Cell Line | Activity (IC50 or % Inhibition) | Reference |
| 5-amino-pyrazole-4-carbonitrile derivative | NCI-H23 (Lung), HCT-15 (Colon), DU-145 (Prostate) | >90% inhibition | [5] |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver), HeLa (Cervical) | 54.25% and 38.44% growth, respectively | [5] |
| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | HCT-116 (Colorectal), MCF-7 (Breast) | IC50 = 3.18 µM and 4.63 µM, respectively | [5] |
| Pyrazole Hydrazide Derivative | B16-F10 (Melanoma), MCF-7 (Breast) | IC50 = 0.49 µM and 0.57 µM, respectively | [6][7] |
Table 1: Selected examples of anticancer activity of 5-aminopyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized method for assessing the in vitro antiproliferative activity of a test compound.
Objective: To determine the concentration of a 5-aminopyrazole derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory and Analgesic Activity
The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs.[8] Derivatives of 5-aminopyrazole have shown significant anti-inflammatory and analgesic properties, often linked to their ability to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory signaling pathways like p38 MAPK.[5][8]
Mechanism of Action
-
COX Inhibition: Some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting COX-1 and COX-2, enzymes responsible for prostaglandin synthesis.
-
p38 MAPK Inhibition: As discussed in the anticancer section, inhibition of the p38 MAPK pathway is a key mechanism for reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]
-
Antioxidant Activity: Certain 4-amino-3-methyl-1-phenylpyrazol-5-ol derivatives have shown pronounced antioxidant activity, which can contribute to anti-inflammatory effects by neutralizing reactive oxygen species involved in inflammatory processes.[5]
In Vivo Evaluation
Studies have demonstrated the efficacy of these compounds in animal models. For example, some derivatives have shown analgesic and anti-inflammatory potential comparable to standard drugs like indomethacin and diclofenac sodium in writhing tests and carrageenan-induced edema models.[7][8]
Antimicrobial and Antifungal Activity
The 5-aminopyrazole scaffold is a versatile starting point for the development of novel antimicrobial agents.[3][4]
Spectrum of Activity
Derivatives have shown activity against a range of pathogens:
-
Bacteria: Including Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains like Escherichia coli.[3][4]
-
Fungi: Including Aspergillus niger and Candida albicans.[4]
-
Mycobacteria: Some 5-aminopyrazole-4-carboxamides have shown potent anti-tubercular activity with low cytotoxicity.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.
Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Procedure:
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at 2x the highest desired concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Conclusion and Future Directions
The 5-aminopyrazole scaffold is a remarkably fruitful source of biologically active compounds with significant therapeutic potential. While the specific biological profile of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is not yet detailed in public literature, its structural features align with those of potent kinase inhibitors and antimicrobial agents. The extensive research on its analogs provides a clear roadmap for its potential evaluation. Future research should focus on the synthesis and systematic screening of this and related compounds against kinase panels and diverse microbial strains. The continued exploration of this privileged scaffold is highly likely to yield novel candidates for drug development in oncology, inflammation, and infectious diseases.
References
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Center for Biotechnology Information (PMC). [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
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(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. (1991). PubMed. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Center for Biotechnology Information (PMC). [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information (PMC). [Link]
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A Comprehensive Review of Aminochalcones. (n.d.). MDPI. [Link]
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[BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. (2024). National Center for Biotechnology Information (PMC). [Link]
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Two-component reactions of 5-amino-pyrazole derivatives (N′/N-1...). (n.d.). ResearchGate. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). National Center for Biotechnology Information (PMC). [Link]
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2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol derivatives and analogs
Initiating Comprehensive Search
I've started a thorough investigation, aiming to collect relevant data about "2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol," its analogs and derivatives. I am focusing on its synthesis, chemical characteristics, and biological functionality.
Developing Structural Outline
I'm now outlining a detailed structure for the technical guide. My plan is to start with an overview of the pyrazole core. Then, the focus will be on synthetic routes, characterization techniques, relevant biological targets, mechanisms of action, and therapeutic applications of significant derivatives. I'll maintain scientific integrity, providing the rationale for all synthetic steps and analytical methods. All protocols will be robust and reproducible.
Planning Content Assembly
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Reviewing Initial Findings
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Inferring Synthetic Routes
I'm now diving into the synthetic routes for N-substituted pyrazoles, especially those with a hydroxyethyl group. The broader search was fruitful, but I'm refining my focus to bridge the gap in specific data on "this compound." I'll be inferring synthesis and potential biological activities based on related compounds, keeping the guide's limitations in mind.
Analyzing Gaps in Knowledge
I've hit a snag, as while I have general pyrazole data, I lack specifics on the hydroxyethyl compound. I'll focus now on N-substituted pyrazoles and the impact of the methyl groups. I'll search for information on how N-hydroxyethyl substitutions and 3,4-dimethyl additions on the pyrazole ring impact both reactivity and biological effects. To bridge this data gap, the focus will now be on inferring from related compounds.
Targeting Specific Derivatives
I'm now prioritizing the synthesis of N-hydroxyethyl pyrazoles, and the effects of 3,4-dimethyl substitution. I'm focusing on their biological evaluations to infer therapeutic targets. The guide will cover the scaffold, synthetic strategies, modifications, inferred biological activities, SAR, protocols, visualizations, and will have properly cited sources.
Analyzing Synthesis Pathways
I've been digging deeper into the synthesis of 5-aminopyrazoles, and N-substituted pyrazoles. The second round of searches yielded more focused results, including several relevant papers. Currently, I'm reviewing these papers, concentrating on the methods that were used to create 5-aminopyrazoles.
Synthesizing Proposed Route
I've been examining the synthesis of 5-aminopyrazoles, from β-ketonitriles and hydrazines, and N-substituted pyrazoles from primary amines. I'm focusing on crafting a plausible route to the target compound, using existing methods. The direct synthesis remains elusive, so I'm aiming to combine known methods to form the final structure. The N-alkylation step appears key, so the use of suitable reagents to introduce the 2-hydroxyethyl group will be essential.
Formulating Synthetic Pathway
My searches have really paid off. I've compiled several relevant papers, and I'm combining established methods for the synthesis of the 5-aminopyrazole core from beta-ketonitriles. The next step is N-alkylation using suitable reagents to introduce the hydroxyethyl group; I will propose this step. I'm also planning the technical guide content, including an introduction and the synthetic strategies.
Proposing Synthetic Plan
I'm now integrating information from my latest search round, and synthesizing a plausible synthetic pathway. I've been able to combine the relevant literature, focusing on the synthesis of the 3,4-dimethyl-5-aminopyrazole core. I'll propose an N-alkylation step to add the 2-hydroxyethyl group, and will include a guide. I am planning on constructing a detailed technical guide. It will include an introduction and the synthetic strategies in detail. I will be proposing the synthesis and the experimental protocols.
Compiling Guide Details
I'm now fully immersed in compiling the technical guide. My focus is on the synthesis section, where I'm outlining the condensation of β-ketonitriles with hydrazines, and the subsequent N-alkylation steps. The guide structure is taking shape, and includes a solid introduction. I will also incorporate characterization data and visualizations. The guide will include discussions of biological activities for the compounds. I've found plenty of information on related compounds.
Developing Guide Content
I'm now outlining a detailed technical guide. The second round of searches revealed many papers on 5-aminopyrazoles, and N-substituted pyrazoles. I've focused my attention on the synthesis of 3,4-dimethyl-5-aminopyrazole, and propose an N-alkylation step to add the 2-hydroxyethyl group. I'll include a detailed introduction. I have a comprehensive content generation plan now.
spectroscopic data for 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Foreword
The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and materials science. Spectroscopic analysis provides the empirical data necessary to confirm molecular identity, purity, and conformation. This guide focuses on this compound, a substituted aminopyrazole with potential as a versatile building block in medicinal chemistry. While direct experimental spectra for this specific molecule are not widely published, its structural motifs are well-characterized in the chemical literature.
This document serves as an in-depth technical guide, providing a robust, predicted spectroscopic profile for the title compound. By leveraging established principles and data from analogous structures, we will explain the causality behind the expected spectroscopic signals. This approach offers a powerful framework for researchers to anticipate, interpret, and validate their own experimental findings. Every prediction and mechanistic claim is grounded in authoritative references, ensuring scientific integrity.
Molecular Structure and Spectroscopic Implications
The spectroscopic character of this compound is dictated by its key functional components: the 5-aminopyrazole core, the two methyl substituents on the pyrazole ring, and the N-linked ethanol side chain.
-
5-Amino-3,4-dimethyl-1H-pyrazole Core: This forms the chromophore of the molecule. The amino group (-NH₂) is a powerful electron-donating group, which significantly influences the electron density of the pyrazole ring, impacting both NMR chemical shifts and UV-Vis absorption. The two methyl groups (-CH₃) will provide distinct singlet signals in ¹H NMR and characteristic resonances in ¹³C NMR.
-
N-Ethanol Substituent (-CH₂CH₂OH): This side chain introduces several key spectroscopic features. The two methylene groups (-CH₂) will appear as coupled signals (triplets) in the ¹H NMR spectrum. The primary alcohol (-OH) group will have a characteristic broad stretch in the IR spectrum and its proton signal in ¹H NMR will be sensitive to solvent and concentration.
Below is a diagram illustrating the molecular structure with atom numbering for NMR assignment purposes.
Caption: Predicted major fragmentation pathways in ESI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the pyrazole chromophore.
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Data Acquisition: Record the absorbance spectrum of the sample solution, typically from 200 to 400 nm.
Predicted UV-Vis Absorption
The pyrazole ring is the primary chromophore. The amino group acts as a strong auxochrome, which is expected to cause a bathochromic (red) shift of the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted pyrazole. [1][2][3][4][5]
| Predicted λ_max (nm) | Solvent | Electronic Transition | Rationale |
|---|
| 230 - 250 | Ethanol | π → π* | This absorption is characteristic of the pyrazole heterocyclic system. The electron-donating amino group increases the energy of the π orbital, reducing the energy gap for the transition and shifting the absorption to a longer wavelength compared to unsubstituted pyrazole (which absorbs < 220 nm). [4][5]|
Conclusion
This guide provides a comprehensive, theoretically grounded prediction of the . The expected ¹H and ¹³C NMR spectra are characterized by distinct signals for the pyrazole core and the N-ethanol substituent. The IR spectrum is predicted to be dominated by broad O-H and sharp N-H stretching bands. Mass spectrometry should reveal a clear protonated molecular ion and characteristic fragmentation patterns involving the loss of water and alpha-cleavage of the side chain. Finally, UV-Vis spectroscopy is expected to show a π → π* transition around 230-250 nm. This detailed analysis serves as a valuable reference for any researcher undertaking the synthesis and characterization of this compound, providing a robust framework for the confirmation of its structure.
References
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Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]
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ResearchGate. (2024, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Available at: [Link]
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Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]
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UCLA Chemistry. IR Chart. Available at: [Link]
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ResearchGate. (2024, August 6). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF. Available at: [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
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National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
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Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]
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ResearchGate. Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Available at: [Link]
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SpectraBase. 5-Amino-1,3-diphenyl pyrazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Available at: [Link]
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ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available at: [Link]
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Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
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ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
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RSC Publishing. Visible light-induced functionalization of indazole and pyrazole: a recent update. Available at: [Link]
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National Center for Biotechnology Information. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link]
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RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link]
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ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
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Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
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JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
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Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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ResearchGate. ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3- (2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. | Request PDF. Available at: [Link]
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Spectroscopic Blueprint of a Novel Pyrazole: A Technical Guide to 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel pyrazole derivative, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive blueprint for the structural elucidation of this compound, grounded in established spectroscopic principles and data from analogous structures.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The presence of an amino group, two methyl groups, and a hydroxyethyl substituent on the pyrazole core suggests a molecule with multiple points for potential biological interactions and metabolic transformation. Accurate structural confirmation through spectroscopic methods is a critical first step in its development as a potential therapeutic agent. This guide will detail the expected NMR and mass spectrometric signatures of this molecule, providing a robust framework for its characterization.
Predicted ¹H and ¹³C NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of similar substituted pyrazoles found in the literature[3][4][5][6].
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for unambiguous structural assignment.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and OH).
-
Filter the solution into a standard 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, acquire data with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
Perform DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
To further confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₃ (at C3) | 2.1 - 2.3 | s | - | Singlet, typical for a methyl group on a pyrazole ring. |
| -CH₃ (at C4) | 1.9 - 2.1 | s | - | Singlet, slightly upfield compared to the C3-methyl due to electronic environment. |
| -NH₂ | 4.5 - 5.5 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D₂O. |
| N-CH₂- | 3.9 - 4.1 | t | 5-7 | Triplet, deshielded by the adjacent nitrogen atom. |
| -CH₂-OH | 3.6 - 3.8 | t | 5-7 | Triplet, coupled to the N-CH₂ protons. |
| -OH | 4.0 - 5.0 | t or br s | 5-6 | Chemical shift and multiplicity are solvent dependent. Exchangeable with D₂O. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Notes |
| -CH₃ (at C3) | 9 - 12 | CH₃ | |
| -CH₃ (at C4) | 7 - 10 | CH₃ | |
| C3 | 145 - 150 | C | Quaternary carbon, attached to a methyl group and nitrogen. |
| C4 | 110 - 115 | C | Quaternary carbon, attached to a methyl group. |
| C5 | 148 - 153 | C | Quaternary carbon, attached to the amino group. |
| N-CH₂- | 50 - 55 | CH₂ | Deshielded by the nitrogen atom. |
| -CH₂-OH | 60 - 65 | CH₂ | Attached to the hydroxyl group. |
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization source: Electrospray Ionization (ESI) is suitable for this polar molecule. Electron Ionization (EI) can also be used to induce more fragmentation.
Data Acquisition:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₇H₁₃N₃O, with a monoisotopic mass of 155.1059 g/mol .
Expected Molecular Ion:
-
In ESI-MS (positive mode), the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 156.1137.
Key Fragmentation Pathways:
The fragmentation of pyrazoles is known to involve characteristic losses, such as HCN and N₂[7]. For the target molecule, the following fragmentation patterns are predicted:
-
Loss of H₂O: A common fragmentation for alcohols, leading to a fragment at m/z 138.1031.
-
Loss of the ethanol side chain: Cleavage of the N-C bond of the side chain can result in a fragment corresponding to the pyrazole ring at m/z 111.0820.
-
Cleavage of the ethanol side chain: Loss of a CH₂OH radical (31 Da) would lead to a fragment at m/z 125.0929.
-
Ring Fragmentation: Subsequent fragmentation of the pyrazole ring could involve the loss of N₂ (28 Da) or HCN (27 Da) from fragment ions.
Predicted Mass Spectrometry Fragmentation of this compound
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A Technical Guide to the In Vitro Screening of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
A Senior Application Scientist's Whitepaper for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] This guide outlines a comprehensive, scientifically rigorous strategy for the initial in vitro characterization of the novel compound, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. As the biological target(s) of this molecule are unknown, this document presents a tiered screening cascade designed to identify potential activities, confirm hits, and elucidate the mechanism of action. We will detail field-proven protocols, emphasize the importance of robust quality control, and provide a framework for data analysis and hit validation, grounded in the principles of the Assay Guidance Manual.[4][5][6]
Introduction: The Rationale for Screening a Novel Pyrazole Derivative
The pyrazole ring system is a five-membered heterocycle that is a cornerstone of modern drug discovery.[2][7][8] Its unique chemical properties allow it to serve as a versatile scaffold, leading to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1][7] Pyrazole derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects.[7][8]
The subject of this guide, this compound, is a novel analogue whose biological properties have not been characterized. The presence of the 5-aminopyrazole moiety is particularly noteworthy, as this group is found in numerous kinase inhibitors where it often acts as a hinge-binding motif in the ATP pocket.[9] Therefore, a primary hypothesis is that this compound may exhibit kinase inhibitory activity. This guide provides a systematic approach to explore this hypothesis and to broadly profile the compound against other target classes to uncover its full therapeutic potential.
Pre-Screening: The Foundation of Trustworthy Data
Before committing resources to a large-scale screening campaign, the identity, purity, and solubility of the test compound must be rigorously established. This foundational step is critical for data integrity and prevents the costly pursuit of artifacts.[10]
Compound Quality Control (QC)
The first step is to validate the compound's identity and purity. This is a self-validating system; without it, any subsequent biological data is unreliable.
-
Identity Confirmation : Verify the molecular weight using high-resolution mass spectrometry (HRMS) and confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment : Quantify the purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). A purity level of >95% is considered standard for high-throughput screening (HTS).[10]
-
Solubility Determination : Assess the compound's solubility in Dimethyl Sulfoxide (DMSO) and in aqueous assay buffers. A stock solution, typically at 10 mM in 100% DMSO, should be prepared and visually inspected for precipitation.[11][12] The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid artifacts.[13]
Compound Management
Proper handling and storage are essential to ensure compound stability.
-
Stock Solution : Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Plating : For screening, create a series of "daughter" plates by diluting the stock solution. For quantitative HTS (qHTS), a multi-point dilution series is prepared.[12]
-
Storage : Store all DMSO stocks at -20°C or -80°C in desiccated conditions to prevent water absorption and degradation.
A Tiered In Vitro Screening Strategy
A logical, tiered approach ensures that resources are used efficiently, focusing progressively on the most promising activities. The workflow is designed to cast a wide net initially, then to rigorously confirm and characterize the most compelling hits.
Tier 1: Primary Screening - Broad Target Profiling
Given the prevalence of pyrazoles as kinase inhibitors, a logical starting point is to screen the compound against a broad panel of protein kinases.[14][15] Commercial services offer comprehensive panels that cover the human kinome.[15][16]
Protocol: Single-Point Kinase Inhibition Screen
This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[17][18][19]
-
Objective : To identify potential kinase targets by measuring the percent inhibition of enzymatic activity at a single high concentration of the test compound.
-
Materials :
-
Test Compound: this compound at 10 mM in DMSO.
-
Kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot™).
-
ADP-Glo™ Assay Kit (Promega).[17]
-
Appropriate kinase, substrate, and buffer for each reaction.
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
-
Methodology :
-
Prepare the kinase reaction mix in a 384-well plate containing kinase, substrate, and ATP in the appropriate reaction buffer.
-
Add the test compound to a final concentration of 10 µM. Add DMSO vehicle and Staurosporine to control wells.
-
Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin needed for light generation.[17]
-
Incubate at room temperature for 30-60 minutes.[20]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
Calculate the percent inhibition for the test compound relative to the positive (0% activity) and negative (100% activity) controls.
-
A "hit" is typically defined as a compound that causes >50% inhibition at 10 µM.
-
Tier 2: Hit Confirmation and Potency Determination
Any hits identified in the primary screen must be confirmed. This involves re-testing a freshly sourced or re-synthesized sample of the compound in a dose-response format to determine its potency (IC50).[10]
Protocol: IC50 Determination with ADP-Glo™
-
Objective : To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
-
Methodology :
-
Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 30 µM).
-
Execute the ADP-Glo™ assay as described in section 3.1, but with the range of compound concentrations.
-
-
Data Analysis :
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound Concentration (µM) | % Inhibition (Hypothetical Data) |
| 30.0 | 98.5 |
| 10.0 | 95.2 |
| 3.33 | 88.1 |
| 1.11 | 75.4 |
| 0.37 | 52.3 |
| 0.12 | 28.9 |
| 0.04 | 10.1 |
| 0.01 | 3.2 |
| 0.004 | 0.5 |
| 0.001 | 0.1 |
| Calculated IC50 | ~0.4 µM |
Tier 3: Orthogonal Assays and Selectivity Profiling
To ensure the observed activity is not an artifact of the assay technology, confirmed hits should be tested in an orthogonal assay that uses a different detection method.[10] For kinase inhibitors, a binding assay is an excellent orthogonal choice.[15][21]
Furthermore, selectivity profiling against a panel of related kinases is crucial to understand the compound's specificity and potential for off-target effects. Finally, transitioning to cell-based assays is a critical step to confirm that the compound is active in a more physiologically relevant environment.[22]
Assay Validation and Data Interpretation
The reliability of any screening data depends on the quality of the assay. The Z-factor is a statistical parameter used to quantify the robustness of an HTS assay.[23][24]
-
Z-Factor Calculation : The Z-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Interpretation :
During hit validation, it is critical to identify and discard compounds that are pan-assay interference compounds (PAINS) or frequent hitters, as these are often artifacts rather than genuine, specific inhibitors.[10]
Conclusion and Future Directions
This guide provides a robust, industry-standard framework for the initial in vitro screening of the novel compound this compound. By following a tiered approach—from initial broad profiling and hit confirmation to orthogonal validation and selectivity profiling—researchers can confidently identify and characterize its biological activity. Positive results from this cascade, particularly the identification of a potent and selective kinase inhibitor, would warrant progression into more complex cell-based models of disease and eventually in vivo efficacy studies.
References
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73. [Link]
-
Kumar, V., Garg, N., & Singh, A. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Z-factor. Grokipedia. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Assay Guidance Manual. Norecopa. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Khan, S. et al. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Kumar, V. et al. Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Lloyd, M. Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. SlideShare. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Assay Guidance Manual [Internet]. PubMed. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]
-
Small Compound Screening Overview. Target Discovery Institute - University of Oxford. [Link]
-
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. PubChem. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
-
2-[5-amino-3-(1,2-dimethylcyclopropyl)-4-fluoro-1H-pyrazol-1-yl]ethan-1-ol. AA Blocks. [Link]
-
2-[5-amino-3-(5-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. AA Blocks. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
Sources
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- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]
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- 12. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. reactionbiology.com [reactionbiology.com]
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- 21. bmglabtech.com [bmglabtech.com]
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- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 26. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Methodological & Application
one-pot synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Application Note & Protocol
Topic: High-Efficiency One-Pot Synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Abstract
Substituted 5-aminopyrazoles are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of a key intermediate, this compound. We move beyond a simple recitation of steps to elucidate the underlying chemical principles, offering researchers a robust and reproducible methodology. The described protocol is designed for efficiency, minimizing intermediate handling and purification steps, which is crucial for rapid library synthesis and process development.
Introduction and Scientific Rationale
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[2][4] The specific target molecule, this compound, incorporates several key pharmacophoric features: a hydrogen-bond-donating amino group, strategically placed methyl groups for steric and electronic modulation, and a flexible hydroxyethyl side chain at the N1 position, which can enhance solubility and provide a vector for further functionalization.
Traditional multi-step syntheses for such polysubstituted heterocycles can be time-consuming and inefficient. One-pot, multi-component reactions represent a significant advancement in synthetic chemistry, offering increased efficiency, reduced waste, and operational simplicity.[5][6] The protocol detailed herein leverages the classic and highly reliable cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine to construct the 5-aminopyrazole core in a single, efficient operation.[3]
Causality of Reagent Selection:
-
2-Hydroxyethylhydrazine: This bifunctional reagent is selected to serve two critical roles simultaneously. The hydrazine moiety (-NHNH₂) acts as the bidentate nucleophile required for pyrazole ring formation.[7] The integrated 2-hydroxyethyl group is directly installed at the N1 position of the pyrazole ring, avoiding a separate alkylation step.
-
2-Methyl-3-oxobutanenitrile (α-methylacetoacetonitrile): This β-ketonitrile is the linchpin for achieving the desired substitution pattern. Its structure is meticulously chosen to provide the three-carbon backbone (C3, C4, C5) of the pyrazole ring.
-
The ketone carbonyl carbon attacks the substituted nitrogen of the hydrazine.
-
The nitrile group (-CN) undergoes intramolecular cyclization with the unsubstituted nitrogen of the hydrazine, which, upon tautomerization, directly yields the C5-amino group.[3]
-
The methyl group at the α-position of the nitrile becomes the C4-methyl substituent.
-
The acetyl methyl group provides the C3-methyl substituent.
-
This deliberate pairing of reactants in a one-pot format ensures high atom economy and regioselectivity, directly yielding the target molecule.
Reaction Mechanism
The synthesis proceeds via a well-established cyclocondensation pathway.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more sterically accessible terminal nitrogen of 2-hydroxyethylhydrazine onto the carbonyl carbon of 2-methyl-3-oxobutanenitrile. This is often catalyzed by a weak acid and results in the formation of a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group.
-
Tautomerization: The resulting five-membered ring intermediate undergoes tautomerization to establish aromaticity, yielding the stable 5-aminopyrazole ring system.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 2-Methyl-3-oxobutanenitrile | C₅H₇NO | 97.12 | 4468-47-7 | Sigma-Aldrich | Handle with care, potential irritant. |
| 2-Hydroxyethylhydrazine | C₂H₈N₂O | 76.10 | 109-84-2 | Sigma-Aldrich | Corrosive, toxic. Handle in a fume hood.[8][9] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | Reagent grade, anhydrous. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Sigma-Aldrich | Optional catalyst. Corrosive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | For extraction/recrystallization. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | For recrystallization. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature probe
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Melting point apparatus
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow from setup to final analysis.
Step-by-Step Procedure
-
Flask Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a temperature probe. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add 2-methyl-3-oxobutanenitrile (9.71 g, 100 mmol) and absolute ethanol (100 mL). Stir the mixture at room temperature until the nitrile is fully dissolved.
-
Catalyst Addition (Optional): Add 3-5 drops of glacial acetic acid to the solution. This can facilitate the initial hydrazone formation. The reaction often proceeds efficiently without a catalyst as well.[10]
-
Hydrazine Addition: Dissolve 2-hydroxyethylhydrazine (8.37 g, 110 mmol, 1.1 eq) in 20 mL of absolute ethanol and add it to a dropping funnel. Add the hydrazine solution dropwise to the stirred nitrile solution over 20-30 minutes. An initial mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes mobile phase.
-
Work-up:
-
Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting oil/solid, add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization. Dissolve the material in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the resulting solid and wash with cold hexanes. Dry the purified product under vacuum.
-
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 115-120 °C (Predicted) |
| Purity (LC-MS) | >95% |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.9 (s, 1H, NH - pyrazole, D₂O exchangeable), 6.5 (s, 2H, -NH₂, D₂O exchangeable), 4.8 (t, 1H, -OH, D₂O exchangeable), 3.9 (t, 2H, N-CH₂), 3.6 (t, 2H, CH₂-OH), 2.1 (s, 3H, C₃-CH₃), 1.9 (s, 3H, C₄-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 151.0 (C5), 140.0 (C3), 110.0 (C4), 60.0 (-CH₂OH), 50.0 (N-CH₂), 12.0 (C3-CH₃), 10.0 (C4-CH₃).
-
Mass Spec (ESI+): Expected m/z for C₇H₁₄N₄O [M+H]⁺: 171.12.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor closely by TLC. Ensure reagents are pure and anhydrous. |
| Product loss during work-up. | Ensure pH is neutral to basic before extraction to keep the amino group unprotonated. Perform multiple extractions. | |
| Impure Product | Presence of side products (e.g., regioisomers, unreacted starting material). | Optimize reaction temperature. Purification via column chromatography (Silica gel, EtOAc/Hexanes gradient) may be required if recrystallization is insufficient. |
| Oily Product | Product is not crystallizing. | Try different solvent systems for recrystallization (e.g., isopropanol, ethanol/water). Triturate the oil with a non-polar solvent like diethyl ether or hexanes to induce solidification. |
Conclusion
This application note details an efficient, reliable, and scalable one-pot protocol for the synthesis of this compound. By carefully selecting a β-ketonitrile and a substituted hydrazine, the target molecule is assembled with high regioselectivity and yield, circumventing the need for intermediate isolation. This methodology provides researchers and drug development professionals with a practical and robust tool for accessing valuable 5-aminopyrazole building blocks.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews. Retrieved January 20, 2026, from [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2020). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. (n.d.). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Hydrazine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
A-4. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Hydroxyethylhydrazine = 95 GC 109-84-2 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: High-Purity Recovery of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Introduction: Understanding the Purification Challenge
2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is a bifunctional heterocyclic compound featuring a basic aminopyrazole nucleus and a polar primary alcohol side chain. This unique combination of a Lewis base (amino group) and a polar, hydrogen-bonding group (hydroxyl) makes it a valuable building block in medicinal chemistry and materials science. However, these same characteristics present significant challenges for purification.
The primary difficulty arises from the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase for column chromatography. This acid-base interaction can lead to:
-
Irreversible Adsorption: The compound strongly binds to the silica, resulting in significant yield loss.[1]
-
Peak Tailing: Slow dissociation from the acidic sites during elution causes broad, asymmetrical peaks, leading to poor separation from impurities.[1][2]
-
On-Column Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive molecules.[1]
This guide provides a systematic approach to overcoming these challenges, offering three distinct, robust protocols for the purification of the target compound, suitable for different scales and impurity profiles. The methodologies are designed to be self-validating, with clear explanations for each experimental choice.
Strategic Purification Workflow
The selection of a purification strategy depends on the nature of the impurities, the required purity level, and the scale of the reaction. A general workflow is proposed below, starting from a crude reaction mixture.
Caption: Strategic workflow for the purification of this compound.
Protocol 1: Purification via Acid Addition Salt Crystallization
This method is often the most efficient for purifying basic compounds on a large scale. It leverages the basicity of the aminopyrazole moiety to form a crystalline salt, leaving neutral or acidic impurities behind in the solvent.[3][4]
Causality & Expertise: By converting the amine into a salt, we drastically alter its physical properties, particularly its solubility. This allows for selective precipitation from an organic solvent in which the free base is soluble but the salt is not. Oxalic acid is an excellent choice as it forms highly crystalline salts with many amines and is easily removed during the final free-basing step.
Step-by-Step Methodology:
-
Dissolution of Crude Product:
-
Dissolve the crude this compound in a suitable solvent such as isopropanol (IPA) or ethyl acetate (EtOAc). A typical concentration is 5-10 mL of solvent per gram of crude material.
-
Gently warm the mixture if necessary to ensure complete dissolution. Filter off any insoluble material.
-
-
Preparation of Acid Solution:
-
Prepare a saturated solution of a suitable acid in the same solvent. Dicarboxylic acids like oxalic acid or mineral acids like HCl are preferred.
-
Example: Prepare a solution of oxalic acid (1.1 equivalents relative to the crude amine) in isopropanol.
-
-
Salt Formation and Crystallization:
-
Slowly add the acid solution dropwise to the stirring solution of the crude amine at room temperature.
-
Formation of a precipitate (the acid addition salt) should be observed.
-
After the addition is complete, continue stirring for 30-60 minutes. For improved crystal growth, the mixture can be cooled in an ice bath.
-
-
Isolation of the Salt:
-
Collect the crystalline salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (IPA or EtOAc) to remove any entrained mother liquor containing impurities.
-
Dry the salt under vacuum.
-
-
Liberation of the Free Base (Optional but Recommended):
-
Dissolve the purified salt in a minimum amount of water.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the solution is >9.
-
The free base will precipitate out or can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
If extracting, separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.
-
| Parameter | Recommended Choices | Rationale |
| Solvent | Isopropanol, Ethanol, Ethyl Acetate | Good solubility for the free base, poor solubility for the salt. |
| Acid | Oxalic Acid, Hydrochloric Acid (in ether/dioxane), Sulfuric Acid | Forms stable, crystalline salts with amines.[4] |
| Equivalents of Acid | 1.05 - 1.1 equivalents | Ensures complete conversion to the salt without a large excess. |
| Liberating Base | NaHCO₃, K₂CO₃ | Sufficiently basic to deprotonate the salt without being harshly caustic. |
Protocol 2: Optimized Normal-Phase Flash Column Chromatography
This is the most versatile method, suitable for separating the target compound from closely related impurities. The key to success is deactivating the acidic silica gel surface.
Causality & Expertise: The lone pair of electrons on the amino group forms a strong coordinate bond with the acidic proton of the silanol groups on the silica surface. By adding a small, volatile competing base like triethylamine (TEA) to the mobile phase, the TEA preferentially occupies these acidic sites, allowing the desired amine to travel through the column with minimal interaction, resulting in a symmetrical peak shape and high recovery.[1][2]
Caption: Interaction of the basic amine with unmodified vs. TEA-modified silica gel.
Step-by-Step Methodology:
-
Mobile Phase Optimization via TLC:
-
Prepare a stock solution of the crude product.
-
Select a base eluent system. A good starting point is Dichloromethane:Methanol (DCM:MeOH).
-
On a TLC plate, spot the crude material in three separate lanes.
-
Develop the lanes in the following solvent systems:
-
Lane 1: 95:5 DCM:MeOH
-
Lane 2: 95:5:1 DCM:MeOH:Triethylamine (TEA)
-
Lane 3: 95:5:1 DCM:MeOH:Ammonium Hydroxide (conc. aq. solution)
-
-
Observe the spot shape and Rf value. The ideal system will show a round spot with an Rf between 0.2 and 0.4. Adjust the methanol percentage to achieve the target Rf. Streaking indicates strong interaction, which should be resolved by the basic additive.[1]
-
-
Column Preparation:
-
Choose a stationary phase. While standard silica gel is common, neutral alumina can be an excellent alternative for basic compounds.[1][5]
-
Prepare a slurry of the stationary phase in the optimized mobile phase (containing the basic additive).
-
Pack the column with the slurry and equilibrate by flushing with 2-3 column volumes of the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.
-
| Parameter | Recommended System | Alternatives |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral Alumina, Amine-functionalized Silica[2] |
| Mobile Phase | DCM:MeOH with 1% TEA | EtOAc:Hexane:TEA, CHCl₃:MeOH:NH₄OH |
| Target Rf | 0.2 - 0.4 | N/A |
| Loading Method | Dry Loading (adsorbed on silica) | Wet Loading (dissolved in mobile phase) |
Protocol 3: Reversed-Phase Chromatography
This technique is particularly useful if the target compound is highly polar or if impurities are less polar than the product. It separates compounds based on hydrophobicity.
Causality & Expertise: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile). Polar molecules, like our target compound, have less affinity for the stationary phase and elute earlier than nonpolar impurities. Adjusting the pH of the mobile phase can be used to control the ionization state and retention of basic compounds.[2]
Step-by-Step Methodology:
-
Stationary Phase: C18-functionalized silica gel is the standard choice.
-
Mobile Phase Selection:
-
The mobile phase is typically a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).
-
For basic amines, adding a modifier can improve peak shape. Common choices include 0.1% formic acid (to protonate the amine) or 0.1% ammonia (to ensure it is in the free base form). A trial run is needed to see which condition provides better separation.
-
A typical starting gradient could be 5% Solvent B to 95% Solvent B over 20-30 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a solvent with a high proportion of water or in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). DMSO can also be used if necessary.
-
Load the solution onto the pre-equilibrated C18 column.
-
-
Elution and Isolation:
-
Run the gradient elution and collect fractions.
-
Monitor fractions by reversed-phase TLC or LC-MS.
-
Combine pure fractions. If an acid or base modifier was used, a subsequent workup or lyophilization may be required to isolate the final compound in the desired form.
-
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Compound streaks on TLC/Column | Strong interaction with acidic silica. | Add 1-2% triethylamine or ammonium hydroxide to the eluent.[1] Switch to a neutral alumina stationary phase. |
| Low or no recovery from silica column | Irreversible adsorption. | Ensure a sufficient amount of basic modifier (TEA, NH₄OH) is used in the mobile phase.[1] Consider salt crystallization (Protocol 1). |
| Product crystallizes on the column | Poor solubility in the mobile phase. | Increase the percentage of the more polar solvent (e.g., methanol) in the eluent. |
| Co-elution with a close-running impurity | Insufficient resolution. | Optimize the solvent system by trying different solvent combinations (e.g., switch from DCM/MeOH to EtOAc/Hexane). Try a different method (e.g., reversed-phase). |
References
- BenchChem. (2025). Comparison of the stability of different substituted aminopyrazoles.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Google Patents. (Date not available).
- Google Patents. (Date not available). WO2011076194A1 - Method for purifying pyrazoles.
- BenchChem. (2025).
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (Date not available). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- Biotage. (2023).
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
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Application Notes and Protocols for the Characterization of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Introduction
2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents.[1] The precise characterization of this molecule is paramount for ensuring its purity, confirming its chemical identity, and understanding its structure-activity relationship (SAR) in drug discovery pipelines. This comprehensive guide provides detailed application notes and step-by-step protocols for the analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.
This document outlines a multi-faceted analytical approach, leveraging a suite of spectroscopic and chromatographic techniques to provide a holistic understanding of the molecule's properties. The protocols described herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework, including the number and connectivity of protons and carbons.
Expertise & Experience: The choice of deuterated solvent is crucial; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve the polar compound and to observe exchangeable protons (NH₂ and OH). The presence of both amino and hydroxyl groups can lead to proton exchange, which may broaden the corresponding signals.[2]
Expected ¹H NMR Spectral Data
The following table summarizes the anticipated chemical shifts (δ) and multiplicities for the protons in this compound, based on known data for similar pyrazole derivatives.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (at C3) | ~2.1-2.3 | Singlet | 3H |
| -CH₃ (at C4) | ~1.9-2.1 | Singlet | 3H |
| -CH₂- (pyrazole-N1) | ~3.8-4.0 | Triplet | 2H |
| -CH₂- (hydroxyl) | ~3.5-3.7 | Triplet | 2H |
| -NH₂ | ~4.5-5.5 (broad) | Singlet | 2H |
| -OH | ~4.0-5.0 (broad) | Singlet | 1H |
Expected ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are outlined below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (at C3) | ~10-12 |
| -CH₃ (at C4) | ~8-10 |
| -CH₂- (pyrazole-N1) | ~50-55 |
| -CH₂- (hydroxyl) | ~58-62 |
| C3 (pyrazole ring) | ~145-150 |
| C4 (pyrazole ring) | ~110-115 |
| C5 (pyrazole ring) | ~150-155 |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Data Analysis and Interpretation: The obtained spectra should be compared with the expected data. For more complex structures or to resolve ambiguities, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.[4]
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition with high accuracy.
Expected Mass Spectrometric Data
-
Molecular Formula: C₇H₁₄N₄O
-
Monoisotopic Mass: 170.1168 g/mol
-
Expected [M+H]⁺ ion (ESI-MS): m/z 171.1246
The fragmentation pattern will likely involve the loss of the hydroxyl group, the amino group, and cleavage of the ethyl chain.[5]
Experimental Protocol for ESI-MS
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for enhancing ionization)
Procedure:
-
Prepare a dilute solution of the compound (e.g., 10 µg/mL) in methanol or acetonitrile.
-
Add a small amount of formic acid (0.1% v/v) to the solution to promote protonation.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis, perform tandem MS (MS/MS) on the [M+H]⁺ ion.
Data Analysis and Interpretation: The most intense peak in the full scan mass spectrum should correspond to the [M+H]⁺ ion. The measured m/z value from HRMS should be compared to the theoretical value to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can be used to further support the proposed structure.
Caption: Workflow for mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the gold standard for determining the purity of pharmaceutical compounds and can be used for quantification.[6] A reverse-phase HPLC method is suitable for this polar compound.
Expertise & Experience: A C18 column is a good starting point for method development. The mobile phase composition and gradient will need to be optimized to achieve good separation of the main peak from any potential impurities. A photodiode array (PDA) detector is useful for assessing peak purity.
Experimental Protocol for HPLC Analysis
Objective: To assess the purity of this compound and quantify it if necessary.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a C18 column and a PDA detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | PDA at 220 nm and 254 nm |
| Column Temperature | 30 °C |
Procedure:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample solutions and run the gradient method.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks.
Data Analysis and Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve should be constructed using standards of known concentrations.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Expertise & Experience: The spectrum should be analyzed for characteristic absorption bands corresponding to the N-H, O-H, C-H, C=N, and C-N bonds.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300-3500 (two bands) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (pyrazole ring) | 1550-1650 |
| C-N stretch | 1250-1350 |
Experimental Protocol for FTIR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Materials:
-
This compound
-
Potassium bromide (KBr) for solid-state analysis, or a suitable solvent for solution-phase analysis.
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Grind a small amount of the sample with dry KBr powder.
-
Press the mixture into a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum.
Data Analysis and Interpretation: The positions and shapes of the absorption bands in the spectrum should be correlated with the expected functional groups to confirm their presence in the molecule.[8]
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the ultimate technique.[9]
Expertise & Experience: Growing suitable single crystals can be challenging and often requires screening various solvents and crystallization conditions.
Experimental Protocol for X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Procedure:
-
Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Mount a suitable crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer.
-
Solve and refine the crystal structure using specialized software.
Data Analysis and Interpretation: The refined crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.[10] This information is invaluable for understanding the compound's conformation and packing in the solid state.
References
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
- BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- SlideShare. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
- National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- International Journal of Chemico-Pharmaceutical Sciences. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
- Open Research@CSIR-NIScPR. (n.d.). Synthesis, characterization and antimicrobial activity of pyrazole derivatives.
- ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- National Institutes of Health. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].
- Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives.
- MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- Arkivoc. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- OUCI. (n.d.). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carb….
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Application Notes and Experimental Protocols for 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol in Cell Culture
For Research Use Only
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The versatility of the pyrazole ring allows for extensive functionalization, leading to compounds that can interact with various biological targets[2]. Notably, many pyrazole-based compounds have been investigated as inhibitors of protein kinases, such as p38 MAP kinase, VEGFR-2, and Bruton's Tyrosine Kinase (BTK), which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis[3][4].
This document provides a detailed experimental protocol for the initial in vitro characterization of a novel pyrazole derivative, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. Given the known bioactivity of related 5-aminopyrazole compounds, it is hypothesized that this molecule may exhibit cytotoxic or cytostatic effects on cancer cell lines[3]. The following protocols are designed to guide researchers in the preliminary assessment of this compound's biological activity, focusing on determining its cytotoxic potential and elucidating a possible mechanism of action through apoptosis induction. These are foundational steps in the preclinical evaluation of a novel chemical entity.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for proper handling, storage, and preparation of the compound for cell-based assays.
| Property | Value | Source |
| Molecular Formula | C7H13N3O | [5] |
| Molecular Weight | 155.20 g/mol | [5] |
| Appearance | Solid (predicted) | General knowledge of similar small molecules |
| Solubility | Expected to be soluble in DMSO and ethanol | [6] |
| Storage | Store at -20°C or -80°C as a stock solution | [6] |
PART 1: Preparation of Stock Solutions
The accuracy and reproducibility of in vitro experiments are critically dependent on the correct preparation and storage of the test compound[6].
1.1. Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
1.2. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
1.3. Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance in a sterile environment.
-
Solubilization: Add the appropriate volume of DMSO to achieve a desired high-concentration stock, for example, 10 mM. For 5 mg of a compound with a molecular weight of 155.20 g/mol , the volume of DMSO required for a 10 mM stock is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.005 g / 155.20 g/mol ) / 0.01 mol/L = 0.00322 L = 3.22 mL
-
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but stability at this temperature should be considered.
-
Sterilization: While DMSO at high concentrations is generally sterile, filtering the stock solution through a 0.22 µm syringe filter can be performed for added assurance, especially if the solution appears cloudy.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Causality Note: DMSO is a widely used solvent for dissolving hydrophobic compounds for cell culture experiments. However, it is important to note that DMSO can have biological effects on its own at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to minimize these off-target effects[6].
PART 2: Determination of In Vitro Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation[7]. This assay is a standard first step in screening new compounds for potential anticancer activity[8].
2.1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
2.2. Experimental Workflow:
Caption: Hypothetical signaling pathway inhibited by a pyrazole derivative.
3.3. Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around its determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (which may be apoptotic) with the detached cells.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Interpretation and Expected Outcomes
Cytotoxicity Data: The MTT assay will generate dose-response curves. A steep curve indicates a narrow concentration range for the compound's cytotoxic effect. The IC50 value provides a quantitative measure of the compound's potency.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 15.4 ± 2.8 |
| 100 | 5.1 ± 1.9 |
Apoptosis Data: The flow cytometry data will be presented as quadrant plots. An increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations) in the treated samples compared to the vehicle control would indicate that the compound induces apoptosis.
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 1.5 |
| Compound (IC50) | 45.8 | 35.6 | 12.3 |
Conclusion
This document provides a comprehensive set of protocols for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity and potential to induce apoptosis, researchers can gain valuable insights into its biological activity and potential as a therapeutic agent. These foundational studies are essential for guiding further preclinical development, including more detailed mechanistic studies and in vivo efficacy testing.
References
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 30). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2014, August 6). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Retrieved from [Link]
-
ResearchGate. (2024, May 8). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]
-
MDPI. (2023, December 27). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
ACS Publications. (2024, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 1). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
MDPI. (2016, August 23). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
International Union of Crystallography. Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (2014, August 6). ChemInform Abstract: Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. Retrieved from [Link]
-
Avicenna Journal of Medical Biotechnology. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]
-
Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
ResearchGate. (2022, August 6). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, March 20). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2017, August 16). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]
-
AA Blocks. 2-[5-amino-3-(5-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. Retrieved from [Link]
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Application Note: A Framework for Developing Biochemical and Cellular Kinase Assays for Novel Pyrazole-Based Inhibitors
A Case Study with 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol (Pyr-EtOH)
Abstract Protein kinases are critical regulators of cellular processes and represent a major class of therapeutic targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for developing robust biochemical and cellular assays to characterize novel pyrazole-based compounds, using the hypothetical molecule this compound (herein abbreviated as Pyr-EtOH) as an exemplar. We detail an integrated strategy, from initial biochemical IC50 determination and mechanism of action studies to validation of target engagement in a live-cell context. The protocols emphasize scientific integrity, explaining the rationale behind experimental choices and incorporating self-validating systems to ensure data trustworthiness for researchers in drug discovery.
Introduction: The Kinase Challenge and the Pyrazole Solution
The human kinome, comprising over 500 protein kinases, orchestrates the phosphorylation events that govern cellular life.[3] Dysregulation of these enzymes is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][5] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[5]
Within the vast chemical space of potential inhibitors, compounds built around a pyrazole ring have emerged as a particularly successful class.[1][4] This scaffold's unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of many kinases.[6][7] However, the journey from a novel compound like Pyr-EtOH to a validated lead requires a rigorous and systematic assay development cascade. The challenge lies not just in identifying activity, but in quantifying potency, understanding the mechanism of inhibition, and confirming that the molecule engages its intended target within the complex milieu of a living cell.[5]
This application note provides a field-proven, logical workflow to address this challenge, guiding the researcher from the purified enzyme to the cellular environment.
Part 1: Biochemical Assay Development — Quantifying Direct Enzyme Inhibition
The first step is to determine if Pyr-EtOH directly inhibits the activity of a purified kinase enzyme in a controlled, in vitro setting.[8] This is typically achieved by measuring the enzymatic conversion of a substrate in the presence of varying concentrations of the inhibitor.
Principle of Biochemical Kinase Assays
A kinase catalyzes the transfer of a phosphate group from ATP to a specific substrate (protein or peptide).[8] A biochemical assay measures this event by detecting either the depletion of ATP or the formation of the phosphorylated product (or its co-product, ADP).[8][9]
Selecting the Right Assay Platform
The choice of technology is critical and depends on factors like the specific kinase, available reagents, and required throughput.[9][10] Luminescence-based assays are often preferred for their high sensitivity, broad dynamic range, and reduced interference from fluorescent compounds.[10][11]
| Assay Technology | Principle | Advantages | Disadvantages | Primary Use Case |
| ADP-Glo™ (Luminescence) | Quantifies the amount of ADP produced in the kinase reaction.[12] | Universal for any kinase, high sensitivity, resistant to compound fluorescence interference.[13] | Multi-step process, potential for inhibition of the coupling enzyme (luciferase).[9] | HTS, IC50 determination, MoA. |
| LanthaScreen® (TR-FRET) | Measures product formation using a terbium-labeled antibody that recognizes the phosphorylated substrate, creating a FRET signal with a fluorescein-labeled substrate.[14][15] | Homogeneous (no-wash), ratiometric measurement increases data quality, less susceptible to compound interference.[15][16] | Requires specific antibodies and labeled substrates, can be more expensive. | HTS, IC50 determination. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by the inhibitor. | Homogeneous, simple, and cost-effective. | Can be susceptible to interference from fluorescent or light-scattering compounds.[9][11] | Binding assays, HTS. |
For its universality and robustness, we will detail a protocol using the ADP-Glo™ Kinase Assay.
Protocol 1: IC50 Determination of Pyr-EtOH with ADP-Glo™
This protocol aims to determine the concentration of Pyr-EtOH required to inhibit 50% of the target kinase's activity (IC50).
Expertise & Causality: The assay is performed in two stages. First, the kinase reaction generates ADP. Second, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then quantified by luciferase.[17] This two-step process is crucial for sensitivity; by removing the typically high background of unused ATP from the initial reaction, the signal generated from the newly converted ADP is much more robust.[12][17]
Experimental Workflow: ADP-Glo™ IC50 Determination
Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10 mM stock of Pyr-EtOH in 100% DMSO. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Dilute this series into the appropriate kinase assay buffer. Dispense into a 384-well assay plate. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.
-
Kinase Reaction:
-
Add the kinase and substrate solution to the wells containing the compound.
-
Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.[9]
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to accurately determine the potency of ATP-competitive inhibitors.[11]
-
Incubate for a set time (e.g., 60 minutes) at room temperature. The reaction time must be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Assay Validation
Trustworthiness: A protocol is only as good as its validation. For every assay, we must demonstrate that the system is robust and the data are reliable.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Lumi_compound - Lumi_bkgd) / (Lumi_DMSO - Lumi_bkgd))
-
Where Lumi_bkgd is the "no enzyme" control.
-
-
Generate Dose-Response Curve: Plot Percent Inhibition against the logarithm of Pyr-EtOH concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess Assay Quality with Z'-Factor:
-
The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of the assay for screening.[19][20]
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Where max are the DMSO (0% inhibition) controls and min are the positive inhibitor (100% inhibition) controls.
-
An assay is considered excellent and robust for HTS if the Z'-factor is > 0.5 .[9][19]
-
Data Analysis Workflow
Caption: Logical flow from raw luminescence data to validated IC50 value.
Part 2: Mechanism of Action (MoA) — Is Pyr-EtOH ATP-Competitive?
An IC50 value shows that a compound inhibits, but not how. Most kinase inhibitors compete with ATP for binding in the enzyme's active site.[9] Verifying this is a critical step.
Protocol 2: ATP Competition Assay
Expertise & Causality: The principle is to measure the IC50 of Pyr-EtOH at multiple, fixed concentrations of ATP. If Pyr-EtOH is ATP-competitive, its apparent potency (IC50) will decrease as the ATP concentration increases, because more ATP is present to outcompete the inhibitor.[9][11] If the IC50 remains unchanged, the inhibitor is likely non-competitive or allosteric.
Methodology:
-
Repeat the IC50 determination protocol (Protocol 1) under identical conditions, with one key change: run parallel experiments at different ATP concentrations.
-
Use a low concentration (e.g., Km/10), a medium concentration (e.g., Km), and a high concentration (e.g., 10x Km or 1 mM).[10]
-
Determine the IC50 value for Pyr-EtOH at each ATP concentration.
Data Interpretation: A clear rightward shift in the dose-response curve and a corresponding increase in the IC50 value as ATP concentration rises is the hallmark of an ATP-competitive inhibitor.
Part 3: Cellular Assay Development — Confirming Target Engagement
Demonstrating that a compound can inhibit a purified enzyme is only the first step. A successful drug must be able to enter a cell, find its target, and bind to it with sufficient affinity and residence time to exert a biological effect.[21]
Selecting a Cellular Target Engagement Assay
We need an assay that directly measures the binding of Pyr-EtOH to its target kinase inside living cells.
| Assay Technology | Principle | Advantages | Disadvantages |
| NanoBRET™ | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer that binds to the same site as the inhibitor.[21][22] | Live cells, quantitative binding data, can measure residence time.[22][23] | Requires genetic modification of cells (for fusion protein), development of a suitable tracer. |
| CETSA® (Cellular Thermal Shift Assay) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24] | Label-free, no genetic modification required, measures engagement with the endogenous protein.[25] | Lower throughput, indirect readout (Western blot or ELISA).[26] |
For its quantitative nature and adaptability to high-throughput formats, we will focus on the NanoBRET™ Target Engagement Assay.
Protocol 3: Live-Cell Target Engagement with NanoBRET™
Expertise & Causality: This assay relies on energy transfer between a NanoLuc® luciferase fused to the target kinase (the energy donor) and a fluorescent tracer (the energy acceptor) that reversibly binds the kinase's active site.[23] When both are in close proximity (<10 nm), BRET occurs. An unlabeled inhibitor like Pyr-EtOH will compete with the tracer for binding. As Pyr-EtOH displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for a quantitative measurement of target engagement.[23][27]
Principle of NanoBRET™ Target Engagement
Caption: Pyr-EtOH displaces the tracer, disrupting BRET and reducing the signal.
Step-by-Step Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase at its N- or C-terminus.
-
Assay Plating: Seed the cells into a white, 96- or 384-well assay plate and incubate to allow attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Pyr-EtOH and incubate under standard cell culture conditions (37°C, 5% CO2) for a period (e.g., 2 hours) to allow the compound to reach equilibrium.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to the wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to controls (vehicle vs. saturating unlabeled control) to get a "milliBRET unit" (mBU).
-
Plot the corrected mBU values against the logarithm of Pyr-EtOH concentration and fit to a dose-response curve to determine the cellular IC50, which reflects the concentration required for 50% target engagement in a live cell.
Conclusion
This application note outlines a validated, multi-stage workflow for the characterization of a novel pyrazole-based kinase inhibitor, Pyr-EtOH. By progressing logically from biochemical potency (ADP-Glo™) and mechanism of action (ATP competition) to direct target binding in a physiological context (NanoBRET™), researchers can build a comprehensive data package with a high degree of confidence. This integrated approach, grounded in robust assay technologies and principles of self-validation like the Z'-factor, ensures the generation of trustworthy and actionable data, accelerating the journey from a novel chemical entity to a promising drug candidate.
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available at: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]
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NanoBRET™ Target Engagement for drug development. (2019). News-Medical.Net. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]
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HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Available at: [Link]
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2-[5-amino-3-(1,2-dimethylcyclopropyl)-4-fluoro-1H-pyrazol-1-yl]ethan-1-ol. (n.d.). AA Blocks. Available at: [Link]
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Principle of NanoBRET target engagement. (n.d.). ResearchGate. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]
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Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). MDPI. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
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LanthaScreen TR-FRET technology on microplate readers. (2022). BMG Labtech. Available at: [Link]
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Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2023). PubMed. Available at: [Link]
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Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. (2012). PubMed. Available at: [Link]
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From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Available at: [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Available at: [Link]
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Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. (2014). PMC - NIH. Available at: [Link]
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2-[5-amino-3-(5-methylthiophen-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. (n.d.). AA Blocks. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PMC - NIH. Available at: [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Available at: [Link]
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What is NanoBRET™? An introduction to NanoBRET™ technology. (2022). YouTube. Available at: [Link]
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Abstract
The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile roles in crafting potent and selective therapeutic agents, particularly protein kinase inhibitors.[1][2] This application note presents a comprehensive guide to conducting structure-activity relationship (SAR) studies on the lead compound, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. We provide a strategic framework for analog design, detailed protocols for a tiered biological evaluation workflow—from initial biochemical screening to cellular target validation—and a logical approach to interpreting the resulting data. The methodologies herein are designed to be robust and self-validating, empowering researchers to systematically dissect the molecular interactions driving biological activity and accelerate the optimization of this promising scaffold into viable drug candidates.
Introduction: The Scientific Rationale
The pyrazole nucleus is a five-membered aromatic heterocycle that serves as a foundational element in numerous FDA-approved drugs.[3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The 5-aminopyrazole sub-class is particularly noteworthy for its prevalence in potent kinase inhibitors.[2] The amino group at the C5 position often acts as a critical hydrogen bond donor, anchoring the molecule within the ATP-binding site of many kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[7][8]
Our lead compound, this compound, combines this key pharmacophore with additional structural features ripe for optimization:
-
The N1-Substituent: The hydroxyethyl group provides a vector for modifying solubility, metabolic stability, and exploring interactions with the solvent-exposed region of a target's active site.
-
The Pyrazole Core: The C3 and C4 methyl groups offer sites for probing steric and electronic requirements within the core binding pocket.
This guide details a systematic workflow to explore these modification points, generate a focused library of analogs, and evaluate their biological activity to build a robust SAR model.
Strategic Framework for SAR Exploration
A successful SAR campaign requires a logical map for chemical modifications. The primary goal is to understand how changes to the molecule's structure affect its biological activity, selectivity, and drug-like properties.
Identification of Modification Vectors
The lead compound is dissected into distinct regions for systematic modification. Each region allows for the probing of different aspects of the ligand-receptor interaction.
Caption: Key modification vectors for the SAR study.
General Synthetic Strategy
The synthesis of analogs is centered around the robust formation of the 5-aminopyrazole core, typically via the condensation of a β-ketonitrile with a substituted hydrazine.[9][10] This approach offers high modularity.
Caption: General synthetic workflow for analog generation.
This strategy allows for the introduction of diversity at the N1 position (R1) by simply using different hydrazine starting materials (e.g., 2-hydrazinyl-1-phenylethan-1-ol, 2-hydrazinyl-N,N-dimethylethan-1-amine, etc.). Further modifications can be explored post-cyclization.[11][12]
Experimental Protocols: A Tiered Approach to Biological Evaluation
The causality behind a tiered screening approach is resource management and logical progression. A high-throughput biochemical assay casts a wide net to identify initial hits, which are then validated for cellular activity and on-target effects in more resource-intensive assays.
Caption: Tiered workflow for biological evaluation.
Protocol 3.1: Primary Screen - In Vitro Biochemical Kinase Assay (ADP-Glo™)
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[13] It is chosen for primary screening due to its high sensitivity, broad applicability to nearly all kinases, and resistance to compound interference that can plague fluorescence-based methods. This allows for the rapid and reliable determination of direct enzyme inhibition (IC50 values).
Materials:
-
Recombinant Kinase of interest (e.g., SRC, VEGFR2, JNK3)[14]
-
Kinase-specific peptide substrate
-
ATP solution (at Km concentration for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution into the wells of the 384-well plate.
-
Controls (Self-Validation):
-
Negative Control (0% Inhibition): Add 25 nL of 100% DMSO.
-
Positive Control (100% Inhibition): Add 25 nL of a known potent inhibitor for the target kinase (e.g., Staurosporine) at a saturating concentration (e.g., 10 µM).
-
-
Kinase Addition: Add 5 µL of kinase solution (2X final concentration) in assay buffer to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a solution containing ATP and substrate (both at 2X final concentration) in assay buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Optimize this time to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination & ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis:
-
Calculate percent inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))
-
Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: Secondary Screen - Cellular Cytotoxicity (Sulforhodamine B Assay)
Rationale: A compound that is potent biochemically must also be able to cross the cell membrane and inhibit its target in the complex cellular environment. The Sulforhodamine B (SRB) assay is a robust and reproducible method for measuring drug-induced cytotoxicity.[15][16] It measures total cellular protein content, which is proportional to cell number, providing a reliable metric for cell growth inhibition (GI50).[17]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)[18]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Fixation Solution: 10% (w/v) Trichloroacetic Acid (TCA)
-
SRB Staining Solution: 0.4% (w/v) Sulforhodamine B in 1% (v/v) Acetic Acid
-
Wash Solution: 1% (v/v) Acetic Acid
-
Solubilization Buffer: 10 mM Tris base (pH 10.5)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at 2X the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%). Incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping on a paper towel. Air dry completely.
-
Staining: Add 100 µL of SRB Staining Solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution and wash the plates four times with 200 µL of 1% Acetic Acid to remove unbound dye. Air dry completely.
-
Solubilization: Add 200 µL of Solubilization Buffer to each well. Place the plate on a shaker for 10 minutes to dissolve the protein-bound dye.
-
Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell growth: % Growth = 100 * (OD_treated / OD_vehicle_control)
-
Plot % Growth against the logarithm of compound concentration and fit the data to determine the GI50 (concentration causing 50% growth inhibition).
Protocol 3.3: Target Validation - Western Blot for Phospho-Protein Levels
Rationale: To confirm that the observed cellular cytotoxicity is due to the inhibition of the intended kinase target, it's crucial to measure the phosphorylation status of a known downstream substrate.[8][19] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity. Western blotting is the gold-standard technique for this purpose.
Materials:
-
Cancer cell line of interest
-
Test compound and known positive control inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST
-
Primary Antibodies: Phospho-specific substrate antibody and total protein antibody (for loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short duration (e.g., 1-4 hours). Include vehicle and positive control inhibitor treatments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting (Self-Validation):
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and add ECL substrate. Visualize the bands using a chemiluminescence imager.
-
-
Stripping and Reprobing: To validate the results, strip the membrane of antibodies and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein and/or a housekeeping protein like GAPDH or β-actin. This confirms that changes in the phospho-signal are due to inhibition, not protein degradation, and ensures equal protein loading.[19]
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein or loading control signal.
-
Compare the normalized signals across different treatments to demonstrate a dose-dependent decrease in substrate phosphorylation.
Data Integration and SAR Interpretation
The final step is to collate all data into a single table to visualize the relationships between structural modifications and biological outcomes.[20][21]
Table 1: Representative SAR Data Table
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | Kinase IC50 (nM) | Cell GI50 (µM) | p-Substrate/Total (Fold Change vs. Vehicle) |
| Lead | -CH₂CH₂OH | -CH₃ | 550 | 12.5 | 0.95 (at 10 µM) |
| Analog 1 | -CH₂CH₂F | -CH₃ | 480 | 5.2 | 0.45 (at 10 µM) |
| Analog 2 | -CH₂-Phenyl | -CH₃ | 320 | 1.8 | 0.15 (at 10 µM) |
| Analog 3 | -CH₂CH₂OH | -H | 2100 | >50 | Not Assessed |
| Analog 4 | -H | -CH₃ | >10000 | >50 | Not Assessed |
Interpreting the Causality:
-
Analog 1 vs. Lead: Replacing the terminal -OH with a bioisosteric -F improved cellular potency (GI50) more than biochemical potency (IC50). This suggests the modification may have improved cell permeability or blocked a site of metabolic hydroxylation, leading to better target engagement in cells.
-
Analog 2 vs. Lead: Introducing a bulky phenyl group at R1 significantly improved both biochemical and cellular potency. This indicates the presence of a hydrophobic pocket in the solvent-exposed region of the kinase that can be favorably occupied. The strong on-target effect (0.15-fold change) validates this.
-
Analog 3 vs. Lead: Removing the C3-methyl group (R2) was detrimental to activity, suggesting this group is important for productive binding, perhaps through van der Waals interactions.
-
Analog 4 vs. Lead: Removing the entire N1-substituent completely abolished activity, confirming that this vector is critical for interacting with the target protein.
By systematically analyzing these trends, researchers can build a pharmacophore model and design the next generation of compounds with improved potency, selectivity, and drug-like properties.
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Farghaly, T.A., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
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Norris, C.E., et al. (2020). Structure-activity Relationships for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. Available at: [Link]
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Singh, T., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. Available at: [Link]
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Brandvold, K.R., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Microwave-Assisted Synthesis of Substituted Aminopyrazoles: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminopyrazoles and the Advent of Microwave Synthesis
Substituted aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their versatile scaffold allows for functionalization at various positions, leading to a diverse range of pharmacological activities.[2][3] Aminopyrazole derivatives have been successfully developed as kinase inhibitors, anticancer agents, anti-inflammatory drugs, and antibacterial compounds.[2][4] Notably, the pyrazole ring is a key component in several commercially available drugs, underscoring its therapeutic importance.[5][6]
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often involve long reaction times, high energy consumption, and the use of hazardous solvents.[7] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative.[8][9] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to minutes.[10][11] The primary advantages of MAOS include:
-
Increased Reaction Rates: Significant reduction in reaction time.[11]
-
Higher Yields: Improved conversion of reactants to products.[11]
-
Enhanced Purity: Minimized formation of byproducts.[11]
-
Energy Efficiency: Lower energy consumption compared to conventional heating.[7]
-
Greener Chemistry: Often allows for solvent-free reactions or the use of more environmentally benign solvents.[8][9]
This application note provides a detailed protocol for the microwave-assisted synthesis of substituted aminopyrazoles, offering researchers a rapid, efficient, and reproducible method for accessing this important class of molecules.
Reaction Mechanism and Rationale
The synthesis of the pyrazole ring is typically achieved through the condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][12] In the context of aminopyrazole synthesis, a common strategy involves the reaction of a β-ketonitrile with a hydrazine.
The microwave irradiation accelerates this reaction through two primary mechanisms: dipolar polarization and ionic conduction.[7] Polar molecules in the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat efficiently and uniformly throughout the reaction vessel, a significant advantage over the slower and often uneven heat transfer of conventional methods.[10] This rapid and uniform heating not only accelerates the desired reaction but can also lead to different product distributions and selectivities compared to conventional heating.
Figure 1: General workflow for the microwave-assisted synthesis of substituted aminopyrazoles.
Materials and Methods
This section outlines the necessary reagents and equipment for the synthesis, followed by a detailed, step-by-step protocol.
Materials
| Reagent/Equipment | Supplier/Grade | Notes |
| Substituted β-ketonitrile | Sigma-Aldrich, >98% | The choice of substituents will determine the final product. |
| Substituted Hydrazine | Sigma-Aldrich, >98% | Can be hydrazine hydrate or a substituted hydrazine. |
| Ethanol | ACS grade | A common solvent for this reaction. |
| Acetic Acid (optional) | ACS grade | Can be used as a catalyst. |
| Microwave Synthesizer | e.g., CEM, Biotage | A dedicated microwave reactor is required for safety and reproducibility. |
| Microwave-safe reaction vials | With appropriate septa or caps. | |
| Magnetic stir bars | Sized for the reaction vials. | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | For monitoring reaction progress. |
| Column Chromatography supplies | Silica gel, solvents | For purification of the final product. |
| Rotary Evaporator | For solvent removal. | |
| NMR Spectrometer | For structural characterization. | |
| Mass Spectrometer | For molecular weight determination. |
Experimental Protocol: Synthesis of a Model Substituted Aminopyrazole
This protocol describes the synthesis of a generic substituted aminopyrazole. The specific amounts and reaction parameters may need to be optimized for different substrates.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted β-ketonitrile (1.0 mmol).
-
Add the substituted hydrazine (1.1 mmol, 1.1 equivalents).
-
Add ethanol (3 mL) as the solvent. A catalytic amount of acetic acid (0.1 mmol) can be added to facilitate the reaction, though it is not always necessary.
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C (the instrument will modulate power to maintain this temperature)
-
Time: 10 minutes
-
Power: Dynamic (typically starts high and then modulates)
-
Stirring: On
-
-
Initiate the microwave irradiation sequence.
-
-
Reaction Monitoring and Work-up:
-
After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Monitor the reaction progress by TLC to confirm the consumption of the starting materials and the formation of the product.
-
Once the reaction is complete, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a mixture of ethyl acetate and hexane is a common starting point.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Characterization:
-
Characterize the purified substituted aminopyrazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Figure 2: Step-by-step experimental workflow for microwave-assisted aminopyrazole synthesis.
Results and Discussion
The microwave-assisted protocol typically results in high yields of the desired substituted aminopyrazoles in significantly shorter reaction times compared to conventional heating methods. The following table provides a representative comparison for the synthesis of various substituted aminopyrazoles.
| Entry | R¹ Substituent | R² Substituent | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |
| 1 | Phenyl | H | 6 hours, 75% | 10 minutes, 92% |
| 2 | 4-Chlorophenyl | H | 8 hours, 70% | 12 minutes, 88% |
| 3 | Methyl | Phenyl | 5 hours, 80% | 8 minutes, 95% |
| 4 | Phenyl | 4-Fluorophenyl | 7 hours, 72% | 10 minutes, 90% |
Note: The data presented in this table is illustrative and may vary depending on the specific substrates and reaction conditions.
The significant reduction in reaction time is a hallmark of microwave-assisted synthesis.[13] The high yields are often attributed to the rapid and uniform heating which can minimize the formation of degradation products and side reactions that may occur during prolonged heating in conventional methods.[14] Furthermore, the ability to perform these reactions in a closed vessel allows for temperatures above the boiling point of the solvent, further accelerating the reaction rate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive starting materials- Incorrect reaction parameters | - Check the purity of the β-ketonitrile and hydrazine.- Optimize the reaction temperature and time. A temperature screen (e.g., 100-150 °C) and time course (e.g., 5-20 minutes) can be beneficial.- Consider adding a catalytic amount of acid (e.g., acetic acid). |
| Formation of multiple products | - Side reactions due to high temperature- Isomer formation | - Lower the reaction temperature.- Analyze the product mixture to identify the side products, which can provide insight into optimizing the reaction conditions. Regioisomer formation can sometimes be controlled by the choice of solvent or catalyst. |
| Difficulty in purification | - Product has similar polarity to starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
Conclusion
Microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of substituted aminopyrazoles.[15][16] This method provides a rapid, efficient, and reproducible route to this important class of heterocyclic compounds, enabling researchers in drug discovery and medicinal chemistry to accelerate their synthetic efforts.[14] The protocols and guidelines presented in this application note serve as a valuable starting point for the successful implementation of this powerful technology.
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Application Notes and Protocols for High-Throughput Screening Assays of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] High-throughput screening (HTS) is an essential tool in drug discovery for identifying novel pyrazole-based therapeutic agents. This guide provides an in-depth overview of various HTS assay formats suitable for screening pyrazole derivatives, complete with detailed protocols, data interpretation guidelines, and troubleshooting advice. The focus is on providing a practical framework for academic and industrial researchers to design and execute robust and efficient screening campaigns.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif allows for diverse chemical substitutions, leading to a vast chemical space with a wide range of pharmacological activities.[1] Several FDA-approved drugs, such as the kinase inhibitors Ruxolitinib and Crizotinib, feature a pyrazole core, highlighting the therapeutic potential of this compound class.[1][2] The primary goal of HTS in this context is to efficiently screen large libraries of pyrazole derivatives to identify "hits"—compounds that exhibit a desired biological activity against a specific target.
The selection of an appropriate HTS assay is critical and depends on the biological question being addressed. Key considerations include the nature of the target (e.g., enzyme, receptor, protein-protein interaction), the desired readout (e.g., inhibition, activation), and the required throughput. This document will explore both biochemical and cell-based assay formats, providing detailed protocols for their implementation.
Assay Formats for Screening Pyrazole Derivatives
The choice of assay format is a critical decision in the development of a high-throughput screen for pyrazole derivatives. The optimal choice depends on the specific biological target and the desired information. Broadly, these assays can be categorized into biochemical and cell-based approaches.
Biochemical Assays
Biochemical assays, or cell-free systems, are powerful tools for studying the direct interaction between a compound and its purified molecular target.[5] They offer a controlled environment to quantify enzymatic activity or binding events without the complexities of a cellular environment.
Advantages of Biochemical Assays:
-
Direct Target Interaction: They directly measure the effect of a compound on the purified target, providing clear mechanistic insights.
-
Higher Throughput: Generally, these assays are simpler and faster to perform than cell-based assays.
-
Reduced Complexity: The absence of cellular machinery minimizes potential off-target effects and confounding factors.
Common Biochemical Assay Formats:
-
Fluorescence Polarization (FP) Assays: FP is a versatile technique for monitoring molecular interactions in solution.[6][7] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger partner.[6] This change in polarization is directly proportional to the extent of binding.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET is a robust technology that combines the principles of FRET with time-resolved detection to minimize background fluorescence.[8][9] Assays like HTRF® (Homogeneous Time-Resolved Fluorescence) are widely used for studying protein-protein interactions, kinase activity, and GPCR signaling.[8][9][10]
-
AlphaScreen® and AlphaLISA® Assays: These are bead-based, non-radioactive, homogeneous proximity assays.[11][12] They utilize donor and acceptor beads that, when brought into close proximity by a molecular interaction, generate a luminescent or fluorescent signal.[12][13]
Cell-Based Assays
Cell-based assays are conducted in a more physiologically relevant context, providing insights into a compound's activity within a living cell.[5][14] They are essential for evaluating factors such as cell permeability, cytotoxicity, and engagement with intracellular targets.[5][15]
Advantages of Cell-Based Assays:
-
Physiological Relevance: They provide a more accurate representation of how a compound will behave in a biological system.[14]
-
Assessment of Cellular Effects: These assays can measure downstream cellular events, such as changes in gene expression or cell viability.
-
Identification of Cell-Permeable Compounds: They inherently filter out compounds that cannot cross the cell membrane to reach their intracellular targets.[5]
Common Cell-Based Assay Formats:
-
Reporter Gene Assays: These assays are used to measure the transcriptional activity of a gene of interest.[16] A reporter gene (e.g., luciferase) is placed under the control of a specific promoter, and its expression is measured as a proxy for promoter activity.[16][17] Dual-luciferase systems, which include a second reporter for normalization, are commonly used to improve data accuracy.[18]
-
Cell Viability and Cytotoxicity Assays: These assays are crucial for assessing the effect of compounds on cell proliferation and health. The MTT assay, for instance, is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[1]
-
Cellular Thermal Shift Assays (CETSA): This technique can be adapted to detect the engagement of a compound with its target protein in intact cells.[19]
Detailed Protocols
This section provides step-by-step protocols for key HTS assays. These are intended as a starting point and should be optimized for specific targets and compound libraries.
Protocol: Fluorescence Polarization (FP) Competition Assay for a Protein-Ligand Interaction
This protocol describes a competitive binding assay where the pyrazole derivative competes with a fluorescently labeled ligand (tracer) for binding to a target protein.
Materials:
-
Target Protein
-
Fluorescently Labeled Ligand (Tracer)
-
Pyrazole Compound Library
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence Plate Reader with polarization filters
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in assay buffer.
-
Prepare a 2X solution of the tracer in assay buffer.
-
Prepare serial dilutions of the pyrazole compounds in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the pyrazole compound solution or control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the 2X target protein solution to all wells except the "tracer only" controls.
-
Add 5 µL of assay buffer to the "tracer only" control wells.
-
Add 5 µL of the 2X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
A decrease in mP value in the presence of a pyrazole compound indicates displacement of the tracer and suggests binding to the target protein.
-
Plot the mP values against the compound concentration to determine the IC₅₀ value.
Protocol: HTRF® Assay for Kinase Inhibition
This protocol outlines a generic HTRF assay to screen for pyrazole derivatives that inhibit the activity of a specific kinase.
Materials:
-
Kinase Enzyme
-
Kinase Substrate (e.g., biotinylated peptide)
-
ATP
-
Anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Terbium cryptate)
-
Acceptor fluorophore-labeled streptavidin (e.g., d2)
-
Kinase Reaction Buffer
-
HTRF Detection Buffer
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
Protocol:
-
Kinase Reaction:
-
Add 2.5 µL of the pyrazole compound solution or control (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a 4X solution of the kinase enzyme in kinase reaction buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X solution of ATP and substrate in kinase reaction buffer.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the reaction and add the detection reagents by adding 10 µL of a mix containing the donor-labeled antibody and acceptor-labeled streptavidin in HTRF detection buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor emission / Donor emission * 10,000).
-
A decrease in the HTRF ratio in the presence of a pyrazole compound indicates inhibition of kinase activity.
-
Plot the HTRF ratio against the compound concentration to determine the IC₅₀ value.
Protocol: Dual-Luciferase® Reporter Gene Assay for Transcriptional Modulation
This protocol details a cell-based assay to identify pyrazole derivatives that modulate the activity of a specific transcription factor or signaling pathway.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Reporter plasmid containing the firefly luciferase gene under the control of a specific promoter.
-
Control plasmid containing the Renilla luciferase gene under a constitutive promoter.
-
Transfection reagent
-
Cell culture medium
-
Dual-Luciferase® Reporter Assay System
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed the cells into the 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing the pyrazole compounds at various concentrations.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
Transfer the cell lysate to a white 96-well assay plate.
-
Add the Luciferase Assay Reagent II (firefly substrate) and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent (Renilla substrate) and measure the Renilla luciferase activity.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
An increase or decrease in the normalized luciferase activity indicates that the pyrazole compound modulates the activity of the targeted promoter.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ or IC₅₀ value.
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Key Parameters | Typical Concentration Ranges | Expected Readout |
| Fluorescence Polarization | Tracer Concentration | 1-10 nM | Decrease in mP |
| Protein Concentration | 0.5 - 5 x Kd of tracer | ||
| HTRF® Kinase Assay | ATP Concentration | At or near the Km | Decrease in HTRF ratio |
| Substrate Concentration | At or near the Km | ||
| Dual-Luciferase® Assay | Plasmid DNA | 50-100 ng/well | Change in normalized RLU |
| Cell Density | 10,000 - 20,000 cells/well |
Experimental Workflows and Signaling Pathways
Caption: Simplified signaling pathway illustrating kinase inhibition.
Hit Validation and Data Interpretation
A crucial step after the primary HTS is hit validation to eliminate false positives and confirm the activity of the identified compounds.
[19]Steps for Hit Validation:
-
Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility. 2[20]. Dose-Response Curves: Generate full dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the active compounds. 3[20]. Orthogonal Assays: Validate hits using a secondary, mechanistically different assay to rule out technology-specific artifacts. 4[20]. Structure-Activity Relationship (SAR) Analysis: If multiple active compounds with similar scaffolds are identified, a preliminary SAR analysis can be performed. 5[19]. Purity and Identity Confirmation: The purity and chemical identity of the hit compounds should be confirmed by analytical methods such as LC-MS and NMR.
[19]Interpreting HTS Data:
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio (S/B): A high S/B ratio is desirable for a robust assay.
-
Hit Rate: The percentage of compounds in the screening library that are identified as active. An unusually high hit rate may indicate a high number of false positives.
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| High Variability | Inconsistent liquid handling; cell plating non-uniformity; reagent instability. | Calibrate pipettes; optimize cell seeding protocol; prepare fresh reagents. |
| Low Z'-factor | Small assay window; high background signal. | Optimize reagent concentrations; use a more sensitive detection method. |
| High False Positive Rate | Compound interference (e.g., autofluorescence, aggregation); non-specific activity. | Run counter-screens to identify interfering compounds; include detergents in the assay buffer to minimize aggregation. |
| High False Negative Rate | Low compound potency; poor compound solubility; insufficient incubation time. | Screen at a higher concentration; use a co-solvent (e.g., DMSO); optimize incubation time. |
Conclusion
High-throughput screening is a cornerstone of modern drug discovery, and its application to pyrazole derivatives holds significant promise for the identification of novel therapeutic agents. The selection of the appropriate assay format, rigorous protocol optimization, and a robust hit validation strategy are paramount to the success of any screening campaign. This guide provides a comprehensive framework to assist researchers in navigating the complexities of HTS and maximizing the potential for discovering new pyrazole-based drugs.
References
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Protein-protein interaction assays with HTRF. Revvity.
-
Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents. Revvity.
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The ultimate guide to PPI assays with HTRF. Revvity.
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AlphaScreen. BMG LABTECH.
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.
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High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Journal of Visualized Experiments.
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Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
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Cell-based test for kinase inhibitors. INiTS.
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health.
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate.
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
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AlphaLISA and AlphaScreen No-wash Assays. Revvity.
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Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate.
-
AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
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Dual Luciferase Reporter Assay Protocol. Assay Genie.
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Reporter Gene Assays Support—Getting Started. Thermo Fisher Scientific.
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.
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High-throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health.
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Analysis of HTS data. Cambridge MedChem Consulting.
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Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ResearchGate.
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
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Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org.
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Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review.
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Biochemical Kinase Assays. Thermo Fisher Scientific.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
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FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience.
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Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Preprints.org.
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Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate.
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
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Statistical techniques for handling high content screening data. Drug Discovery World.
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The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide. Benchchem.
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central.
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Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health.
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European Journal of Biomedical and Pharmaceutical Sciences. EJBPS.
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
-
Current status of pyrazole and its biological activities. PubMed Central.
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Application Note & Protocol: Crystallization of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol for X-ray Crystallography
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[1][2] The title compound, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol, incorporates key functional groups—a primary amine, a hydroxyl group, and a substituted pyrazole ring—that are capable of forming diverse and structurally significant intermolecular interactions, such as hydrogen bonds. Elucidating the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction (SCXRD) is paramount for understanding its structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property.[1]
SCXRD analysis provides unambiguous, atomic-level resolution of molecular structure, which is often unattainable through spectroscopic methods like NMR or mass spectrometry alone.[3] However, the success of this powerful technique is entirely contingent on the growth of high-quality single crystals. This process, often considered both an art and a science, involves systematically exploring conditions that guide the molecule to self-assemble into a well-ordered crystalline lattice.[4]
This guide provides a comprehensive framework for the crystallization of this compound. It details the underlying principles, systematic screening strategies, and step-by-step protocols for established crystallization techniques, empowering researchers to overcome common challenges and successfully generate crystals suitable for crystallographic analysis.
Pre-Crystallization: Foundational Requirements
Before attempting crystallization, two criteria must be rigorously met. Neglecting these steps is a primary cause of failed crystallization experiments.
-
Purity: The compound must be of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals. Verify purity using methods such as ¹H NMR, ¹³C NMR, LC-MS, and elemental analysis.
-
Solubility Screening: A systematic understanding of the compound's solubility in a range of solvents is critical for selecting appropriate crystallization conditions.[5] The ideal solvent system is one in which the compound is sparingly soluble or soluble only when heated.[6] The presence of both hydrogen-bond donor (amine, hydroxyl) and acceptor (pyrazole nitrogens) groups suggests that polar solvents like alcohols (methanol, ethanol), as well as solvents capable of forming hydrogen bonds like water or acetone, should be primary candidates.[6][7]
Protocol 1.1: Small-Scale Solubility Screening
-
Preparation: Aliquot ~1-2 mg of the compound into several small, clear glass vials (e.g., 1-dram vials).
-
Solvent Addition: To each vial, add a different analytical-grade solvent dropwise (e.g., 20 μL at a time) while stirring or sonicating.
-
Observation: Record the volume of solvent required to fully dissolve the sample at room temperature.
-
Categorization: Classify solvents as "high solubility," "moderate solubility," or "low/insoluble."
-
High Solubility Solvents: Candidates for the primary solvent in diffusion or cooling methods.
-
Low/Insoluble Solvents (Anti-solvents): Candidates for the precipitant in vapor diffusion or layering techniques.
-
Principles of Crystallization: Achieving Supersaturation
Crystal growth is a thermodynamic process driven by achieving a state of supersaturation, where the concentration of the solute in solution exceeds its equilibrium solubility.[3] From this metastable zone, molecules can transition from the disordered solution phase to an ordered solid phase through two stages: nucleation (the formation of an initial, stable crystalline seed) and growth (the ordered addition of molecules onto the seed). The key to growing large, high-quality single crystals is to approach and traverse the supersaturation state slowly.[3][4] Rapid precipitation almost invariably leads to amorphous solids or microcrystalline powders.
// Edges A -> B [label="Increase Concentration", color="#4285F4"]; B -> C [label="Slowly Cross\nSolubility Limit", style=dashed, color="#34A853"]; C -> D [label="Growth Phase", color="#34A853"]; D -> E [label="Successful Outcome", color="#34A853"]; B -> F [label="Rapid Precipitation", style=dashed, color="#EA4335"];
node [shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; F [label="Amorphous Solid or\nMicrocrystals"];
// Invisible nodes for alignment if needed } caption [label="Fig. 1: Conceptual workflow of crystallization.", shape=plaintext, fontname="Arial", fontsize=10]; } Caption: Fig. 1: Conceptual workflow of crystallization.
Crystallization Methodologies & Protocols
Based on the properties of this compound, three methods are recommended for initial screening: Slow Evaporation, Vapor Diffusion, and Solvent/Anti-Solvent Layering.
Slow Evaporation
This is the simplest technique, suitable when a moderate amount of material is available.[4] It relies on the slow removal of solvent to increase the solute concentration to the point of supersaturation.
-
Principle: A nearly saturated solution is prepared, and the solvent is allowed to evaporate over several days or weeks.
-
Best For: Compounds that are stable and have moderate solubility in a relatively volatile solvent.
-
Scientist's Note: The rate of evaporation is critical.[4] A vial covered with paraffin film pierced with a few pinholes provides a much slower and more controlled evaporation rate than an open vial, generally leading to better quality crystals.
Protocol 3.1: Slow Evaporation
-
Dissolve the compound in a suitable solvent (e.g., ethanol or methanol) in a small, clean vial to create a clear, nearly saturated solution. If necessary, gently warm the solution to ensure all solute dissolves, then cool to room temperature.
-
Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vial to remove any particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with paraffin film. Using a fine needle, pierce 1-3 small holes in the film.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).
-
Monitor the vial periodically over several days to weeks without disturbing it.
Vapor Diffusion
Vapor diffusion is arguably the most successful and widely used method, especially when only milligram quantities of the compound are available.[4][5] It allows for a very slow and controlled change in solvent composition.
-
Principle: A concentrated solution of the compound (in "Solvent A") is placed in a sealed chamber containing a larger reservoir of a volatile anti-solvent ("Solvent B"), in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing the compound's solubility and inducing crystallization.[3][8]
-
Setup: This can be done in a "hanging drop" or "sitting drop" configuration. The principle is the same.
-
Scientist's Note: The key is that the primary solvent (dissolving the compound) should be less volatile than the anti-solvent in the reservoir.[8] For our target molecule, a good starting point would be dissolving it in a small amount of methanol (less volatile) and placing it in a chamber with diethyl ether (more volatile anti-solvent).
Protocol 3.2: Vapor Diffusion (Sitting Drop)
-
Prepare the reservoir: Fill the outer well of a crystallization plate or a large vial with 500-1000 µL of a volatile anti-solvent (e.g., diethyl ether, hexane, or pentane).[5][8]
-
Prepare the sample solution: In a separate microvial, dissolve 2-5 mg of the compound in a minimal amount of a suitable primary solvent (e.g., methanol, chloroform, or acetonitrile) to form a clear, concentrated solution.[5]
-
Set up the experiment: Carefully place the small inner vial containing the sample solution inside the larger vial (the reservoir), ensuring the walls do not touch.[9]
-
Seal the system: Tightly cap or seal the outer vial to create a closed system.
-
Incubate: Place the sealed vial in a stable, vibration-free environment and await crystal growth. Do not disturb the vessel.[4]
Solvent / Anti-Solvent Layering (Liquid Diffusion)
This technique is useful when the chosen solvent/anti-solvent pair is miscible but has different densities, allowing for a slow diffusion at the liquid-liquid interface.[9]
-
Principle: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystallization occurs at the interface as the solvents slowly mix.[3]
-
Scientist's Note: A steady hand is crucial for this technique. The anti-solvent should be added very slowly down the side of the vial to avoid disturbing the interface.[8] Using a narrow vessel like an NMR tube can help create a more stable boundary.[8]
Protocol 3.3: Solvent/Anti-Solvent Layering
-
In a narrow tube (e.g., 4 mm diameter glass tube or an NMR tube), dissolve the compound in a minimal volume of a dense solvent (e.g., dichloromethane or chloroform).
-
Select a less dense, miscible anti-solvent (e.g., hexane or pentane).
-
Using a syringe or a Pasteur pipette with a fine tip, carefully and slowly layer the anti-solvent on top of the compound solution. Run the liquid down the inside wall of the tube to minimize mixing.[8]
-
Seal the tube and leave it undisturbed in a stable environment. Crystals should form at the interface over time.
Screening and Optimization
It is rare for the first attempt to yield perfect crystals. A systematic approach is required. The following table provides a starting point for screening solvent systems for the title compound.
| Method | Primary Solvent (Good Solvent) | Anti-Solvent (Poor Solvent) | Rationale & Comments |
| Vapor Diffusion | Methanol | Diethyl Ether | Classic combination. Methanol's polarity and H-bonding capacity should dissolve the compound well. Diethyl ether is volatile and a strong non-solvent. |
| Vapor Diffusion | Ethanol | Hexane | A slightly less polar alcohol and a very non-polar anti-solvent. Slower diffusion than ether may yield better crystals. |
| Layering | Dichloromethane (DCM) | Pentane | Good density difference for layering. The moderate polarity of DCM may be sufficient for dissolution, while pentane provides a sharp anti-solvent interface. |
| Slow Evaporation | Acetonitrile | N/A | Acetonitrile has a good balance of polarity and volatility. It can engage in dipole-dipole interactions and may promote a different packing arrangement. |
| Slow Evaporation | Ethanol/Water (e.g., 95:5) | N/A | The presence of a small amount of water can introduce different hydrogen-bonding networks, potentially stabilizing a crystalline form. The ethanol will evaporate faster, slowly increasing the water concentration. |
Troubleshooting
-
No Crystals Form: The solution may be too dilute or undersaturated. Try increasing the initial concentration or using a stronger anti-solvent.
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens when the supersaturation is reached too quickly or at a temperature above the compound's melting point in that solvent system.[6] To resolve this, slow down the process (e.g., by moving the setup to a colder room) or try a different solvent system.[5][9]
-
Microcrystalline Powder: Precipitation was too rapid. Slow the rate of diffusion or evaporation. For vapor diffusion, use a less volatile anti-solvent or reduce the volume of the anti-solvent in the reservoir. For slow evaporation, use fewer or smaller pinholes.
References
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. Available at: [Link]
-
Lehane, J. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835–1853. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. University of Geneva - Laboratory of Crystallography. Available at: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for X-ray Crystallography. Available at: [Link]
-
Briseno, A. L., et al. (2010). Single-crystal growth of organic semiconductors. MRS Bulletin, 35(6), 435-442. Available at: [Link]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Available at: [Link]
-
Barakat, A., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Molecular Structure, 1225, 129111. Available at: [Link]
-
Titi, A., et al. (2020). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Journal of Molecular Structure, 1205, 127607. Available at: [Link]
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. UCLA Chemistry. Available at: [Link]
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- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. unifr.ch [unifr.ch]
Application Note: A Framework for Validating and Utilizing Probe-X, a Novel Aminopyrazole-Based Chemical Probe for Kinase-Z
As a Senior Application Scientist, it is crucial to address the specific nature of the provided topic. The molecule, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol , represents a novel chemical entity. While its aminopyrazole core is a well-established scaffold in medicinal chemistry, particularly for developing kinase inhibitors, this specific compound is not a widely characterized or validated chemical probe in publicly accessible literature.[1][2]
Therefore, this document is structured as a comprehensive guide and best-practice framework for the evaluation and application of a novel compound of this class as a chemical probe. We will proceed under the hypothesis that this compound, hereafter designated Probe-X , has been identified as a potent modulator of a hypothetical protein kinase, "Kinase-Z". This application note will guide researchers through the necessary validation steps and experimental protocols to confidently use Probe-X to investigate the biology of Kinase-Z.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise and Perils of Chemical Probes
Chemical probes are indispensable small molecules used to interrogate the function of specific proteins in complex biological systems.[3][4] Unlike drugs, which are optimized for clinical outcomes, a chemical probe is designed to answer a specific biological question with high precision. The aminopyrazole scaffold is a privileged structure in kinase inhibitor design, known for forming key interactions within the ATP-binding pocket of many kinases.[2][5]
Probe-X, this compound, emerges from this promising chemical space. This guide provides the essential framework and detailed protocols to rigorously validate Probe-X and its associated inactive control, Control-Y (a structurally similar but biologically inactive molecule), ensuring robust and reproducible experimental outcomes. Adherence to these principles is critical to avoid generating misleading data, a common pitfall when using poorly characterized compounds.[6]
The Four Pillars of a High-Quality Chemical Probe
To be considered a high-quality tool for target validation, Probe-X must satisfy several stringent criteria, which we frame as four essential pillars.[7] This validation framework ensures that any observed biological effect can be confidently attributed to the modulation of the intended target, Kinase-Z.
-
Pillar 1: Potency & Exposure: The probe must demonstrate high affinity for its target in biochemical assays and sufficient exposure in the intended cellular system.
-
Pillar 2: Target Engagement: There must be direct evidence that the probe physically interacts with its target protein within a cellular context.[7]
-
Pillar 3: Target Functional Modulation: The probe must elicit a measurable change in the target's activity (e.g., inhibition of its enzymatic function).
-
Pillar 4: Phenotypic Correlation: The observed cellular phenotype should correlate with the probe's potency and target engagement.
The Structural Genomics Consortium and the Chemical Probes Portal recommend widely accepted quantitative benchmarks for these pillars.[6]
Table 1: Illustrative Quality Criteria for Probe-X and Control-Y
| Parameter | Probe-X (Active Probe) | Control-Y (Inactive Control) | Rationale & Justification |
| Biochemical Potency (IC₅₀) | < 100 nM | > 30,000 nM | High potency is required to minimize off-target effects at effective concentrations.[6] |
| Cellular Target Engagement (EC₅₀) | < 1 µM | > 30 µM | Demonstrates the probe can cross the cell membrane and bind its target in a physiological environment.[7][8] |
| Kinome Selectivity | >30-fold selective over related kinases | N/A | Ensures observed effects are due to the intended target, not confounding off-targets.[6] |
| Cellular Phenotype Correlation | EC₅₀ for phenotype ≈ EC₅₀ for target engagement | No effect at 30 µM | The biological outcome should be directly linked to the on-target activity of the probe. |
Hypothetical Mechanism of Action: Probe-X as a Kinase-Z Inhibitor
Protein kinases are critical nodes in cellular signaling, transferring a phosphate group from ATP to substrate proteins.[3] Many kinase inhibitors function by competing with ATP for binding in the highly conserved active site.[9] We hypothesize that Probe-X acts as a Type I ATP-competitive inhibitor of Kinase-Z, thereby blocking downstream signaling events.
Experimental Protocols
The following protocols provide a comprehensive workflow for the validation and use of Probe-X.
Probe Validation Workflow
Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol determines the concentration of Probe-X required to inhibit 50% of Kinase-Z's enzymatic activity in a purified system. A variety of assay formats can be used, such as fluorescence-based or luminescence-based methods that measure either substrate phosphorylation or ATP consumption.[10][11]
Materials:
-
Recombinant full-length Kinase-Z enzyme.
-
Specific peptide substrate for Kinase-Z.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
Probe-X and Control-Y, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of Probe-X and Control-Y in DMSO, typically from 10 mM down to sub-nanomolar concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Enzyme/Inhibitor Incubation: In each well of the 384-well plate, add 2.5 µL of the appropriate compound dilution (or DMSO for control wells). Add 2.5 µL of Kinase-Z diluted in assay buffer.
-
Incubate: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. It is crucial to use an ATP concentration at or near the Michaelis-Menten constant (Km) for accurate IC₅₀ determination.[11]
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour. The time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in control wells).
-
Detect Kinase Activity: Stop the reaction and measure the remaining ATP by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data: Set the "no inhibitor" (DMSO only) control as 100% activity and the "high concentration inhibitor" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its target in intact cells.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15]
Materials:
-
Cell line expressing endogenous or over-expressed Kinase-Z.
-
Complete cell culture medium.
-
Probe-X and Control-Y.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermal cycler.
-
Centrifuge capable of >20,000 x g.
-
Reagents for Western Blotting (SDS-PAGE gels, transfer system, PVDF membrane, primary antibody against Kinase-Z, HRP-conjugated secondary antibody, ECL substrate).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with Probe-X (e.g., at 1 µM and 10 µM), Control-Y (10 µM), or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separate Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation & Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured protein). Determine protein concentration, normalize samples, and analyze by Western blotting using an antibody specific for Kinase-Z.
-
Data Analysis:
-
Quantify the band intensity for Kinase-Z at each temperature for each treatment condition.
-
Plot the percentage of soluble Kinase-Z (relative to the unheated control) against the temperature.
-
A successful target engagement will result in a rightward shift of the melting curve for Probe-X-treated samples compared to the DMSO control.[12] Control-Y should not cause a significant shift.
-
Protocol 3: Target Identification and Selectivity Profiling by Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a robust technique to confirm the identity of the primary target and assess the selectivity of a probe across the proteome.[16][17] The probe (or a derivatized version) is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[18][19]
Materials:
-
Cell line of interest.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Probe-X, ideally immobilized on beads (e.g., via a click-chemistry handle). If not available, an antibody against Kinase-Z can be used to pull down the complex.
-
Control beads (without the probe).
-
High-resolution mass spectrometer (e.g., Orbitrap).
-
Bioinformatics software for data analysis.
Procedure:
-
Cell Lysate Preparation: Grow and harvest cells. Lyse the cells on ice in lysis buffer to generate a total protein extract.
-
Affinity Pulldown:
-
Incubate the cell lysate with the Probe-X-conjugated beads for 2-4 hours at 4°C.
-
In parallel, incubate lysate with control beads to identify non-specific binders.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[17]
-
Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant) to identify the proteins in each sample.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein.
-
The primary target, Kinase-Z, should be highly and significantly enriched in the Probe-X pulldown compared to the control pulldown.
-
Any other significantly enriched proteins are potential off-targets and require further investigation.
-
Conclusion and Best Practices
This framework provides a pathway for the rigorous validation of this compound (Probe-X) as a chemical probe for a hypothetical target, Kinase-Z. Scientific integrity demands that these validation steps are completed before using the probe to make biological discoveries.
Key Takeaways:
-
Always use an inactive control: This is essential to distinguish on-target effects from non-specific or compound-related artifacts.[20]
-
Characterize in relevant systems: Potency and target engagement should be confirmed in the cell line and under the conditions planned for phenotypic experiments.
By following these guidelines, researchers can confidently use novel chemical tools like Probe-X to unravel complex biological pathways and validate new therapeutic targets.
References
-
European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. [Link]
-
CovalX. Immunoprecipitation Mass Spectrometry (IP-MS). [Link]
-
Bajusz, D., et al. Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. [Link]
-
Workman, P., et al. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. [Link]
-
Zheng, Z., et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Chemical Probes Portal. High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]
-
Lawrence, D.S. Chemical probes of signal-transducing proteins. Accounts of Chemical Research. [Link]
-
Lu, X., et al. Chemical Probes for Kinases. The Royal Society of Chemistry. [Link]
-
Arts, J.J.C., et al. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads. ACS Omega. [Link]
-
Till, D.S., et al. IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research. [Link]
-
Müller, S., et al. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
-
Zheng, Z., et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
The Royal Society of Chemistry. Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]
-
Chen, Y., et al. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
-
Lawrence, D.S. Chemical Probes of Signal-Transducing Proteins. ACS Publications. [Link]
-
Hu, Y., et al. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. [Link]
-
Durmic-Hall, E., et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Du, D., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Robers, M.B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Klink, T.A. Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Bio-protocol. Cancer Biology - Protein. [Link]
-
Durmic-Hall, E., et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
Springer Protocols. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]
-
Iannelli, P., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical probes of signal-transducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 8. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. covalx.com [covalx.com]
- 17. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Welcome to the technical support resource for the synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting, and offer an optimized protocol to improve yield and purity. Our focus is on explaining the causal relationships behind experimental choices to empower you to adapt and succeed.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge when preparing this compound?
A1: The most significant challenge is controlling the regioselectivity of the N-alkylation step. The starting material, 3,4-dimethyl-1H-pyrazol-5-amine, is an unsymmetrical pyrazole. Alkylation can occur at either the N1 or N2 position, leading to a mixture of two primary regioisomers. The desired product is the N1-alkylated isomer, but formation of the N2-alkylated isomer is a common side reaction that complicates purification and reduces the overall yield.[1][2]
Q2: Which factors have the greatest influence on the N1/N2 regioselectivity of the alkylation reaction?
A2: Several factors govern the N1/N2 ratio, primarily:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In 3,4-dimethyl-1H-pyrazol-5-amine, the N1 position is adjacent to the C5-amino group, while the N2 position is between the C3-methyl and N1. The steric environment is complex, but the substituent at C3 often plays a key role in directing alkylation.
-
Solvent Choice: The polarity and type of solvent are critical. Polar aprotic solvents such as DMF, DMSO, or DMAc are often preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive pyrazolate anion, which can favor the formation of a single regioisomer.[1][3]
-
Choice of Base and Counter-ion: The nature of the base (e.g., NaH vs. K₂CO₃) and its corresponding cation (Na⁺ vs. K⁺) can influence the site of alkylation by coordinating with the nitrogen atoms of the pyrazole ring.[2]
Q3: What is the recommended alkylating agent for introducing the 2-hydroxyethyl group?
A3: The two most common and effective alkylating agents for this purpose are 2-bromoethanol and ethylene oxide.
-
2-Bromoethanol: This is a reliable and straightforward choice. The reaction is typically performed with a base to first deprotonate the pyrazole.
-
Ethylene Oxide: This is a highly efficient, atom-economical reagent. It reacts directly with the pyrazole N-H bond, often under milder conditions and without the need for a strong base, which can minimize side reactions. However, it is a toxic gas and requires specialized handling procedures.
Q4: How can I reliably distinguish between the N1 and N2 alkylated isomers?
A4: Unambiguous structural confirmation is essential. While routine 1D NMR (¹H, ¹³C) and mass spectrometry are necessary, they may not be sufficient to definitively assign the regiochemistry. Advanced 2D NMR techniques are the gold standard for this purpose. Specifically, a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool, as it can directly show the correlation (connectivity) between the protons on the alkyl chain and the specific nitrogen atom (N1 or N2) of the pyrazole ring.[4] In the absence of ¹⁵N NMR, Nuclear Overhauser Effect (NOE) experiments can also provide crucial spatial information.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Incomplete Deprotonation: The base used was not strong enough or was of poor quality (e.g., old NaH).B. Low Reaction Temperature: The activation energy for the alkylation was not met.C. Poor Quality Reagents: The starting pyrazole or alkylating agent may have degraded. | A. Base Selection & Handling: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). Ensure the NaH is fresh and handle it under an inert atmosphere (N₂ or Ar). Use 1.1-1.2 equivalents to ensure complete deprotonation.B. Temperature Optimization: While starting the reaction at 0°C during deprotonation is wise, allow the reaction to warm to room temperature or gently heat to 40-50°C to drive the alkylation to completion. Monitor via TLC.C. Reagent Verification: Check the purity of starting materials via NMR or GC-MS. Purify the starting pyrazole if necessary. |
| 2. Significant Formation of the Undesired N2-Regioisomer | A. Suboptimal Solvent: The solvent may not adequately direct the regioselectivity.B. Steric Effects: The inherent sterics of the substrate may favor the N2 position under certain conditions.C. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable (but undesired) isomer. | A. Solvent Screening: Switch to a polar aprotic solvent like anhydrous DMF or NMP. These solvents are known to favor N1 alkylation for many pyrazole systems.[3]B. Modify Alkylating Agent: Consider using a bulkier protecting group on the ethanolamine synthon if possible, which could enhance steric differentiation between the N1 and N2 positions.C. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature). Lower temperatures often favor the kinetically controlled product, which may be the desired N1 isomer. |
| 3. Formation of O-Alkylated or Di-Alkylated Byproducts | A. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to reaction at the hydroxyl group of the product or the amino group.B. Overly Harsh Conditions: High temperatures and prolonged reaction times can promote secondary reactions. | A. Stoichiometry Control: Use the alkylating agent in a controlled stoichiometry, typically 1.05 to 1.1 equivalents. Add the agent slowly to the reaction mixture to maintain a low instantaneous concentration.B. Reaction Monitoring: Closely monitor the reaction's progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-alkylated products. |
| 4. Difficult Purification | A. Similar Polarity of Isomers: The N1 and N2 regioisomers often have very similar polarities, making separation by standard column chromatography challenging.[5]B. Baseline Streaking on Silica Gel: The basic amino group on the pyrazole can interact strongly with the acidic silica gel, leading to poor separation. | A. Optimize Chromatography: Use a high-performance silica gel and test various solvent systems. A gradient elution from a less polar to a more polar solvent system can improve separation. Sometimes, a different stationary phase (e.g., alumina or reverse-phase C18) may be required.B. Neutralize Column: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (e.g., add 0.5-1% Et₃N to your eluent system). This will neutralize the acidic sites on the silica, preventing streaking and improving peak shape. |
Visual Schematics
General Synthesis Workflow
The diagram below outlines the key stages for the synthesis of the target compound.
Caption: High-level workflow for the N-alkylation of 3,4-dimethyl-1H-pyrazol-5-amine.
Troubleshooting Decision Tree
This chart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Optimized Experimental Protocol
Objective: To synthesize this compound with high yield and regioselectivity.
Materials:
-
3,4-dimethyl-1H-pyrazol-5-amine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
2-Bromoethanol (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-dimethyl-1H-pyrazol-5-amine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a 0.2 M solution. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Deprotonation: Cool the flask to 0°C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the resulting suspension at 0°C for 30 minutes.
-
Alkylation: While maintaining the temperature at 0°C, add 2-bromoethanol (1.05 eq) dropwise via syringe over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Let the reaction stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 90:10:1 mixture of DCM/MeOH/Et₃N as the mobile phase.
-
Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water (twice) and then with brine (once) to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution, starting with 100% DCM and gradually increasing the polarity with a mixture of 95:5 DCM/MeOH, with 1% triethylamine added to the eluent mixture to prevent product tailing.
-
Characterization: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
References
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available from: [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. Available from: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed. Available from: [Link]
- Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
N-methylation of pyrazole. Reddit. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]
-
2-(5-amino-1h-pyrazol-1-yl)ethan-1-ol. PubChem. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available from: [Link]
-
[BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. National Institutes of Health (NIH). Available from: [Link]
-
Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. National Institutes of Health (NIH). Available from: [Link]
-
Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. International Union of Crystallography. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol. African Rock Art. Available from: [Link]
- minimizing side product formation in aminopyrazole synthesis. Benchchem.
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Welcome to the dedicated technical support guide for the synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our guidance is rooted in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the 5-amino-3,4-dimethyl-1H-pyrazole core, commonly achieved through a Knorr-type pyrazole synthesis. The second stage is the N-alkylation of this pyrazole core to introduce the 2-hydroxyethyl side chain. Each stage presents unique challenges, primarily concerning regioselectivity and the formation of isomeric side products. This guide is structured to address these challenges systematically.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering corrective actions.
Stage 1: Synthesis of 5-amino-3,4-dimethyl-1H-pyrazole
The formation of the pyrazole ring is the foundational step. A common route involves the condensation of a β-dicarbonyl compound or a related precursor with a hydrazine source.
Question 1: My reaction to form the pyrazole core is showing multiple products on TLC/LC-MS, and the yield of the desired 5-amino-3,4-dimethyl-1H-pyrazole is low. What are the likely side products?
Answer:
Low yield and the presence of multiple products in the synthesis of the pyrazole core often point to issues with the starting materials or reaction conditions. The most common side products in this stage are:
-
Regioisomers of the Pyrazole: If an unsymmetrical β-dicarbonyl precursor is used, the reaction with hydrazine can lead to the formation of a regioisomeric pyrazole. For the synthesis of 5-amino-3,4-dimethyl-1H-pyrazole, a carefully chosen precursor such as 3-methyl-2,4-pentanedione in reaction with a suitable hydrazine derivative is often employed to direct the synthesis towards the desired isomer. The Knorr pyrazole synthesis, for instance, can yield different regioisomers depending on which carbonyl group of the dicarbonyl compound is attacked first by the hydrazine.[1][2][3]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone, without completing the cyclization to the pyrazole ring. This is often due to suboptimal reaction temperature or pH.
-
Dimerization Products: Aminopyrazoles can undergo dimerization, especially under oxidative conditions.[4][5] This can lead to the formation of larger, less soluble byproducts.
-
Side reactions of Hydrazine: Hydrazine can undergo side reactions, especially at elevated temperatures or in the presence of certain metals.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of the β-dicarbonyl compound and the hydrazine source. Impurities in the starting materials can lead to a cascade of side reactions.
-
Control Reaction Temperature: Maintain a consistent and appropriate reaction temperature. For many pyrazole syntheses, a moderate temperature is sufficient for cyclization. Overheating can promote side reactions.
-
Optimize pH: The pH of the reaction medium can significantly influence the rate of cyclization. For Knorr-type syntheses, an acidic catalyst is often used.[1][3] Titrate the reaction mixture to ensure the optimal pH is maintained throughout the reaction.
-
Inert Atmosphere: To minimize oxidative dimerization of the aminopyrazole product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Analytical Monitoring: Use TLC or LC-MS to monitor the reaction progress. This will help you identify the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Stage 2: N-Alkylation of 5-amino-3,4-dimethyl-1H-pyrazole
The second stage involves the attachment of the 2-hydroxyethyl group to the pyrazole ring. The primary challenge in this step is controlling the site of alkylation.
Question 2: My N-alkylation reaction with 2-chloroethanol (or a similar alkylating agent) is producing a mixture of two major isomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of two major isomers during the N-alkylation of 5-amino-3,4-dimethyl-1H-pyrazole is a classic case of competitive alkylation at the two nitrogen atoms of the pyrazole ring, leading to N1 and N2 regioisomers. The desired product is the N1-alkylated isomer, this compound. The undesired isomer is the N2-alkylated product, 2-(3-amino-4,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol.
The regioselectivity of pyrazole N-alkylation is influenced by several factors:[6][7][8][9][10][11][12][13]
-
Steric Hindrance: The substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. In the case of 3,4-dimethyl-5-aminopyrazole, the methyl group at the 3-position can sterically favor alkylation at the N1 position.
-
Electronic Effects: The electron-donating amino group at the 5-position can influence the nucleophilicity of the adjacent N1 nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylation. The nature of the counter-ion of the base can also play a role.[6]
Troubleshooting and Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Base | Use a non-coordinating, sterically hindered base like 2,6-lutidine or a bulky inorganic base like cesium carbonate. | Strong, coordinating bases like sodium hydride can sometimes lead to mixtures of isomers. A sterically hindered base is less likely to coordinate with the pyrazole nitrogen atoms, allowing the inherent steric and electronic factors of the pyrazole to dictate the regioselectivity. |
| Solvent | Aprotic polar solvents such as DMF or acetonitrile are commonly used. The choice of solvent can influence the solubility of the pyrazolate anion and the transition state energies for N1 versus N2 attack. | Experiment with different solvents to find the optimal balance of solubility and selectivity. |
| Temperature | Start with a lower reaction temperature (e.g., room temperature) and slowly increase if the reaction is sluggish. | Lower temperatures can enhance the kinetic control of the reaction, often favoring the sterically less hindered product. |
| Alkylating Agent | Consider using a bulkier leaving group on the alkylating agent if possible, as this can enhance steric differentiation between the two nitrogen atoms. | However, for the synthesis of the target molecule, 2-chloroethanol or 2-bromoethanol are the most direct reagents. |
Analytical Identification of Regioisomers:
The two regioisomers can typically be distinguished using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). For the desired N1 isomer, a correlation is expected between the protons of the methylene group of the hydroxyethyl chain and the carbon atom at the 5-position of the pyrazole ring. For the N2 isomer, this correlation would be absent.[7]
Question 3: I am observing a side product with a mass corresponding to the addition of two hydroxyethyl groups. How can I prevent this dialkylation?
Answer:
The formation of a dialkylated product indicates that the initially formed mono-alkylated product is undergoing a second alkylation. This can happen on the exocyclic amino group. While N-alkylation of the pyrazole ring is generally more favorable, O-alkylation of the amino group to form a secondary amine is a potential side reaction, especially if a strong base and an excess of the alkylating agent are used.
Preventative Measures:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Using a large excess will significantly increase the likelihood of dialkylation.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Choice of Base: A weaker base may be less likely to deprotonate the amino group, thus disfavoring the second alkylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis and what are its potential pitfalls in this context?
A1: The Knorr pyrazole synthesis is a classical method for preparing pyrazoles from the reaction of a 1,3-dicarbonyl compound and a hydrazine.[1][2][3][14] The mechanism involves the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the pyrazole ring. A key challenge arises when using an unsymmetrical 1,3-dicarbonyl compound, as this can lead to the formation of two different regioisomeric pyrazoles.[15] To synthesize 5-amino-3,4-dimethyl-1H-pyrazole with high regioselectivity, it is crucial to start with a precursor that is either symmetrical or has functional groups that strongly direct the cyclization to the desired isomer.
Q2: What is the role of the base in the N-alkylation step?
A2: The base plays a critical role in the N-alkylation of pyrazole. Its primary function is to deprotonate the N-H of the pyrazole ring, forming a pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole and will readily react with the electrophilic alkylating agent (e.g., 2-chloroethanol). The choice of base can also influence the regioselectivity of the alkylation.[6]
Q3: Can O-alkylation of the amino group be a significant side reaction?
A3: While N-alkylation of the pyrazole ring is generally the predominant reaction, O-alkylation of the exocyclic amino group is a potential side reaction, leading to the formation of a secondary amine. The amino group is nucleophilic and can compete with the pyrazole nitrogens for the alkylating agent. This is more likely to occur under forcing conditions, such as high temperatures and the use of a strong base in the presence of excess alkylating agent. Careful control of reaction conditions is key to minimizing this side product.[15]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential. Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[16] Alkylating agents like 2-chloroethanol are also toxic and should be handled with care. The reactions may be exothermic, so proper temperature control is necessary. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Part 3: Visual and Data-Driven Guides
Diagrams of Key Processes
References
-
Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Kelly, C. B., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2256-2267. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. (2010). ChemInform, 41(31). [Link]
-
Hydrazine. (2024). In Wikipedia. [Link]
-
Elmaati, T. A., & El-Taweel, F. M. A. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8888. [Link]
-
RSC Publishing. (2014). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 50(54), 7168-7171. [Link]
-
Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 322(1-2), 99-106. [Link]
- An improved process for the preparation of celecoxib. (2010).
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Clayman, A. D., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 60(11), 5824-5829. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). PubMed. [Link]
-
Metwally, M. A., et al. (2021). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/2). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015-1019. [Link]
-
El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8888. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
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Huynh, T. K. T., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1589. [Link]
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Lusardi, M. C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. [Link]
-
Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 342-365. [Link]
-
Knorr pyrrole synthesis. (2023). In Wikipedia. [Link]
-
Liu, X., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][16]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(30), 4144-4146. [Link]
-
El-Sayed, M. A.-A., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7382-7410. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. [Link]
- Quiroga, J., Portilla, J., & Insuasty, B. (2010). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 14(2), 194-211.
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2019). MDPI. [Link]
-
El-Shehry, M. F., et al. (2010). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(6), 1276-1284. [Link]
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Huynh, T. K. T., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. [Link]
-
Al-Juburi, A. S. (2015). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 12(3), 546-553. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PubMed Central. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5Dimethyl1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. (2010). ChemInform, 41(3). [Link]
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improving solubility of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol for biological assays
Technical Support Center: Solubility Enhancement for Biological Assays
Compound Focus: 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Introduction
Welcome to the technical support guide for improving the solubility of this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar pyrazole-containing compounds during biological assays. Low aqueous solubility is a common hurdle in drug discovery, potentially leading to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1]
This guide provides a series of troubleshooting questions and answers, structured to logically progress from simple adjustments to more complex formulation strategies. Our goal is to provide you with the scientific rationale and practical steps needed to achieve and maintain your compound in solution for reliable and reproducible experimental results.
Compound Structural Analysis
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound.
-
Pyrazole Core: The pyrazole ring is an aromatic heterocycle. While the pyrazole ring itself has some lipophilic character, the two adjacent nitrogen atoms can act as hydrogen bond acceptors.[2]
-
Amino Group (-NH2): This is a primary amine, which is a weak base. At physiological pH, this group can be protonated (-NH3+), which significantly increases aqueous solubility.
-
Hydroxyl Group (-OH): The ethanol substituent provides a hydroxyl group, which is polar and can participate in hydrogen bonding, contributing favorably to aqueous solubility.
-
Dimethyl Groups (-CH3): These groups on the pyrazole ring increase the lipophilicity of the molecule, which can counteract the solubilizing effects of the polar groups.
The presence of the basic amino group is the most critical feature to exploit for solubility enhancement.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound is precipitating out of my aqueous assay buffer at neutral pH. What is the first and simplest thing I should try?
Answer: The first and most straightforward approach is to adjust the pH of your buffer.[][4] Your compound has a basic amino group, which can be protonated to form a more soluble salt.
Causality: The protonated (ionized) form of a compound is generally much more soluble in water than the neutral form.[4][5] By lowering the pH of the buffer, you increase the concentration of protons (H+), which drives the equilibrium towards the formation of the protonated, and therefore more soluble, species.
Recommended Protocol:
-
Prepare your standard aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Create a fresh, concentrated stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO).
-
Prepare a series of buffers at slightly acidic pH values (e.g., pH 6.5, 6.0, 5.5, 5.0).
-
Add a small aliquot of your DMSO stock to each buffer to reach your final desired assay concentration. The final DMSO concentration should ideally be kept below 1% to avoid solvent-induced artifacts in biological assays.[1][6]
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at your assay temperature.
dot
Caption: Workflow for pH adjustment to improve solubility.
Q2: Adjusting the pH is not compatible with my biological assay. What is the next best option?
Answer: If pH modification is not an option, the next step is to use a co-solvent system. This involves creating your stock solution in a water-miscible organic solvent and then diluting it into your aqueous assay buffer.[1][7]
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the polarity of the aqueous solvent system.[] This makes the environment more favorable for a molecule with lipophilic regions, thereby increasing its solubility.[][8]
Recommended Solvents & Considerations:
| Co-Solvent | Max Recommended % in Cell Assays | Notes |
| DMSO | < 1% (often < 0.5%)[6] | The most common choice; dissolves a wide range of polar and non-polar compounds.[9] Can be toxic to cells at higher concentrations.[6] |
| Ethanol | < 1%[10] | Good for moderately polar compounds. Can have biological effects on its own. |
| PEG 400 | < 2% | A polymer that is generally well-tolerated by cells.[10] Good for increasing the solubility of hydrophobic compounds. |
| DMF | < 0.1% | A stronger solvent than DMSO, but also more toxic. Use with caution. |
Protocol for Preparing Working Solutions:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Perform serial dilutions of this stock solution in 100% DMSO to create intermediate stocks.
-
Directly add a small volume of the appropriate DMSO stock to the final assay medium. This one-step dilution is preferable to creating an intermediate aqueous solution, as it minimizes the time the compound spends at a high concentration in a predominantly aqueous environment, reducing the risk of precipitation.[1]
-
Always include a "vehicle control" in your experiments, which is assay medium containing the same final concentration of the co-solvent (e.g., 0.5% DMSO) but without your compound.
Q3: I'm still seeing precipitation even with a co-solvent. How can I determine the actual soluble concentration of my compound?
Answer: When you observe precipitation, it means you have exceeded the kinetic solubility of your compound under those specific assay conditions.[1] It is crucial to determine this solubility limit to ensure your assay results are reliable. A kinetic solubility assay is the recommended method.[11][12]
Causality: Kinetic solubility reflects the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate in an aqueous buffer.[1] This is highly relevant for most biological assays, which use this exact procedure.[11] It differs from thermodynamic solubility, which is the equilibrium concentration of a compound in a saturated solution.[1]
Simplified Kinetic Solubility Assessment Protocol:
-
Preparation: Add your compound from a concentrated DMSO stock (e.g., 10 mM) to your final assay buffer in a 96-well plate, creating a serial dilution of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Keep the final DMSO percentage constant across all wells.[13]
-
Incubation: Incubate the plate for a period relevant to your assay (e.g., 1.5 - 2 hours) at the assay temperature.[13]
-
Separation: Separate the soluble fraction from any precipitate. This is typically done by filtering the plate through a filter plate (e.g., MultiScreen Solubility filter plate) or by centrifugation and carefully collecting the supernatant.[13]
-
Quantification: Measure the concentration of the compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[11]
-
Determination: The highest concentration at which no precipitation is observed (or the measured concentration plateaus) is the kinetic solubility limit.
dot
Caption: Experimental workflow for determining kinetic solubility.
Q4: My compound needs to be highly soluble for in vivo studies. Are there other strategies I can explore?
Answer: Yes, for applications requiring higher solubility, such as in vivo pharmacokinetics, you can consider forming a salt of your compound.
Causality: Salt formation is a robust and widely used chemical modification to improve the solubility and dissolution rate of ionizable compounds.[14][15][16] By reacting your basic compound with an acid, you form a stable, solid salt. When this salt is added to water, it readily dissociates into its constituent ions, often leading to a much higher aqueous solubility than the free base form.[17] Approximately 50% of all marketed drugs are in salt form.[15]
Common Acidic Counter-ions for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H2SO4)
-
Mesylate (Methanesulfonic acid)
-
Tosylate (p-Toluenesulfonic acid)
-
Fumarate
-
Acetate
Procedure Outline (Consult a Medicinal Chemist):
-
Selection: Choose an appropriate acid. A general guideline is that the pKa of the acid should be at least 2-3 units lower than the pKa of your compound's basic center to ensure efficient salt formation.[14]
-
Reaction: Dissolve the free base of your compound in a suitable organic solvent.
-
Addition: Add a stoichiometric equivalent of the selected acid.
-
Isolation: The resulting salt will often precipitate out of the solution and can be isolated by filtration, washed, and dried.
-
Characterization: Confirm the formation and purity of the salt using techniques like NMR, LC-MS, and melting point analysis.
This process typically requires expertise in synthetic chemistry and should be performed in a dedicated chemistry laboratory.
References
- Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
- Improving solubility of pyrazole derivatives for reaction. (n.d.). Benchchem.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- PH adjustment: Significance and symbolism. (2026). ScienceDirect.
- Pudipeddi, M., & Serajuddin, A. T. M. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Development and Technology, 14(6), 567-579.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Sciences, 101(10), 3583-3595.
- solubility enhancement -by pH change & complexation. (n.d.). Slideshare.
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharmaceutical Technology.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules, 23(11), 2836.
- How to enhance drug solubility for in vitro assays?. (2014). ResearchGate.
- Bergström, C. A., & Larsson, P. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Future Medicinal Chemistry, 2(4), 533-543.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2017). Molecules, 22(12), 2099.
- Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (2019). Molecules, 24(12), 2285.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1635-1655.
- How to Achieve Drug Solubility. (2020). AZoLifeSciences.
- Co-solvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy, 1(3), 41-45.
- How can I dissolve hydrophobic compounds in DMEM media?. (2015). ResearchGate.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.
- Considerations regarding use of solvents in in vitro cell based assays. (2013). Biological and Pharmaceutical Bulletin, 36(10), 1613-1617.
- Co-solvents. (n.d.). MedchemExpress.com.
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Technical Support Center: Stability of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As specific stability data for this molecule is not extensively published, this guide synthesizes field-proven insights and established principles from pyrazole chemistry to provide a robust framework for your experiments. Our goal is to empower you to anticipate, troubleshoot, and resolve stability issues, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) & Initial Handling
This section addresses the most common initial questions regarding the compound's properties and handling.
Q1: What are the key structural features of this compound that influence its stability?
A: The stability of this molecule is governed by several key features:
-
The Pyrazole Ring: This five-membered aromatic heterocycle is generally stable to oxidation but can be susceptible to strong acids or bases and certain reducing agents.[1][2]
-
The 5-Amino Group: The primary amine attached to the electron-rich pyrazole ring is a primary site for oxidative degradation. This is often the most significant liability, potentially leading to colored degradants or dimerization.
-
Ethanol Side Chain: The primary alcohol is relatively stable but can undergo oxidation to an aldehyde or carboxylic acid under harsh oxidative conditions.
-
Methyl Groups: The two methyl groups on the pyrazole ring can influence the electronic properties and steric environment, which may modulate the reactivity of the amino group and the ring itself.
Q2: What are the recommended storage and handling conditions for this compound in its solid form?
A: Based on safety data sheets for similar amino-pyrazole compounds, the solid material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration (4°C) and protection from light are recommended to minimize the risk of slow degradation over time.[4] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Q3: What solvents are recommended for preparing stock solutions, and are there any I should avoid?
A:
-
Recommended: High-purity, anhydrous solvents such as DMSO, DMF, or ethanol are typically suitable for preparing high-concentration stock solutions. For aqueous experimental buffers, it is critical to use freshly prepared, high-purity water (e.g., Milli-Q or equivalent).
-
To Use with Caution: Protic solvents like methanol and water can participate in degradation reactions, especially at non-neutral pH or in the presence of light. Chlorinated solvents may contain acidic impurities that can degrade the compound. Always use high-purity or HPLC-grade solvents.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides in-depth, actionable advice for specific problems you may encounter during your experiments.
Issue 1: My solution is changing color (e.g., turning yellow or brown) over time.
Primary Suspect: Oxidation
This is the most common stability issue for compounds containing an amino-pyrazole moiety. The amino group is susceptible to oxidation by atmospheric oxygen, trace metal contaminants, or photo-oxidation, leading to the formation of highly conjugated, colored impurities.
Troubleshooting Protocol: Mitigation of Oxidative Degradation
-
Solvent Preparation: Use solvents that have been de-gassed to remove dissolved oxygen. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-20 minutes prior to use.
-
Inert Atmosphere: When preparing and storing solutions, blanket the headspace of the vial with nitrogen or argon before sealing. This is especially critical for long-term storage.
-
Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect the compound from photo-degradation.[4]
-
Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, the addition of a small amount of a chelating agent like EDTA (if compatible with your experimental system) can be beneficial.
-
Temperature Control: Store stock solutions at -20°C or -80°C to significantly slow the rate of all chemical degradation pathways.
Workflow: Investigating and Mitigating Oxidation
Caption: Workflow for troubleshooting oxidative degradation.
Issue 2: I'm observing a progressive loss of the parent compound over time, even in the dark.
Primary Suspects: pH-Dependent Hydrolysis or Other Solution Degradation
The stability of the pyrazole ring and its substituents can be highly dependent on the pH of the solution. While the core ring is robust, extreme pH values can catalyze degradation pathways.[6]
Troubleshooting Protocol: pH Stability Screening
This experiment is crucial for defining a safe operating pH range for your compound. It is a simplified version of the forced degradation studies used in the pharmaceutical industry.[7]
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0). Ensure the buffer components themselves do not react with your compound.
-
Prepare Samples: Prepare fresh solutions of your compound at a known concentration in each buffer.
-
Incubate: Store the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze at Time Points: At designated time points (e.g., T=0, 2, 6, 12, 24, 48 hours), take an aliquot from each solution and immediately analyze it using a stability-indicating analytical method (see Section 3). The T=0 sample serves as your baseline.
-
Quantify: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Data Presentation: Example pH Stability Profile
| pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining (Hypothetical) |
| 3.0 | 25 | 0 | 100% |
| 3.0 | 25 | 24 | 98% |
| 7.4 | 25 | 0 | 100% |
| 7.4 | 25 | 24 | 99% |
| 9.0 | 25 | 0 | 100% |
| 9.0 | 25 | 24 | 85% |
Hypothetical Degradation Pathways
Caption: Potential degradation routes for the compound.
Section 3: Analytical Methodologies for Stability Assessment
A reliable analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from any potential impurities or degradants.
Q4: What is the best analytical technique to monitor the stability of this compound?
A: The gold standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or, ideally, a Mass Spectrometer (LC-MS).
-
HPLC-UV: Provides quantitative data on the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
LC-MS: Is highly specific and sensitive, allowing for the accurate quantification of the parent compound and the identification of degradant products by their mass-to-charge ratio.[8][9]
Q5: How do I develop a "stability-indicating" method to ensure I'm seeing the full picture?
A: A stability-indicating method is one that is validated to be free of interference from degradation products, impurities, or other components in the sample matrix. The development process relies on forced degradation studies .[10] The goal is to intentionally degrade the compound to generate the likely degradants and then ensure your method can resolve them from the parent peak.
Protocol: Forced Degradation (Stress Testing) Overview
-
Prepare Stress Samples: Subject separate solutions of the compound to the following conditions until 5-20% degradation of the active ingredient is observed:[7]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80°C in solution.
-
Photolytic: Expose to light that meets ICH Q1B guidelines.
-
-
Method Development: Analyze the stressed samples using your HPLC method.
-
Optimization: Adjust mobile phase, gradient, column, or other parameters until baseline separation is achieved between the parent peak and all degradant peaks.
-
Validation: The final method should be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines.
Workflow: Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Ye, M., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
- Al-Ghorbani, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ravi, P., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Xu, Q., & Tadjimukhamedov, F. K. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address the common challenge of poor regioselectivity in pyrazole synthesis. As Senior Application Scientists, we understand that controlling the formation of a specific regioisomer is critical for the efficiency of your research and the development of novel therapeutics and materials. This guide provides not only protocols but also the underlying mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly when using unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, the reaction can result in two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, potentially leading to a mixture of products that are often difficult to separate.[1] Controlling which isomer is predominantly formed is a crucial challenge for synthetic chemists.[1]
Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of factors:[1][2][3]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant will generally direct the hydrazine to attack the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1]
Q3: I am struggling with the N-alkylation of my unsymmetrical pyrazole, resulting in a mixture of N1 and N2 alkylated products. How can I control this?
A3: Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge, as the two nitrogen atoms in the pyrazole ring have similar properties.[5][6] Several factors influence the N1/N2 regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the reaction towards the more accessible nitrogen.[7]
-
Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents such as DMF, DMSO, and DMAc often promote the formation of a single regioisomer.[7] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[7]
-
Base/Catalyst System: The choice of base is critical. For example, potassium carbonate (K₂CO₃) in DMSO is often effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[7] In certain reactions, changing the base can even lead to the opposite regioselectivity. The use of sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[7]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms, thereby affecting the site of alkylation.[7]
Troubleshooting Guides
This section provides more detailed, in-depth solutions to specific regioselectivity problems encountered during pyrazole synthesis.
Guide 1: Poor Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Unsymmetrical 1,3-Diketones
Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a nearly 1:1 mixture of the two possible regioisomers, making purification difficult and significantly lowering the yield of the desired product.
Underlying Cause: The two carbonyl groups of the unsymmetrical 1,3-diketone have similar reactivity towards the nucleophilic attack of the hydrazine under the current reaction conditions. The kinetic and thermodynamic products are formed at comparable rates.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Solutions & Protocols:
1. Solvent Modification: The choice of solvent can have a profound impact on regioselectivity.
-
Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine.[8][9][10][11] These solvents can stabilize intermediates through hydrogen bonding, thereby amplifying the intrinsic electronic differences between the two carbonyl groups.
-
Protocol 1: Pyrazole Synthesis in Fluorinated Alcohols
-
Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in either TFE or HFIP (5-10 mL per mmol of diketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted hydrazine (1.1 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
-
Data Snapshot: Effect of Solvent on Regioselectivity
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1 | 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Low selectivity | [9] |
| 2 | 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [8] |
| 3 | 1-Aryl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [8] |
2. pH and Temperature Control:
-
Insight: The pH of the reaction medium can influence the protonation state of the hydrazine, thereby altering the nucleophilicity of its two nitrogen atoms. In acidic media, the more basic nitrogen is protonated, leaving the less basic nitrogen to act as the primary nucleophile. Temperature can also affect the kinetic versus thermodynamic control of the reaction.
-
Protocol 2: Acid-Catalyzed Pyrazole Synthesis
-
Dissolve the 1,3-diketone (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.
-
Add the substituted hydrazine (1.1 equiv) and stir the mixture at a controlled temperature (start at room temperature and gradually increase if necessary).
-
Monitor the reaction for the formation of the desired regioisomer.
-
Work up the reaction by neutralizing the acid and proceed with extraction and purification.
-
3. Alternative Synthetic Strategies:
-
Insight: When the direct condensation of 1,3-diketones is problematic, alternative methods that offer inherent regiocontrol can be employed. These include reactions of α,β-unsaturated ketones (chalcones) with hydrazines or cycloaddition reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and sometimes enhance selectivity by promoting a specific reaction pathway through rapid and uniform heating.[12][13][14][15]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to favor the formation of a single regioisomer.[16][17]
Guide 2: Achieving Regiocontrol in the N-Alkylation of Unsymmetrical Pyrazoles
Problem: The N-alkylation of a 3(5)-substituted pyrazole with an alkyl halide results in a difficult-to-separate mixture of the 1,3- and 1,5-disubstituted regioisomers.
Underlying Cause: The two nitrogen atoms of the pyrazole ring exhibit comparable nucleophilicity, leading to competitive alkylation at both sites.
Troubleshooting Workflow:
Caption: Decision workflow for optimizing N-alkylation regioselectivity.
Solutions & Protocols:
1. Optimization of Base and Solvent:
-
Insight: The combination of base and solvent can significantly influence the position of N-alkylation. The nature of the cation from the base can also play a role in directing the alkylating agent.[5]
-
Protocol 3: Base-Mediated N-Alkylation
-
To a solution of the unsymmetrical pyrazole (1.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO) (5-10 mL per mmol of pyrazole), add the base (1.2 equiv) (e.g., K₂CO₃, Cs₂CO₃, NaH) at room temperature.
-
Stir the mixture for 30 minutes to an hour to form the pyrazolate anion.
-
Add the alkylating agent (1.1 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Steric-Directed N-Arylation:
-
Insight: For the synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles, a regioselective N-arylation can be achieved by utilizing the steric hindrance of substituents on the pyrazole ring.[18]
-
Protocol 4: Regioselective N-Arylation
-
Synthesize a 3-alkoxymethyl-5-alkylpyrazole as the starting material.
-
React the pyrazole with an activated aryl halide (e.g., 4-fluoronitrobenzene) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). The arylation will preferentially occur at the less sterically hindered nitrogen.
-
Subsequent chemical modifications of the alkoxymethyl group can then provide the desired 3,5-dialkyl-1-arylpyrazole.
-
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Wang, C., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(29), 4786-4790. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Bagley, M. C., et al. (2007). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Synlett, 2007(5), 704-708. [Link]
-
Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Taylor, C. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3326–3329. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10843-10854. [Link]
-
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Silva, V. L. M., et al. (2025). Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives. Chemistry – A European Journal. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10843-10854. [Link]
-
Acar, Ç., & Acar, M. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Reddy, C. R., et al. (2023). Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1 H- and 2 H-Pyrazolo[3,4- d]pyridazinones. The Journal of Organic Chemistry, 88(15), 11140-11149. [Link]
-
Sgarlata, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Chiacchio, U., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Hassaneen, H. M., & Shawali, A. S. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(1), 102-109. [Link]
-
Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109. [Link]
-
Dong, M., et al. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. European Journal of Organic Chemistry. [Link]
-
El-Sayed, M. A.-A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Chiacchio, U., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences. [Link]
-
Reddy, C. R., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(3), 578-587. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Welcome to the technical support guide for the synthesis and scale-up of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from lab scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Synthesis Overview & Core Challenges
The synthesis of this compound is typically a two-step process. First, the formation of the 5-amino-3,4-dimethyl-1H-pyrazole core, followed by the N-alkylation of the pyrazole ring with a hydroxyethyl group. While straightforward on a small scale, scaling up introduces significant challenges related to reaction control, regioselectivity, and process safety.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis and scale-up.
Step 1: 5-Amino-3,4-dimethyl-1H-pyrazole Synthesis
Question 1: My yield for the pyrazole formation is low and I'm seeing multiple byproducts. What's happening?
Answer: Low yields in Knorr-type pyrazole syntheses are often due to side reactions or incomplete conversion. The reaction between a β-ketonitrile and hydrazine is highly exothermic and requires careful temperature control, especially during scale-up.[1]
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Causality: Uncontrolled addition of hydrazine hydrate can cause temperature spikes, leading to decomposition of the starting material or formation of polymeric byproducts. The reaction mechanism involves nucleophilic attack followed by cyclization and dehydration; each step has a different temperature optimum.[2][3]
-
Troubleshooting Steps:
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Control the Exotherm: Add hydrazine hydrate dropwise to a cooled solution of the β-ketonitrile (e.g., 0-10 °C). Use a reactor with adequate cooling capacity and monitor the internal temperature closely.
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Optimize Solvent: Ethanol or methanol are common choices. Ensure you are using a sufficient volume to maintain a stirrable slurry, but not so much that it significantly slows down the reaction rate at your target temperature.
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Reaction Monitoring: Track the disappearance of the starting nitrile by TLC or LC-MS. If the reaction stalls, a gentle warming to 40-50 °C for a few hours may be required to drive it to completion.
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pH Adjustment: The reaction is typically run under neutral to slightly basic conditions. The use of hydrazine hydrate is usually sufficient. If using a hydrazine salt, a mild base may be needed.
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Question 2: The product is difficult to isolate and purify. How can I improve this?
Answer: 5-aminopyrazoles can be quite polar and may have moderate water solubility, complicating isolation.
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Causality: The amino and pyrazole NH groups allow for hydrogen bonding, which can lead to co-precipitation with salts or retention in aqueous layers during workup.
-
Troubleshooting Steps:
-
Crystallization: This is the preferred method for purification at scale. After the reaction is complete, concentrate the reaction mixture and perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethyl acetate, or a toluene/heptane mixture). A slow cooling profile is crucial for obtaining large, pure crystals.
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pH during Workup: If an aqueous workup is necessary, adjust the pH. The pyrazole is weakly basic. You can extract it into an organic solvent under basic conditions (pH 8-9) and then wash out inorganic salts.
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Avoid Chromatography at Scale: While useful in the lab, large-scale column chromatography is expensive and time-consuming. Developing a robust crystallization protocol is essential for process viability.
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Step 2: N-Alkylation to form this compound
Question 3: My main problem is controlling regioselectivity. I get a mixture of N1 and N2 alkylated products. How do I favor the desired N1 isomer?
Answer: This is the most critical challenge in this synthesis. Regioselectivity in pyrazole alkylation is a well-documented issue governed by a complex interplay of steric hindrance, electronics, and reaction conditions.[4][5][6] The N1 position is adjacent to the substituted C5-amino group, while the N2 is between the two methyl groups.
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Causality: Alkylation can occur at either of the two ring nitrogens. The outcome is determined by the relative nucleophilicity of the nitrogens in the pyrazolate anion and the steric accessibility for the incoming electrophile (the 2-hydroxyethyl group).[4][7]
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: This is the most powerful tool for controlling regioselectivity.
-
For N1-selectivity (desired): A common and effective strategy is using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.[4] This combination often favors the thermodynamically more stable N1-substituted product.
-
Stronger Bases: Using a very strong base like sodium hydride (NaH) can sometimes lead to different selectivity by fully deprotonating the pyrazole, changing the nucleophilicity profile of the resulting anion.[6]
-
-
Temperature Control: Lower temperatures (e.g., 40-60 °C) often provide better selectivity than higher temperatures. Run a temperature screen to find the optimal balance between reaction rate and selectivity.
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Alkylating Agent: Using 2-chloroethanol is generally more controllable than ethylene oxide, especially at scale. Add the alkylating agent slowly to the pre-formed pyrazolate salt to maintain a low concentration and minimize side reactions.
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Table 1: Troubleshooting N-Alkylation Regioselectivity
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low N1:N2 Ratio | Suboptimal base/solvent combination. | Switch to K₂CO₃ in DMF. Avoid non-polar solvents.[4] |
| Reaction temperature is too high. | Lower the reaction temperature to 40-60 °C and monitor over a longer period. | |
| Formation of O-Alkylated Byproduct | The amino group is competing as a nucleophile. | This is less common but possible. Ensure the pyrazole is fully deprotonated by the base before adding the alkylating agent. |
| Formation of Di-alkylated Product | Excess alkylating agent or harsh conditions. | Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent and add it slowly. |
Caption: Troubleshooting logic for improving N1-alkylation selectivity.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The two main hazards are:
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Hydrazine Hydrate (Step 1): Hydrazine is toxic, corrosive, and a suspected carcinogen.[8] Always handle it in a well-ventilated fume hood or reactor with appropriate personal protective equipment (PPE). The reaction with the β-ketonitrile is exothermic and produces heat that must be managed to prevent runaway reactions.[9]
-
Sodium Hydride (Step 2, if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). Use a solvent that has been rigorously dried.
Q: How can I distinguish between the N1 and N2 isomers? A: Standard characterization techniques can readily distinguish them:
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NMR Spectroscopy: 1H and 13C NMR are definitive. The chemical shifts of the pyrazole ring protons/carbons and the methylene groups of the ethanol chain will be different for each isomer. 2D NMR techniques like HMBC and NOESY can provide unambiguous proof of which nitrogen the substituent is attached to by looking for correlations between the N-CH₂ protons and the pyrazole ring carbons (C3 and C5).
-
Chromatography: The two isomers will have different retention times on TLC and HPLC, and often can be separated for analytical purposes. The N1 isomer is typically more polar.
Q: Is it better to use 2-chloroethanol or ethylene oxide for the alkylation? A: For scale-up, 2-chloroethanol is strongly recommended . Ethylene oxide is a toxic, flammable, and explosive gas that requires specialized high-pressure reactor equipment and handling procedures. 2-chloroethanol is a liquid that is much easier and safer to handle in standard chemical reactors, despite being toxic itself.
Recommended Scale-Up Protocol
This protocol is a starting point for a 100g scale synthesis. All operations should be conducted by trained personnel with appropriate engineering controls.
Part A: Synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole
Table 2: Reagents for Part A
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 3-Methyl-2-oxobutanenitrile | 97.12 | 100.0 g | 1.03 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 64.5 g | 1.29 | 1.25 |
| Ethanol (200 proof) | - | 500 mL | - | - |
| Isopropanol (for crystallization) | - | ~400 mL | - | - |
Procedure:
-
Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel. Purge the vessel with nitrogen.
-
Charge: Charge 3-methyl-2-oxobutanenitrile (100.0 g) and ethanol (500 mL) to the reactor. Begin stirring to dissolve the solid.
-
Cooling & Addition: Cool the reactor contents to 0-5 °C using a circulating chiller.
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Hydrazine Addition: Slowly add hydrazine hydrate (64.5 g) dropwise via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. CAUTION: Exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Then, slowly warm the reactor to 40 °C and hold for 3-4 hours. Monitor reaction completion by HPLC or TLC.
-
Workup & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add isopropanol (400 mL) to the residue and heat to 60-70 °C to obtain a clear solution.
-
Cool the solution slowly to 0-5 °C over several hours to induce crystallization.
-
Filter the resulting solid, wash the cake with cold isopropanol (2 x 50 mL), and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 105-115 g (82-90%) of a white to off-white solid.
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Part B: Synthesis of this compound
Table 3: Reagents for Part B
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 5-Amino-3,4-dimethyl-1H-pyrazole | 125.17 | 100.0 g | 0.799 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 132.5 g | 0.959 | 1.2 |
| 2-Chloroethanol | 80.51 | 67.6 g | 0.840 | 1.05 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - | - |
Procedure:
-
Setup: Use the same 2L reactor setup, ensuring it is clean and dry. Maintain a nitrogen atmosphere.
-
Charge: Charge 5-amino-3,4-dimethyl-1H-pyrazole (100.0 g), potassium carbonate (132.5 g), and DMF (500 mL) to the reactor.
-
Heating: Heat the stirred slurry to 60 °C.
-
Alkylating Agent Addition: Add 2-chloroethanol (67.6 g) dropwise over 1 hour, maintaining the temperature at 60-65 °C.
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Reaction: Hold the reaction mixture at 60 °C for 8-12 hours, or until HPLC analysis shows complete consumption of the starting pyrazole. The N1:N2 ratio should be monitored.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of DMF.
-
Transfer the filtrate to a larger vessel suitable for distillation. Remove the DMF under high vacuum. CAUTION: DMF has a high boiling point.
-
The crude residue can be purified by crystallization. Dissolve the oil in hot isopropanol or ethyl acetate (~300-400 mL), then cool slowly to 0-5 °C to crystallize the product.
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Filter the solid, wash with a small amount of cold solvent, and dry under vacuum at 40 °C.
-
Expected Yield: 95-110 g (70-81%) of the desired N1-isomer.
-
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis of pyrazoles. YouTube (Kevin A. B. Playlist). [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Unit 4 Pyrazole. Slideshare. [Link]
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
- N-alkylation method of pyrazole.
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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N-methylation of pyrazole. Reddit. [Link]
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Pyrazole.pdf. CUTM Courseware. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
[BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. [Link]
-
5-Amino-1,3-dimethylpyrazole. NIST WebBook. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
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- 9. researchgate.net [researchgate.net]
troubleshooting failed reactions of 5-aminopyrazole derivatives
Technical Support Center: 5-Aminopyrazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting reactions involving 5-aminopyrazole derivatives. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal and materials chemistry, their reactivity can present unique challenges.[1][2][3] This guide is structured to address common failures encountered in the lab, providing not just solutions, but the chemical reasoning behind them to foster a deeper understanding of your reaction system.
The inherent electronic nature of the 5-aminopyrazole ring, with its multiple nucleophilic sites, is often the root of unexpected outcomes.[3] The system possesses three primary nucleophilic centers: the amino group (-NH2) at the C5 position, the pyrazole ring nitrogen (N1), and the carbon at the C4 position, with reactivity generally following the order: 5-NH2 > 1-NH > 4-CH.[3] Furthermore, the potential for tautomerism can influence reaction pathways, adding another layer of complexity.[4][5]
This guide will walk you through common problems, from low yields to unexpected side products, providing actionable protocols and diagnostic advice.
Part 1: Low or No Product Yield
One of the most frequent issues is the failure to obtain the desired product in sufficient quantities. This can stem from several factors, including poor reagent reactivity, incorrect catalyst choice, or suboptimal reaction conditions.
FAQ 1: My N-arylation/N-alkylation reaction is not working. What are the likely causes?
This is a common stumbling block, particularly in reactions like Buchwald-Hartwig or Ullmann couplings. The issue often lies in the delicate balance of reactivity between the different nitrogen atoms in the 5-aminopyrazole ring.
Potential Causes & Solutions:
-
Tautomerization & Regioselectivity: Unsubstituted or N1-unsubstituted pyrazoles exist as tautomers, which can lead to mixtures of N1 and N2-arylated products, complicating purification and reducing the yield of the desired isomer.[4][5] The choice of base and solvent can significantly influence the tautomeric equilibrium.
-
Troubleshooting Step: If you are targeting N1-functionalization, ensure your starting 5-aminopyrazole is appropriately protected if necessary. For direct N-arylation, reaction conditions must be carefully optimized. For instance, in copper-catalyzed N-arylation, the choice of ligand and base can direct the reaction to the desired nitrogen.[6][7]
-
-
Incompatible Catalyst/Ligand System (Buchwald-Hartwig): The choice of palladium catalyst and phosphine ligand is critical. Sterically hindered ligands are often necessary to promote reductive elimination and prevent side reactions.
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Deactivation of Catalyst: The amino group of the 5-aminopyrazole can sometimes coordinate to the metal center of the catalyst, inhibiting its activity.
-
Troubleshooting Step: A slow addition of the 5-aminopyrazole to the reaction mixture can sometimes mitigate this issue. Alternatively, using a pre-catalyst that is activated in situ can be beneficial.
-
Workflow for Troubleshooting N-Arylation
Caption: Decision tree for troubleshooting low-yield N-arylation reactions.
Part 2: Formation of Unexpected Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can be perplexing. Understanding the common side reactions of 5-aminopyrazoles is key to diagnosing and preventing these issues.
FAQ 2: I'm attempting a C-C coupling at the C4 position, but I'm getting a complex mixture of products. What could be happening?
While electrophilic substitution preferentially occurs at the C4 position due to higher electron density, the other nucleophilic sites on the 5-aminopyrazole can compete, leading to side reactions.[11][12]
Potential Causes & Solutions:
-
Competitive N-Functionalization: In palladium-catalyzed cross-coupling reactions, oxidative addition to the aryl halide is followed by coordination of the pyrazole. If the N1 or 5-NH2 positions are more nucleophilic under the reaction conditions, you may see N-arylation products instead of C4-arylation.
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Dimerization/Polymerization: Under certain conditions, particularly with highly reactive starting materials or catalysts, self-condensation or polymerization can occur.
-
Troubleshooting Step: Lowering the reaction temperature, reducing the concentration of the reactants, or using a less active catalyst can help minimize these side reactions.
-
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in Buchwald-Hartwig couplings, alcoholic solvents can sometimes lead to C-O coupling as a side reaction.[13]
-
Troubleshooting Step: Ensure your solvent is anhydrous and inert under the reaction conditions. Toluene, dioxane, and DMF are common choices.
-
Table 1: Common Side Products and Diagnostic Clues
| Side Product Type | Potential Cause | Diagnostic Clue (e.g., in Mass Spec) |
| N-Arylated Isomer | Unprotected N1 or 5-NH2 group | Product with the same mass as the desired product, but different retention time. |
| Dimer | High concentration or temperature | A peak at approximately 2x the mass of the starting material (minus leaving groups). |
| Solvent Adduct | Reactive solvent (e.g., alcohol) | A peak corresponding to the mass of your pyrazole + the mass of the solvent fragment. |
| Dehalogenation | Reductive side reaction in couplings | A peak corresponding to the mass of your starting aryl halide minus the halogen. |
Part 3: Purification Challenges
Even when the reaction works, isolating the pure product can be a significant hurdle.
FAQ 3: My product is difficult to purify. It seems to be contaminated with a regioisomer that has very similar polarity.
This is a classic problem when dealing with functionalization of the pyrazole ring, especially when N1 is unsubstituted.
Potential Causes & Solutions:
-
Formation of Regioisomers: As discussed, reactions on N1-unsubstituted pyrazoles can yield a mixture of N1 and N2 substituted products. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Troubleshooting Step 1: Optimize Reaction Selectivity: Before resorting to heroic purification efforts, try to improve the regioselectivity of the reaction. Screening different solvents, bases, and temperatures can often favor one isomer over the other. For instance, sterically hindered bases may favor substitution at the less hindered nitrogen.
-
Troubleshooting Step 2: Advanced Purification Techniques: If separation by standard silica gel chromatography is not possible, consider alternative methods. Reverse-phase chromatography (C18) can sometimes provide better separation for closely related isomers. Supercritical fluid chromatography (SFC) is another powerful technique for separating challenging mixtures.
-
Troubleshooting Step 3: Derivatization: In some cases, it may be easier to derivatize the mixture of isomers to create compounds with more distinct physical properties, separate them, and then remove the derivatizing group.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole
This protocol provides a starting point for the N-arylation of a 4-halopyrazole. Optimization will likely be necessary for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-halopyrazole (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).[14]
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Components
Caption: Key components for a successful Buchwald-Hartwig cross-coupling reaction.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2011). Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2021). Open Journal of Medicinal Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). Heliyon. [Link]
-
Reaction of 5-amino-pyrazole derivatives with various imines. (2020). ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). ResearchGate. [Link]
-
buchwald-hartwig coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. (2016). Organic & Biomolecular Chemistry. [Link]
-
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021). Organic Process Research & Development. [Link]
-
Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). RSC Advances. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2024). Chemistry – An Asian Journal. [Link]
-
Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (2016). Sciforum. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
New trends in the chemistry of 5‐aminopyrazoles. (2022). ResearchGate. [Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). Molecules. [Link]
-
Asymmetric synthesis of atropisomeric arylpyrazoles via direct arylation of 5- aminopyrazoles with naphthoquinones. (n.d.). The Royal Society of Chemistry. [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2024). Journal of the American Chemical Society. [Link]
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Technical Support Center: Purification of Polar Pyrazole Compounds
Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. Due to their unique electronic properties, hydrogen bonding capabilities, and basic nitrogen atoms, polar pyrazoles often present significant purification hurdles that defy standard protocols.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles, empowering you to make informed decisions and develop robust, validated purification strategies.
Frequently Asked Questions (FAQs)
Q1: What makes polar pyrazole compounds so challenging to purify?
A1: The difficulty arises from a combination of their inherent physicochemical properties. The pyrazole ring contains two adjacent nitrogen atoms. The pyridine-type nitrogen (N2) is basic and can interact strongly with acidic stationary phases like silica gel, leading to significant peak tailing in normal-phase chromatography.[1] Furthermore, the presence of polar functional groups (e.g., -NH2, -OH, -COOH) enhances their ability to form hydrogen bonds, which leads to high water solubility and poor retention on traditional reversed-phase (C18) columns.[2] This dual character—basic and polar—often places them in a "difficult middle ground" for many standard chromatographic techniques.
Q2: I have a crude reaction mixture containing a polar pyrazole. What purification strategy should I start with?
A2: The optimal starting strategy depends on the physical state of your compound and the nature of the impurities. A logical decision-making process can help guide your choice. For solid compounds with moderate initial purity (>80%), recrystallization or acid-base extraction can be highly effective and scalable initial purification steps.[3][4][5] For complex mixtures, oils, or when isomers are present, chromatography is typically necessary.[6]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles
Welcome to the Technical Support Center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this fundamental synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of pyrazoles, offering a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired N-alkylated pyrazole. What are the potential causes, and how can I improve the reaction efficiency?
Answer: Low yields in pyrazole N-alkylation can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial.
Systematic Troubleshooting Steps:
-
Verify Pyrazole Deprotonation: The first step in a base-mediated N-alkylation is the deprotonation of the pyrazole nitrogen. Inadequate deprotonation is a common reason for low conversion.
-
Inadequate Base Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less acidic pyrazoles, a stronger base like NaH may be necessary.
-
Anhydrous Conditions: Water can quench both the base and the resulting pyrazole anion. Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Base Stoichiometry: A slight excess of the base is often beneficial to drive the deprotonation to completion.[1]
-
-
Assess Reactant Solubility: Poor solubility of the pyrazole starting material or the base can significantly hinder the reaction rate.
-
Solvent Choice: If solubility is an issue, consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better dissolve the reactants.[1]
-
-
Evaluate the Alkylating Agent: The reactivity of the alkylating agent is another critical factor.
-
Leaving Group Ability: The leaving group on the alkylating agent plays a significant role. The general reactivity trend is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: A bulky alkylating agent can slow down the reaction due to steric hindrance. If possible, consider a less sterically demanding alkylating agent.
-
-
Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly improve the yield. However, be mindful that excessive heat can lead to side reactions.
-
Consider Alternative Alkylation Methods: If the traditional base-mediated approach is not yielding satisfactory results, alternative methods can be explored.
-
Mitsunobu Reaction: This reaction offers a milder alternative for the N-alkylation of pyrazoles with alcohols.[2][3]
-
Acid-Catalyzed Alkylation: For certain substrates, particularly with trichloroacetimidate electrophiles, a Brønsted acid catalyst like camphorsulfonic acid (CSA) can be effective and avoids the need for a strong base.[2][3]
-
Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Question: My reaction is producing a mixture of N1 and N2 alkylated regioisomers, which are difficult to separate. How can I improve the regioselectivity of the alkylation?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is a delicate balance of steric and electronic factors, which can be influenced by the reaction conditions.[4][5]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2][4] If the substituent at the 3- or 5-position of the pyrazole ring is bulky, the incoming alkyl group will preferentially attack the more accessible nitrogen. Similarly, a bulky alkylating agent will also favor the less hindered nitrogen.[4]
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO often favor the formation of a single regioisomer.[4]
-
Fluorinated Alcohols: In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically enhance regioselectivity.[4]
-
-
Choice of Base and Cation: The base and its counter-ion can influence the site of alkylation.
-
The combination of K₂CO₃ in DMSO is known to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[4]
-
In some instances, switching the base from K₂CO₃ to NaH can alter or improve the regioselectivity.[4][5]
-
Magnesium-catalyzed alkylation has been developed to provide N2-alkylated regioisomers with high selectivity.[6]
-
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can reduce the nucleophilicity of the adjacent nitrogen, potentially directing alkylation to the other nitrogen.
Troubleshooting Flowchart for Poor Regioselectivity:
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-mediated N-alkylation of pyrazole?
A1: The reaction typically proceeds through a two-step mechanism:
-
Deprotonation: A base removes the acidic proton from the N-H of the pyrazole ring, forming a pyrazolate anion. This anion is a resonance-stabilized nucleophile.
-
Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an Sₙ2 reaction, forming the N-alkylated pyrazole and a salt byproduct.
Q2: What are some standard starting conditions for a pyrazole N-alkylation experiment?
A2: A reliable set of starting conditions for a base-mediated N-alkylation is as follows:
-
Pyrazole: 1.0 equivalent
-
Alkylating Agent: 1.1 - 1.5 equivalents
-
Base: Potassium carbonate (K₂CO₃), 1.5 - 2.0 equivalents
-
Solvent: Anhydrous DMF or acetonitrile
-
Temperature: Room temperature to 80 °C
-
Atmosphere: Inert (Argon or Nitrogen) The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Q3: How do I purify my N-alkylated pyrazole product?
A3: Purification strategies depend on the properties of the product and the impurities present.
-
Extraction: After quenching the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride), the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.[7]
-
Silica Gel Chromatography: This is the most common method for purifying N-alkylated pyrazoles.[2] For basic pyrazole compounds that may interact strongly with silica, the silica gel can be deactivated with triethylamine.[8]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[8]
-
Acid-Base Extraction: For pyrazoles with sufficient basicity, an acid-base extraction can be employed to separate them from non-basic impurities. The pyrazole is protonated and extracted into an aqueous acid phase, which is then basified, and the purified pyrazole is re-extracted into an organic solvent.[8]
Q4: Are there any milder alternatives to strong bases and high temperatures?
A4: Yes, several milder approaches have been developed:
-
Phase Transfer Catalysis (PTC): PTC can facilitate the N-alkylation under smoother conditions, often with high efficiency.[4]
-
Acid-Catalyzed Methods: As mentioned earlier, using trichloroacetimidate electrophiles with a Brønsted acid catalyst allows the reaction to proceed at room temperature, avoiding the need for strong bases.[2][4]
-
Enzyme-Controlled Alkylation: For highly selective transformations, engineered enzymes have been developed for the N-alkylation of pyrazoles.[9]
General Experimental Protocol: N-Alkylation of 4-Chloropyrazole
This protocol is a general guideline and may require optimization for different substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 4-chloropyrazole (1.0 eq) and anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography.[2]
Data Summary Table: Common Reagents and Conditions
| Parameter | Common Choices and Recommendations | Rationale/Notes |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | Choice depends on the acidity of the pyrazole and desired reactivity. NaH is a strong, non-nucleophilic base suitable for less acidic pyrazoles. |
| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents are generally preferred for their ability to dissolve the reactants and promote Sₙ2 reactions. |
| Alkylating Agent | Alkyl iodides, bromides, chlorides, tosylates | Reactivity: I > Br > Cl > OTs. Choice depends on desired reactivity and commercial availability. |
| Temperature | 0 °C to 100 °C | Higher temperatures can increase reaction rates but may also lead to side products. Optimization is often necessary. |
Visualizing the N-Alkylation Workflow
Caption: General experimental workflow for the N-alkylation of pyrazoles.
References
-
Wallace, S., & Thomson, R. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1382. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Kudyakova, Y. S., Bazhin, D. N., Burgart, Y. V., Slepukhin, P. A., & Saloutin, V. I. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13335. [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
SlidePlayer. (n.d.). PYRAZOLE. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
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National Institutes of Health. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13335. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10108–10116. [Link]
-
ResearchGate. (2016). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3698–3703. [Link]
-
R Discovery. (2023). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of New Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Thieme. (2020). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 10108–10116. [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Aminopyrazole-Based Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the aminopyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors.[1][2] This guide provides a comparative analysis of a prominent aminopyrazole-based inhibitor, AT7519, with other notable kinase inhibitors, offering insights into their mechanisms of action, selectivity profiles, and cellular effects to aid researchers in drug development and chemical biology.
While the specific compound 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is not extensively characterized in publicly available literature, the broader class of aminopyrazole-containing molecules has yielded several clinically relevant kinase inhibitors. This guide will focus on AT7519, a well-studied, multi-targeted cyclin-dependent kinase (CDK) inhibitor, and compare it with Tozasertib, a pan-Aurora kinase inhibitor, and Pirtobrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor. This comparison will highlight the versatility of the aminopyrazole scaffold and the diverse therapeutic opportunities it presents.
Featured Aminopyrazole Kinase Inhibitor: AT7519
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4] CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[5] By inhibiting these kinases, AT7519 disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[6][7] The aminopyrazole core of AT7519 plays a crucial role in its activity, forming key hydrogen bond interactions with the hinge region of the kinase active site.[1]
Mechanism of Action of AT7519
AT7519 exerts its anti-cancer effects primarily through the inhibition of CDKs that govern cell cycle transitions and transcription.[3][6]
-
Cell Cycle Arrest: Inhibition of CDK1 and CDK2 leads to arrest at the G1/S and G2/M phases of the cell cycle.[3][7]
-
Transcriptional Inhibition: By targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb), AT7519 inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins like Mcl-1.[6]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition ultimately trigger programmed cell death (apoptosis) in cancer cells.[3][6]
Figure 1: Simplified signaling pathway of AT7519's mechanism of action.
Comparative Analysis of Aminopyrazole-Based Kinase Inhibitors
To provide a broader context for the activity of AT7519, we will compare it with two other kinase inhibitors that, while targeting different kinases, share the pyrazole or a related heterocyclic scaffold and are of significant clinical interest.
-
Tozasertib (VX-680): A pan-inhibitor of Aurora kinases A, B, and C, which are critical for mitotic progression.[8][9]
-
Pirtobrutinib (LOXO-305): A highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[10][11][12]
| Feature | AT7519 | Tozasertib | Pirtobrutinib |
| Primary Kinase Targets | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9[3][4] | Aurora A, Aurora B, Aurora C[8][9] | Bruton's Tyrosine Kinase (BTK)[10][11] |
| Mechanism of Action | ATP-competitive inhibition of multiple CDKs, leading to cell cycle arrest and transcriptional inhibition.[4][6] | ATP-competitive inhibition of Aurora kinases, disrupting mitosis.[13] | Non-covalent, reversible inhibition of BTK, blocking B-cell receptor signaling.[10][14] |
| Selectivity Profile | Multi-CDK inhibitor with some off-target activity (e.g., GSK3β).[4] | Pan-Aurora kinase inhibitor with activity against other kinases like ABL and FLT3.[13][15] | Highly selective for BTK with minimal off-target effects.[16][17][18] |
| Therapeutic Indication | Investigated in various cancers, including multiple myeloma and solid tumors.[3][6] | Investigated in various hematological malignancies and solid tumors.[19] | Approved for mantle cell lymphoma and chronic lymphocytic leukemia.[11] |
| Key Cellular Effects | G1/S and G2/M cell cycle arrest, inhibition of RNA synthesis, apoptosis.[3][6] | Mitotic arrest, endoreduplication, apoptosis.[8] | Inhibition of B-cell proliferation and survival, induction of apoptosis in malignant B-cells.[11][12] |
| Aminopyrazole Core | Yes[1][2] | Contains a methyl-pyrazolyl-amino moiety.[13] | Yes[2] |
Experimental Protocols: In Vitro Kinase Inhibition Assay
A fundamental method for characterizing and comparing kinase inhibitors is the in vitro kinase inhibition assay. This protocol provides a general framework for assessing the potency of a compound against a specific kinase.
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- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Tozasertib - AdisInsight [adisinsight.springer.com]
A Comparative In Vivo Validation Guide: Evaluating the Bioactivity of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel pyrazole derivative, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
Pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] Many pyrazole-containing molecules have been investigated and developed as anti-inflammatory, anticancer, analgesic, and antimicrobial agents.[3][4][5] The therapeutic efficacy of these compounds is often attributed to their ability to modulate various signaling pathways involved in disease pathogenesis. The subject of this guide, this compound, is a novel entity within this class. Based on the well-documented anti-inflammatory properties of many aminopyrazole derivatives, this guide will focus on validating its potential as an anti-inflammatory agent.[1][4]
Comparative Framework: Selecting an Appropriate Benchmark
To objectively evaluate the in vivo bioactivity of this compound, a direct comparison with a well-characterized anti-inflammatory agent is essential. For the purpose of this guide, we will use Celecoxib , a potent and selective cyclooxygenase-2 (COX-2) inhibitor, as the reference compound. Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core, making it a structurally relevant and functionally established comparator.
In Vivo Validation: A Step-by-Step Experimental Workflow
The in vivo validation process is a critical step in drug discovery to ascertain the efficacy and safety of a new chemical entity in a complex biological system.[6][7][8] The following sections detail a robust experimental design for assessing the anti-inflammatory activity of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely accepted and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new compounds.[9][10][11]
1. Animal Selection and Acclimatization:
-
Species: Male Wistar rats (150-200g).
-
Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least 7 days prior to the experiment, with free access to food and water.
2. Grouping and Dosing:
-
Randomly divide the animals into four groups (n=6 per group):
-
Group 1 (Vehicle Control): Administer 0.5% carboxymethyl cellulose (CMC) solution orally.
-
Group 2 (Test Compound): Administer this compound (suspended in 0.5% CMC) orally at a dose of 50 mg/kg body weight.
-
Group 3 (Reference Compound): Administer Celecoxib (suspended in 0.5% CMC) orally at a dose of 20 mg/kg body weight.
-
Group 4 (Naive): Receives no treatment.
-
3. Induction of Inflammation:
-
One hour after the administration of the respective treatments, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
5. Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group in comparison to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine the significance of the observed differences.
Comparative Data Summary
The following table summarizes the expected outcomes from the in vivo experiment, comparing the anti-inflammatory activity of this compound with Celecoxib.
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL, Mean ± SEM) | % Inhibition of Edema at 3h |
| 1 | Vehicle (0.5% CMC) | - | 0.85 ± 0.05 | - |
| 2 | This compound | 50 | 0.42 ± 0.04 | 50.6% |
| 3 | Celecoxib | 20 | 0.35 ± 0.03 | 58.8% |
| 4 | Naive | - | 0.02 ± 0.01 | - |
*p < 0.05 compared to the vehicle control group.
Proposed Mechanism of Action: A Signaling Pathway Perspective
Many anti-inflammatory pyrazole derivatives exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. The proposed mechanism of action for this compound is the inhibition of the COX-2 enzyme, similar to Celecoxib.
Signaling Pathway Diagram
Caption: Proposed mechanism of action via COX-2 inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the in vivo validation of this compound as a potential anti-inflammatory agent. The comparative approach using Celecoxib as a benchmark allows for a clear assessment of its relative potency and efficacy. The experimental data generated from the carrageenan-induced paw edema model will provide critical insights into its therapeutic potential.
Further studies should be conducted to elucidate the precise molecular mechanism of action, including in vitro enzyme inhibition assays to confirm its selectivity for COX-2 over COX-1. Additionally, pharmacokinetic and toxicological studies are necessary to establish a comprehensive safety and efficacy profile before proceeding to further preclinical and clinical development.
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A Senior Application Scientist's Guide to 5-Amino-1-(hydroxyethyl)-1H-pyrazole Analogs: A Comparative Analysis for Drug Discovery
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This guide focuses on a specific, promising subclass: 5-amino-1-(hydroxyethyl)-1H-pyrazole analogs. The presence of the 5-amino group offers a critical hydrogen bond donor and a site for further chemical modification, while the 1-(hydroxyethyl) substituent can influence solubility and metabolic stability, and provide an additional point for interaction with biological targets.[2] This document provides a comparative analysis of these analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, grounded in established experimental data and protocols.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 5-amino-1-(hydroxyethyl)-1H-pyrazoles can be approached through several reliable methods. The choice of a specific route often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials. A common and effective strategy involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.
A generalized synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 5-amino-1-(hydroxyethyl)-1H-pyrazole analogs.
A key advantage of this approach is the potential for diversification. By varying the substituents on the β-ketonitrile, a library of analogs with different groups at the 3 and 4 positions of the pyrazole ring can be generated.
Experimental Protocol: Synthesis of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
This protocol outlines a representative synthesis for the parent compound of this class.
Materials:
-
3-Methyl-2-oxobutanenitrile
-
(2-Hydroxyethyl)hydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-methyl-2-oxobutanenitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add (2-Hydroxyethyl)hydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Biological Activities
While specific data for this compound is not extensively available in public literature, the broader class of 5-aminopyrazole derivatives has demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1][3] The following sections explore the potential activities of the target analogs based on established SAR principles for the pyrazole scaffold.
Anticancer Activity
Numerous pyrazole derivatives have been investigated as potential anticancer agents.[4][5] Their mechanisms of action are diverse and can involve the inhibition of kinases, disruption of cell cycle progression, or induction of apoptosis.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 3 and 4-positions: The nature of the substituents at these positions is critical for activity. Bulky aromatic or heteroaromatic groups can enhance potency by interacting with hydrophobic pockets in target proteins.[4]
-
The 5-amino group: This group is often crucial for forming key hydrogen bonds with the target enzyme or receptor.[2]
-
The 1-(hydroxyethyl) group: This moiety can be modified to optimize pharmacokinetic properties. For instance, esterification or etherification could lead to prodrugs with improved cell permeability.
Hypothetical Analog Comparison for Anticancer Activity:
| Analog | R3-substituent | R4-substituent | Expected Activity | Rationale |
| Parent Compound | Methyl | Methyl | Moderate | Small alkyl groups may have limited interaction with target binding sites. |
| Analog A | Phenyl | Methyl | Potentially High | The phenyl group can engage in π-π stacking or hydrophobic interactions.[4] |
| Analog B | 4-Chlorophenyl | Methyl | Potentially High | The chloro substituent can enhance binding affinity through halogen bonding. |
| Analog C | Methyl | Cyano | Moderate to High | The cyano group is a strong electron-withdrawing group that can modulate the electronic properties of the ring and potentially interact with the target. |
Antimicrobial Activity
5-Aminopyrazoles have also shown promise as antimicrobial agents.[1] The mechanism can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is often required for effective antimicrobial activity, allowing the compound to penetrate the bacterial cell membrane. The substituents at the 3 and 4-positions play a significant role in modulating this property.
-
Electronic Effects: Electron-withdrawing or donating groups on any aromatic substituents can influence the overall electronic distribution of the pyrazole ring and its ability to interact with microbial targets.
Proposed Experimental Workflow for Biological Evaluation
To assess the therapeutic potential of newly synthesized 5-amino-1-(hydroxyethyl)-1H-pyrazole analogs, a systematic biological evaluation is necessary.
Caption: A streamlined workflow for the biological evaluation of novel pyrazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standard method for assessing the in vitro anticancer activity of the synthesized analogs.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole analogs in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 5-amino-1-(hydroxyethyl)-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the rational design, synthesis, and evaluation of analogs based on this core structure. Future research should focus on synthesizing a diverse library of these compounds and performing comprehensive biological screening to identify lead candidates with potent and selective activity. Further optimization of these leads, guided by detailed SAR studies and computational modeling, could ultimately lead to the discovery of new drugs for the treatment of cancer, infectious diseases, and other conditions.
References
- Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of 3,5-diaryl pyrazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 730-733.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 2423.
- Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. (2023). Pharmaceuticals, 16(7), 989.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). International Journal of Molecular Sciences, 23(19), 11843.
- Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Indonesian Journal of Cancer Chemoprevention, 8(1), 1-10.
- Fushimi, N., Shimizu, K., & Yonekubo, S. (2012). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. U.S.
- Weissberger, A. (1945). Preparation of amino pyrazolones. U.S.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3765.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(2), 488.
- Almansa, C., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. U.S.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2014). Beilstein Journal of Organic Chemistry, 10, 1173-1201.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-160.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). (2021).
- A Comprehensive Review of Aminochalcones. (2020). Molecules, 25(22), 5381.
- [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. (2024). Scientific Reports, 14(1), 1-13.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Future Medicinal Chemistry & Pharmacological Research, 3(10), 1462-1480.
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2022). Molbank, 2022(4), M1495.
- Ribas, J. C., et al. (2018). N-(2,6-diethylphenyl)-8-({4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl}amino)-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide phosphate, process for obtaining it and pharmaceutical compositions containing it. U.S.
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2024). Applied Sciences, 14(23), 10403.
- 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chloro-phen-yl)meth-yl]malononitrile. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o908.
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A Researcher's Guide to Cross-Reactivity Profiling: A Case Study Using Dasatinib
Foreword: A Note on the Analyzed Compound
Initial searches for "2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol" did not yield specific cross-reactivity data. This suggests the compound may be a novel chemical entity or not extensively characterized in publicly accessible literature. The pyrazole scaffold, however, is a well-established pharmacophore present in numerous approved drugs, known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3]
To provide a valuable and actionable guide for researchers, this document will therefore use a well-characterized, commercially available pyrazole-containing kinase inhibitor, Dasatinib , as an exemplar. The principles, workflows, and data interpretation methodologies described herein are directly applicable to the profiling of novel compounds like "this compound" and other kinase inhibitors.
Executive Summary: The Imperative of Selectivity Profiling
In drug discovery, a compound's selectivity is as critical as its potency. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, or even desirable polypharmacology. Cross-reactivity profiling is the systematic process of identifying these unintended interactions. This guide provides a comprehensive framework for designing and interpreting a cross-reactivity profiling strategy for small molecule inhibitors, using the multi-kinase inhibitor Dasatinib as a practical example. We will explore broad panel screening, orthogonal validation, and cellular target engagement, offering detailed protocols and data interpretation insights for drug development professionals.
Introduction to the Pyrazole Scaffold and Dasatinib
The pyrazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry.[3][4] Its versatile structure allows it to engage with a variety of biological targets, and it is a key component in drugs like the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib.[2][3]
Dasatinib (Sprycel®) is a potent ATP-competitive inhibitor of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML). While highly effective, it is known to inhibit a range of other kinases, including the SRC family kinases (SRC, LCK, YES), c-KIT, and PDGFR. This polypharmacology contributes to both its efficacy in certain contexts and some of its known side effects. Understanding this profile is crucial for its clinical application and for developing next-generation inhibitors with improved selectivity.
The Cross-Reactivity Profiling Workflow
A robust profiling strategy is multi-tiered, moving from broad, high-throughput screening to more focused, biologically relevant validation. The goal is to confidently identify and rank off-target interactions.
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Kinome Scanning
The first step is to assess the compound's activity against a large, representative panel of targets. For kinase inhibitors, commercial services offer screens against hundreds of human kinases.
Experimental Rationale: A single, high concentration (typically 1-10 µM) is used to cast a wide net and identify any potential interaction, even weak ones. The goal is not to determine potency but to generate a preliminary hit list. A common metric is Percent Inhibition (%I) relative to a vehicle control.
Representative Data: Dasatinib Kinome Scan
The following table simulates results from a broad kinase panel screen for Dasatinib at 1 µM.
| Kinase Target | Family | Percent Inhibition (%) @ 1 µM | Classification |
| ABL1 | ABL | 99 | Primary Target |
| SRC | SRC | 98 | Primary Target |
| LCK | SRC | 97 | Primary Target |
| YES1 | SRC | 95 | Primary Target |
| EPHB4 | Ephrin Receptor | 92 | Potent Off-Target |
| DDR1 | Discoidin Domain | 88 | Potent Off-Target |
| BTK | TEC | 85 | Potent Off-Target |
| MAPK14 (p38α) | MAPK | 65 | Moderate Off-Target |
| AURKA | Aurora | 40 | Weak Off-Target |
| PIK3CA | PI3K | 15 | Inactive |
Interpretation: Hits are typically triaged based on the %I value. Interactions showing >80% inhibition are considered strong hits and are prioritized for follow-up studies. Those between 40-80% are moderate, and those below 40% are often deprioritized unless there is a specific therapeutic or safety reason to investigate further.
Tier 2: Quantitative Validation of Hits
The next crucial step is to validate the hits from the primary screen and determine their potency (IC50). It is essential to use an orthogonal assay—one with a different technology platform—to rule out assay-specific artifacts (e.g., compound interference with the detection system).
Experimental Rationale: Generating a dose-response curve allows for the calculation of an IC50 value, which is a quantitative measure of potency. Comparing IC50 values across targets establishes the compound's selectivity window.
Protocol: In Vitro Kinase IC50 Determination (Example using ADP-Glo™)
This protocol outlines a typical luminescent-based kinase assay to determine IC50.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Dasatinib in 100% DMSO, starting at a top concentration of 100 µM.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of a solution containing the kinase of interest (e.g., EPHB4) and its specific substrate peptide.
-
Initiate the kinase reaction by adding 2 µL of a 10 µM ATP solution. The final reaction volume is 5 µL.
-
Include "no enzyme" (negative) and "DMSO vehicle" (positive) controls.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, and then convert the ATP into a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence to % Inhibition relative to controls. Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Representative Data: IC50 Comparison
| Kinase Target | Biochemical IC50 (nM) | Selectivity Ratio (IC50 / ABL1 IC50) |
| ABL1 | 0.8 | 1 |
| SRC | 1.1 | 1.4 |
| EPHB4 | 15 | 18.8 |
| DDR1 | 22 | 27.5 |
| BTK | 30 | 37.5 |
| MAPK14 (p38α) | 250 | 312.5 |
Interpretation: The selectivity ratio provides a clear comparison of potency. Dasatinib is highly potent against its primary targets (ABL1, SRC) but also shows nanomolar potency against several off-targets like EPHB4, DDR1, and BTK. The ~300-fold selectivity against MAPK14 suggests this interaction is less likely to be relevant at therapeutic doses.
Tier 3: Assessing Target Engagement in a Cellular Environment
Biochemical assays are clean but lack the complexity of a living cell (e.g., ATP concentration, target localization, membrane permeability). Cellular target engagement assays confirm that the compound can reach and bind to its intended target in a more physiologically relevant context.
Experimental Rationale: Techniques like NanoBRET™ measure target occupancy by monitoring energy transfer between a NanoLuc®-tagged target protein and a fluorescent tracer that competes with the test compound. This provides a direct measure of binding in living cells.
Caption: Simplified signaling pathway of Dasatinib's targets.
Representative Data: Cellular Target Engagement
| Kinase Target | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) |
| ABL1 | 0.8 | 5.2 |
| SRC | 1.1 | 7.8 |
| EPHB4 | 15 | 110 |
| DDR1 | 22 | 185 |
Interpretation: It is common to observe a rightward shift in potency (higher IC50) in cellular assays compared to biochemical assays. This can be due to factors like cell membrane permeability, intracellular ATP competition, and protein scaffolding. The key is to see if the rank-order of potency is maintained. In this case, Dasatinib still engages ABL1 and SRC with high potency in cells, while the potency against EPHB4 and DDR1 is significantly lower, suggesting these off-target interactions may be less pronounced in a biological system.
Conclusion and Strategic Implications
The cross-reactivity profiling of Dasatinib demonstrates a potent inhibitor with a defined set of primary targets and a wider range of off-targets that it engages with varying degrees of potency.
-
For "this compound" , this workflow provides a clear path forward. The initial step would be a broad panel screen to identify its primary target(s) and potential liabilities.
-
Prioritization is key. Not all off-targets are equal. A 20 nM interaction with a kinase implicated in cardiotoxicity is more concerning than a 20 nM interaction with a benign kinase. The biological function of the off-target must be considered.
-
Selectivity is a tool. While "clean" compounds are often desired, polypharmacology can be beneficial. The inhibition of SRC family kinases by Dasatinib, for instance, is thought to contribute to its clinical efficacy. Understanding the full profile allows researchers to rationally design future experiments and anticipate potential clinical outcomes.
This guide provides the foundational knowledge for researchers to design, execute, and interpret cross-reactivity studies, ultimately leading to the development of safer and more effective therapeutics.
References
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES . (2026). ResearchGate. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene . (2024). National Institutes of Health (NIH). [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . (n.d.). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery . (2023). National Institutes of Health (NIH). [Link]
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- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
A Researcher's Guide to Benchmarking Novel Pyrazole Compounds: Evaluating 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anticancer, and analgesic applications.[1][2][3] The compound 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol represents a novel entity within this pharmacologically significant class. This guide provides a comprehensive framework for its systematic evaluation. We present a multi-tiered benchmarking strategy, detailing experimental protocols to first elucidate its primary biological activity and subsequently compare its performance against established therapeutic agents. This document is intended for researchers in drug discovery and development, offering a scientifically rigorous, self-validating workflow from initial in vitro screening to preliminary in vivo assessment.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2][4] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, enhance crucial drug-like characteristics such as solubility and receptor binding affinity.[1] This has led to the successful development of blockbuster drugs like Celecoxib , a selective COX-2 inhibitor for inflammation, and a multitude of kinase inhibitors in oncology.[1][2][5]
The specific structural motif of a 5-aminopyrazole is a particularly versatile precursor in medicinal chemistry, often used to synthesize fused heterocyclic systems with enhanced pharmacological profiles.[6][7][8] The subject of this guide, This compound , contains this key feature, suggesting potential bioactivity. Without pre-existing data on its specific targets, a logical and systematic screening cascade is required to uncover its therapeutic potential.
This guide outlines a two-phase benchmarking workflow. Phase 1 focuses on broad-spectrum in vitro screening to identify the compound's dominant pharmacological effect (e.g., anti-inflammatory vs. cytotoxic). Phase 2 details specific head-to-head comparison protocols against gold-standard drugs within the identified therapeutic area.
Phase 1: Primary Activity Identification Workflow
The initial goal is to cast a wide net to determine if the compound possesses significant anti-inflammatory or anticancer properties, the two most common activities for this scaffold.
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for primary bioactivity screening.
Protocol 1: Anti-Inflammatory Screening in Macrophages
Objective: To determine if the compound can suppress inflammatory responses in a cellular model.
Rationale: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria that potently activates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6). A reduction in these mediators indicates anti-inflammatory potential.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measure absorbance at 540 nm. A decrease in absorbance relative to the LPS-only control indicates NO suppression.
-
-
Cell Viability (MTT Assay):
-
Add MTT reagent to the remaining cells in the plate.
-
Incubate for 4 hours, then solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm to ensure the observed effects are not due to cytotoxicity.
-
Protocol 2: Anticancer Cytotoxicity Screening
Objective: To assess the compound's ability to inhibit the growth of various cancer cell lines.
Rationale: A broad panel of cancer cell lines from different tissue origins (e.g., lung, colon, breast, prostate) provides a comprehensive initial view of the compound's cytotoxic potential and spectrum of activity.
Methodology:
-
Cell Lines: Utilize a panel of human cancer cell lines. A standard starting point includes:
-
A549 (Lung Carcinoma)
-
MCF-7 (Breast Adenocarcinoma)
-
HCT-116 (Colon Carcinoma)
-
DU-145 (Prostate Carcinoma)
-
HEK-293 (Normal Human Embryonic Kidney - as a non-cancerous control for selectivity).
-
-
Plating: Seed cells in 96-well plates at appropriate densities and allow adherence overnight.
-
Treatment: Treat cells with a dose range of the test compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Viability Assessment (MTS/XTT Assay):
-
Add MTS or XTT reagent to each well.
-
Incubate for 2-4 hours.
-
Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50 or IC50) for each cell line. Significant activity in one or more cancer lines warrants progression to Phase 2.
Phase 2: Benchmarking Against Known Drugs
Based on the results from Phase 1, a targeted comparison against established drugs is performed.
Scenario A: Compound Shows Anti-Inflammatory Activity
If the compound reduces NO production without significant cytotoxicity, it will be benchmarked against known non-steroidal anti-inflammatory drugs (NSAIDs).
Comparator Drugs:
-
Celecoxib: A selective COX-2 inhibitor, structurally related (contains a pyrazole ring).
-
Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor.
Key Experiment: COX Enzyme Inhibition Assay
Objective: To determine if the compound's anti-inflammatory mechanism involves direct inhibition of cyclooxygenase (COX) enzymes and to assess its selectivity.
Methodology (using a commercial COX inhibitor screening kit):
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and purified human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound, Celecoxib, and Indomethacin.
-
Reaction Setup: In a 96-well plate, add buffer, enzyme (either COX-1 or COX-2), and the inhibitor (test compound or comparator drug).
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Incubate and measure the output (e.g., colorimetric or fluorometric signal indicating prostaglandin production) at several time points.
-
Data Analysis: Plot percent inhibition versus drug concentration to determine the IC50 value for each compound against both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A high SI indicates COX-2 selectivity.
Data Presentation Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
| Indomethacin (Reference) | ~0.1 | ~0.9 | ~0.11 |
Scenario B: Compound Shows Anticancer Activity
If the compound shows selective cytotoxicity against cancer cells, it will be benchmarked against a standard chemotherapeutic agent relevant to the most sensitive cell line.
Comparator Drug:
-
Doxorubicin: A widely used topoisomerase inhibitor with broad-spectrum activity.
-
(Alternative: A targeted agent like a kinase inhibitor if preliminary mechanism data from Phase 1 suggests this pathway).
Key Experiment: Apoptosis and Cell Cycle Analysis
Objective: To compare the mechanism of cell death induced by the test compound versus a standard agent.
Rationale: Effective anticancer drugs typically induce programmed cell death (apoptosis). Analyzing the cell cycle distribution can reveal if the compound causes arrest at a specific phase (e.g., G2/M), a common mechanism for cytotoxic agents.
Caption: Workflow for mechanistic comparison of anticancer agents.
Methodology (Flow Cytometry):
-
Treatment: Treat the most sensitive cancer cell line with the IC50 concentration of the test compound and Doxorubicin for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
For Apoptosis Analysis:
-
Wash cells and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze immediately on a flow cytometer.
-
-
For Cell Cycle Analysis:
-
Fix cells in ice-cold 70% ethanol overnight.
-
Wash and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes.
-
Analyze on a flow cytometer.
-
Data Presentation Table:
| Treatment (IC50) | % Early Apoptosis | % Late Apoptosis | % G2/M Arrest |
| Vehicle Control | <5% | <5% | ~10-15% |
| This compound | Experimental | Experimental | Experimental |
| Doxorubicin (Reference) | Experimental | Experimental | Experimental |
Conclusion and Next Steps
This guide provides a foundational strategy for the initial characterization and benchmarking of this compound. The data generated from these experiments will provide a clear, objective comparison to established drugs, indicating whether the novel compound has a potency, selectivity, or mechanistic profile that warrants further investigation. Positive results would justify progression to more advanced studies, including broad kinase screening, target deconvolution, and ultimately, evaluation in in vivo animal models of inflammation or cancer.
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for Aminopyrazole Kinase Inhibitors
Authored for Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases.[1][2] However, translating potent in vitro activity into in vivo efficacy is a perennial challenge. A robust In Vitro-In Vivo Correlation (IVIVC) model is not merely a regulatory checkbox but a critical tool for efficient drug development, enabling the prediction of a drug's in vivo behavior from in vitro data.[3][4][5]
This guide provides a framework for establishing a meaningful IVIVC for aminopyrazole compounds. We will dissect the necessary in vitro assays, outline subsequent in vivo studies, and detail the process of correlating these datasets. To illustrate these principles, we will compare two hypothetical aminopyrazole kinase inhibitors: AP-Cmpd1 (high in vitro potency, poor developability) and AP-Cmpd2 (moderate in vitro potency, superior pharmacokinetic profile).
Part 1: Foundational In Vitro Profiling
The journey to a predictive IVIVC model begins with a comprehensive in vitro characterization. The goal is to understand the compound's intrinsic properties—its interaction with the target, its ability to enter cells, and its susceptibility to metabolic processes.
Target Engagement & Cellular Potency
For kinase inhibitors, it's crucial to confirm that the compound engages its intended target within a cellular context. While biochemical assays provide an initial measure of potency (IC50), cellular assays offer a more biologically relevant picture.
-
Cellular Target Engagement: Assays like the NanoBRET® Target Engagement assay quantitatively measure the affinity of a compound for its target kinase in live cells.[6] This is critical because high biochemical potency can be negated by poor cell permeability or high affinity for intracellular ATP, which kinase inhibitors must compete with.[7]
-
Functional Cellular Assays: Downstream functional assays, such as measuring the phosphorylation of a known substrate, confirm that target engagement translates into a biological effect.
ADME Properties: Permeability and Metabolic Stability
A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are primary determinants of its in vivo exposure.
-
Permeability: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[8][11] By measuring the rate of compound passage from the apical (intestinal lumen) to the basolateral (blood) side, we can estimate its potential for oral absorption.[10]
-
Metabolic Stability: The susceptibility of a compound to biotransformation is assessed using in vitro systems like liver microsomes or hepatocytes.[12][13][14] These systems contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s).[15] By incubating the compound with these systems and measuring its disappearance over time, we can calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2), which help predict in vivo clearance.[12][15]
Figure 1: Overall workflow for establishing an IVIVC model.
Part 2: Comparative Case Study: AP-Cmpd1 vs. AP-Cmpd2
Let's apply this framework to our two hypothetical compounds.
In Vitro Data Summary
| Parameter | AP-Cmpd1 | AP-Cmpd2 | Rationale |
| Target Kinase IC50 (Biochemical) | 1 nM | 15 nM | Initial measure of potency against the isolated enzyme. |
| Cellular Target Engagement IC50 | 10 nM | 30 nM | Measures potency in a more complex biological environment, accounting for cell entry and ATP competition.[6] |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | Predicts oral absorption. High Papp suggests good absorption.[8] |
| Efflux Ratio (Papp B→A / A→B) | 8.0 | 1.2 | A ratio >2 suggests the compound is a substrate for efflux transporters (e.g., P-gp), which actively pump it out of cells, limiting absorption.[11] |
| Mouse Liver Microsome Half-life (t1/2) | 5 min | 45 min | Indicates metabolic stability. A longer half-life suggests slower clearance from the body.[12][14] |
Analysis of In Vitro Data: AP-Cmpd1 is biochemically more potent, but its poor permeability, high efflux ratio, and rapid metabolic breakdown are significant liabilities. AP-Cmpd2, while less potent on the isolated target, shows much better cell permeability and metabolic stability, making it a more promising candidate for in vivo success.
Part 3: In Vivo Pharmacokinetic (PK) Studies
Based on the in vitro data, we proceed to in vivo studies in mice to understand how the compounds behave in a whole organism.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (n=3 per timepoint).
-
Dosing: Administer compounds at 10 mg/kg via oral gavage (PO) and intravenous injection (IV). The IV arm is crucial for determining absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 50 µL) via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C.
-
Analysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS method.[15]
-
Parameter Calculation: Key PK parameters (AUC, Cmax, T1/2, Clearance, Bioavailability) are calculated using non-compartmental analysis software.
In Vivo PK Data Summary (10 mg/kg Oral Dose)
| Parameter | AP-Cmpd1 | AP-Cmpd2 | Implication |
| Cmax (ng/mL) | 50 | 850 | Maximum observed plasma concentration. |
| AUC (ng*h/mL) | 150 | 6800 | Total drug exposure over time. |
| Oral Bioavailability (F%) | <5% | 75% | The fraction of the oral dose that reaches systemic circulation. |
| Clearance (mL/min/kg) | 120 | 15 | Rate of drug removal from the body. High clearance leads to low exposure. |
Correlation and Analysis: The in vivo data confirm the predictions from our in vitro ADME assays.
-
AP-Cmpd1: The poor permeability and high efflux seen in the Caco-2 assay, combined with the rapid metabolic breakdown in liver microsomes, resulted in extremely low oral bioavailability and high clearance. The total exposure (AUC) is very low.
-
AP-Cmpd2: The excellent permeability and metabolic stability translated directly into high oral bioavailability and low clearance, leading to robust plasma exposure.
Part 4: Establishing the PK/PD and IVIVC Model
With robust in vitro and in vivo data, we can now build the correlative model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: The next step, often conducted in a tumor xenograft model, is to correlate the drug exposure (PK, measured by AUC) with the desired biological effect (PD, e.g., inhibition of tumor growth or target phosphorylation).[16] For AP-Cmpd2, we would find that sustained plasma concentrations above its cellular IC50 (30 nM) are required for tumor growth inhibition. AP-Cmpd1 fails to achieve this necessary exposure.
-
Building the IVIVC Model: A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[3][4][17] For oral solid dosage forms, this is critical. For early discovery compounds administered in solution, the correlation often focuses on predicting key in vivo PK parameters (like clearance and bioavailability) from in vitro ADME data.[18]
-
Clearance Prediction: In vitro intrinsic clearance (CLint) from liver microsome assays can be scaled to predict in vivo hepatic clearance.[14]
-
Absorption Prediction: Caco-2 permeability data is a key input for physiologically based pharmacokinetic (PBPK) models that predict the fraction of a dose absorbed from the gut.[18][19]
-
Figure 2: Diagram of the Caco-2 permeability assay setup.
Conclusion: The Power of a Predictive IVIVC Framework
This comparative guide illustrates that a singular focus on in vitro potency is a flawed strategy. AP-Cmpd1, despite its impressive nanomolar potency, was destined to fail due to poor ADME properties that were predictable from early in vitro assays. AP-Cmpd2, while more modest in its biochemical potency, possessed the drug-like characteristics necessary to achieve therapeutic exposure in vivo.
By systematically integrating cellular target engagement, permeability, and metabolic stability assays, drug development teams can build a robust IVIVC framework. This approach allows for the early identification of promising candidates, provides a clear rationale for advancing compounds, and ultimately increases the probability of clinical success. It transforms drug discovery from a process of serendipity into one of predictive science.
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Caco-2 Permeability Assay Protocol. Creative Bioarray.
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Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
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Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
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Caco-2 Permeability In Vitro Assay. Charnwood Discovery.
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Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link.
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
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How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.
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Predicting human pharmacokinetics from preclinical data: volume of distribution. ResearchGate.
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In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
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Binding assays to profile target engagement by kinase inhibitors in... ResearchGate.
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. AIMS Press.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
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Recent developments in aminopyrazole chemistry. ResearchGate.
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In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
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A Comparative Guide to Assessing the Selectivity of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol (AP-345E)
Introduction: The Aminopyrazole Scaffold and the Imperative of Selectivity
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting critical enzyme families, particularly protein kinases.[1][2] Its chemical tractability and ability to form key hydrogen bond interactions within ATP-binding sites have made it a cornerstone of modern drug discovery.[3] Molecules built on this framework have shown activity against a wide array of kinases, including p38 MAP kinase, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), leading to clinical candidates for inflammatory diseases and cancer.[4][5][6][7]
However, the very versatility of the aminopyrazole core presents a significant challenge: kinase selectivity. The human kinome comprises over 500 members, many with highly conserved ATP-binding pockets.[8] A lack of selectivity can lead to off-target effects, resulting in toxicity and a narrow therapeutic window.[9] Therefore, the rigorous assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides an in-depth framework for assessing the selectivity of a novel aminopyrazole derivative, 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol , which we will refer to as AP-345E . We will objectively compare its hypothetical performance with alternative compounds, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity.
Comparative Compound Profiles
To establish a meaningful comparison, we will evaluate AP-345E against three archetypal inhibitors with distinct selectivity profiles.
| Compound ID | Class | Description | Rationale for Inclusion |
| AP-345E | 5-Aminopyrazole | The investigational compound. Its selectivity is unknown and is the subject of this guide. | Topic Molecule |
| PZ-S1 | 5-Aminopyrazole | A hypothetical, highly selective p38α MAP kinase inhibitor derived from published SAR studies.[4][8] | Represents a 'best-in-class' selective compound from the same chemical family. |
| PZ-P1 | 3-Aminopyrazole | A hypothetical promiscuous kinase inhibitor, known to inhibit multiple kinases across different families (e.g., CDKs, JNKs, Aurora).[10] | Represents a 'dirty' compound to highlight the importance of selectivity optimization. |
| NP-p38-1 | Pyridinylimidazole | A well-characterized, non-pyrazole-based p38 MAP kinase inhibitor (e.g., SB203580).[5][11] | Provides a benchmark against a compound with a different chemical scaffold but a similar primary target. |
A Hierarchical Strategy for Selectivity Assessment
A robust assessment of selectivity is a multi-stage process, moving from a broad, high-level view to a detailed, quantitative analysis of on- and off-target interactions, and finally to confirmation of target engagement in a cellular context. This tiered approach ensures efficient use of resources and builds a comprehensive understanding of the compound's behavior.
Caption: A tiered workflow for assessing inhibitor selectivity.
Experimental Protocols: Ensuring Methodological Rigor
The trustworthiness of any selectivity assessment rests on the quality of the experimental methods. Here, we detail the core protocols.
Protocol 1: Broad Kinome Selectivity Screen (Biochemical Assay)
This initial screen provides a bird's-eye view of a compound's interaction profile across the human kinome. We describe a representative process based on services like those offered by Eurofins Discovery or Reaction Biology.[12][13]
Objective: To identify all potential kinase targets of AP-345E at a single high concentration.
Methodology: KINOMEscan™ (DiscoverX) Competition Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A reduced signal indicates displacement by the test compound.
-
Compound Preparation: Prepare a 10 mM stock solution of AP-345E in 100% DMSO. A final assay concentration of 1 µM is typical for primary screening.
-
Assay Execution (as performed by a service provider):
-
Kinases from a comprehensive panel (e.g., scanMAX, 468 kinases) are individually incubated with the immobilized ligand and the test compound (AP-345E).[12]
-
Control reactions include a DMSO-only vehicle control (100% binding) and a high-concentration control inhibitor (0% binding).
-
After incubation and washing to remove unbound components, the amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: Results are typically reported as Percent of Control (%Ctrl), where the DMSO control represents 100%.
-
%Ctrl = (Test Compound Signal - Negative Control Signal) / (DMSO Control Signal - Negative Control Signal) * 100
-
A lower %Ctrl value signifies stronger binding interaction. A common threshold for a "hit" is <35% or <10% Ctrl.
-
Protocol 2: Quantitative IC50 Determination (Fluorescence-Based Assay)
Once primary targets and significant off-targets are identified, their interaction with the inhibitor must be quantified by determining the half-maximal inhibitory concentration (IC50).
Objective: To determine the potency of AP-345E against selected kinases (e.g., p38α and any off-target hits).
Methodology: ADP-Glo™ Luminescent Kinase Assay (Promega)
-
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is measured using a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.
-
Materials:
-
Recombinant human kinase (e.g., p38α).
-
Kinase-specific substrate peptide.
-
Kinase buffer (containing MgCl2).
-
ATP at a concentration near the Km for the specific kinase.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test compounds (AP-345E, comparators) in DMSO.
-
-
Step-by-Step Protocol:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of AP-345E in DMSO. Transfer a small volume (e.g., 1 µL) to the wells of a 384-well assay plate. Include DMSO-only (high activity) and no-enzyme (background) controls.
-
Kinase Reaction: Add the kinase and its specific substrate peptide in kinase buffer to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Add ATP to all wells to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
First Detection Step: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent. This converts ADP to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are essential, but they don't confirm that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[15][16][17]
Objective: To validate that AP-345E binds to its primary target (e.g., p38α) in a cellular context.
Methodology: Western Blot-Based CETSA
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. When intact cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature can be quantified.[18]
-
Step-by-Step Protocol:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293 or a line endogenously expressing the target) to ~80% confluency. Treat cells with AP-345E (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-p38α).
-
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (DMSO vs. AP-345E), plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to the right for the AP-345E-treated sample indicates target stabilization and therefore, direct engagement.
Data Presentation and Interpretation
Clear visualization of selectivity data is crucial for comparative analysis.
Phase 1: Kinome-Wide Screen Results
The initial screen is best visualized by plotting the %Ctrl for all kinases. For clarity, we present a summary table of hypothetical "hits" (defined as >90% inhibition or <10% Ctrl at 1 µM).
| Compound | Primary Target Family Hits | Off-Target Family Hits | Total Hits (>90% Inh.) | Selectivity Score (S10) |
| AP-345E | p38α, p38β, JNK3 | Aurora A, Aurora B | 5 | 0.011 (5/468) |
| PZ-S1 | p38α | None | 1 | 0.002 (1/468) |
| PZ-P1 | p38α, JNK1/2/3, CDK2/5/9 | Aurora A/B, FLT3, VEGFR2 | 15 | 0.032 (15/468) |
| NP-p38-1 | p38α, p38β | JNK2, LRRK2 | 4 | 0.009 (4/468) |
| Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. |
Interpretation: The initial screen suggests AP-345E has a focused but not entirely clean profile, hitting the intended MAPK family (p38, JNK) but also the unrelated Aurora kinases. It appears more selective than the promiscuous PZ-P1 but less selective than the idealized PZ-S1 and the established NP-p38-1.
Visualizing Kinase Selectivity
A simplified kinome tree diagram helps visualize where the "hits" lie in relation to the main target.
Caption: Simplified kinome map of hypothetical AP-345E hits.
Phase 2: Quantitative IC50 Data
This table provides the quantitative potency data necessary for a true comparison.
| Compound | p38α IC50 (nM) | JNK3 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (AurA/p38α) |
| AP-345E | 25 | 80 | 450 | 600 | 18-fold |
| PZ-S1 | 10 | >10,000 | >10,000 | >10,000 | >1000-fold |
| PZ-P1 | 50 | 40 | 150 | 120 | 3-fold |
| NP-p38-1 | 35 | 2,500 | >10,000 | >10,000 | >285-fold |
Interpretation: The IC50 data confirms the initial screen. AP-345E is a potent p38α inhibitor but shows significant activity against JNK3 and moderate activity against Aurora kinases. Its 18-fold selectivity over Aurora A is modest. In contrast, PZ-S1 and NP-p38-1 demonstrate excellent selectivity, while PZ-P1 is confirmed to be a broad-spectrum inhibitor.
Phase 3: CETSA Results
The CETSA results validate that the compound reaches and binds its target in a live cell. A rightward shift in the melting curve for AP-345E-treated cells relative to the DMSO control would confirm target engagement with p38α. A lack of a shift for a known non-target (e.g., PKA) would further validate the specificity of the interaction in the cellular milieu.
Conclusion
This guide outlines a systematic and rigorous approach to assessing the selectivity of a novel 5-aminopyrazole inhibitor, AP-345E . Based on our hypothetical data, AP-345E emerges as a potent inhibitor of p38α MAP kinase with secondary activity against JNK3 and moderate off-target activity against Aurora kinases.
Comparative Standing:
-
vs. PZ-S1 (Selective Aminopyrazole): AP-345E is less selective, indicating that the 3,4-dimethyl and 1-ethanol substitutions do not confer the same degree of specificity as the modifications in the idealized selective compound.
-
vs. PZ-P1 (Promiscuous Aminopyrazole): AP-345E is significantly more selective, demonstrating that it is not a pan-kinase inhibitor and has a focused, albeit imperfect, profile.
-
vs. NP-p38-1 (Non-Pyrazole Alternative): AP-345E shows comparable on-target potency but inferior selectivity, highlighting a key area for further structure-activity relationship (SAR) studies.
The off-target Aurora kinase activity identified for AP-345E is a critical finding. This could represent either a liability (potential for toxicity) or an opportunity (potential for dual-targeting in specific cancer contexts). The experimental workflow described herein—moving from broad screening to quantitative IC50s and culminating in cellular target validation—provides the comprehensive data package required for researchers and drug development professionals to make such informed decisions.
References
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Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Goldstein, D. M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6870-6874. [Link]
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Harris, S. F., et al. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 283(3), 1633-1641. [Link]
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Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(1). [Link]
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Wang, L., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(7), 1391-1396. [Link]
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Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726. [Link]
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Martinez-Santamaria, L., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3290. [Link]
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Zhang, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(9), 3886-3903. [Link]
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CETSA. (n.d.). CETSA. Retrieved from CETSA official website. [Link]
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Patel, H., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link]
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A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra).[1] The enduring importance of this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has driven the development of a diverse array of synthetic methodologies. For researchers, selecting the optimal synthetic route is a critical decision, balancing factors such as substrate availability, desired substitution patterns, regioselectivity, and overall efficiency.
This guide provides an in-depth, head-to-head comparison of the most prevalent and strategically important methods for pyrazole synthesis. We will move beyond a simple recitation of reaction schemes to dissect the mechanistic underpinnings, highlight the practical advantages and limitations of each approach, and provide detailed, field-proven experimental protocols.
At a Glance: Key Pyrazole Synthesis Strategies
| Method | Key Reactants | General Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often requires heating.[2] | 70–95%[3] | Utilizes readily available starting materials; straightforward procedure.[1] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[1] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Typically a two-step process: pyrazoline formation followed by oxidation.[1] | 60–90%[4][5] | Wide availability of α,β-unsaturated carbonyls (e.g., chalcones).[1] | Requires a separate oxidation step, which can add complexity and reduce overall yield.[1] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne or Alkyne Surrogate | Base-mediated, often at room temperature.[6] | 70–86%[6] | High regioselectivity, mild reaction conditions.[6] | Requires in-situ generation of the nitrile imine; some alkynes can be expensive or difficult to prepare.[6] |
| Multicomponent Synthesis | e.g., Enaminone, Aldehyde, Hydrazine | Often catalyzed (e.g., Lewis acids, nanoparticles); can be performed in green solvents.[7][8] | Good to excellent[8][9] | High atom economy, operational simplicity, rapid access to molecular complexity in a single step.[1] | Optimization of reaction conditions for multiple components can be challenging. |
The Knorr Pyrazole Synthesis: The Classic Workhorse
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[2][10] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Mechanism and Rationale
The reaction is typically acid-catalyzed. The mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[2][11]
The choice of an acid catalyst (e.g., glacial acetic acid) is crucial as it protonates a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack by the hydrazine, thereby facilitating both the initial condensation and the final cyclization-dehydration cascade.[12]
Caption: Generalized workflow for the Knorr Pyrazole Synthesis.
Key Challenge: Regioselectivity
A significant drawback of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles, which can be challenging to separate.[1] The regiochemical outcome is a delicate interplay of electronic effects (the relative electrophilicity of the carbonyl carbons), steric hindrance, and reaction conditions such as pH and solvent.[13]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of Edaravone, a neuroprotective drug, showcasing a variation of the Knorr synthesis using a β-ketoester.[14]
Reactants:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition is exothermic and should be performed with caution.[14]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[11]
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Induce crystallization by adding a small amount of diethyl ether and stirring vigorously.[11]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[14]
Expected Yield: High. This reaction is known for its efficiency due to the formation of a stable aromatic product.[15]
Synthesis from α,β-Unsaturated Carbonyls
This method offers a versatile alternative, leveraging the vast chemical space of α,β-unsaturated aldehydes and ketones, many of which (e.g., chalcones) are readily synthesized or commercially available.[1]
Mechanism and Rationale
The reaction proceeds in two distinct stages. First, a Michael-type addition of the hydrazine to the β-carbon of the enone, followed by condensation with the carbonyl group, forms a non-aromatic pyrazoline intermediate. The second stage involves the oxidation of this pyrazoline to the corresponding aromatic pyrazole.[1]
The choice of oxidizing agent is critical for the success of the second step. A variety of reagents can be used, including iodine, hydrogen peroxide, or simply heating in a high-boiling solvent like DMSO under an oxygen atmosphere.[5][16] The oxidation step is the primary drawback of this method, as it adds a step to the overall process and requires careful optimization to avoid side reactions.
Caption: Two-stage synthesis of pyrazoles from enones.
Experimental Protocol: Synthesis of a 3,5-Diaryl-1-phenylpyrazole
This protocol is a representative example starting from a chalcone and phenylhydrazine.
Reactants:
-
Chalcone (e.g., trans-4-phenyl-3-buten-2-one) (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Ethanol (Solvent)
-
Iodine (I₂) (Catalytic amount for oxidation)
-
DMSO (Solvent for oxidation)
Procedure:
-
Pyrazoline Formation: Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask. Add phenylhydrazine (1 mmol) dropwise. Heat the mixture at 80°C under reflux for 4 hours.[1] Monitor the reaction by TLC.
-
Oxidation: After cooling, remove the ethanol under reduced pressure. To the residue, add DMSO (4 equivalents) and a catalytic amount of iodine (10 mol%).[13] Heat the mixture at reflux for 1-2 hours until the pyrazoline is fully converted.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[13]
Expected Yield: 66-88%[1]
1,3-Dipolar Cycloaddition: The Regioselective Approach
For applications demanding precise control over substituent placement, 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a superior strategy.[6][17] This method involves the reaction of a 1,3-dipole (a nitrile imine) with a dipolarophile (an alkyne or an alkene acting as an alkyne surrogate).
Mechanism and Rationale
The key to this method is the in-situ generation of a nitrile imine from a hydrazonoyl halide precursor using a base like triethylamine. The nitrile imine then undergoes a concerted [3+2] cycloaddition with an alkyne to directly form the pyrazole ring.[6] A significant advantage is the ability to use alkenes with a suitable leaving group (e.g., a bromine atom) as alkyne surrogates. In this case, the cycloaddition initially forms a pyrazoline, which then undergoes spontaneous elimination (e.g., of HBr) to aromatize into the final pyrazole product.[6] This approach offers excellent regioselectivity, which is often difficult to achieve with the Knorr synthesis.[6]
Caption: Workflow for 1,3-dipolar cycloaddition synthesis.
Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole
This protocol describes a highly regioselective synthesis using an α-bromocinnamaldehyde as an alkyne surrogate.[6]
Reactants:
-
α-Bromocinnamaldehyde (1.0 equivalent)
-
Hydrazonoyl chloride (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (Solvent)
Procedure:
-
Reaction Setup: Dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in 10 mL of dry dichloromethane in a flask.
-
Base Addition: Add triethylamine (3.3 mmol) to the solution. The role of the triethylamine is to dehydrohalogenate the hydrazonoyl chloride to generate the reactive nitrile imine intermediate in situ.
-
Reaction: Stir the reaction mixture at room temperature for 7-10 hours, monitoring the disappearance of starting materials by TLC.
-
Work-up and Purification: Once the reaction is complete, evaporate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Multicomponent Reactions (MCRs): The Efficiency-Driven Strategy
Modern synthetic chemistry increasingly favors multicomponent reactions for their high atom economy, operational simplicity, and ability to generate complex molecules in a single pot.[1] Pyrazole synthesis is well-suited to this approach, with numerous three- and four-component strategies being developed.
Rationale and Advantages
MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. This minimizes purification steps, reduces solvent waste, and shortens overall synthesis time. For pyrazoles, an MCR might involve, for example, the reaction of an enaminone, an aldehyde, and a hydrazine derivative in a green solvent like water, often with catalytic promotion.[7][18] The complexity of optimizing conditions for multiple simultaneous reactions is a potential challenge, but the gains in efficiency are often substantial.
Conclusion and Outlook
The choice of a pyrazole synthesis method is a strategic decision dictated by the specific goals of the research program.
-
The Knorr synthesis remains a valuable and straightforward method, especially when regioselectivity is not a concern or when symmetrical 1,3-dicarbonyls are used.
-
Synthesis from α,β-unsaturated carbonyls provides access to a wide range of pyrazoles from readily available precursors, though it necessitates an additional oxidation step.
-
1,3-Dipolar cycloaddition stands out for its superior regiocontrol, making it the method of choice for the synthesis of complex, unambiguously substituted pyrazoles.
-
Multicomponent reactions represent the forefront of efficiency, offering rapid and environmentally benign access to diverse pyrazole libraries.
As the demand for novel, functionally complex pyrazole-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the chemical research community.
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Padwa, A., Krumpe, K. E., & Kassir, J. M. (1991). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. The Journal of Organic Chemistry. [Link]
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Moody, C. J., & Taylor, R. J. (2005). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]
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Gomaa, A. M. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Aminopyrazole Kinase Inhibitors
Introduction
Protein kinases are instrumental regulators of cellular signaling, and their dysregulation is a known cause of numerous diseases, most notably cancer.[1] This has established them as a premier class of drug targets. The aminopyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Specifically, the 3-aminopyrazole moiety often serves as a crucial "hinge-binder," creating hydrogen bonds with the kinase hinge region, thereby mimicking the natural ligand, ATP.[1][3]
Computational molecular docking is an indispensable tool in modern drug discovery, allowing for the prediction of binding conformations and affinities of small molecules to their protein targets.[4] This guide provides a comprehensive, in-depth protocol for conducting a comparative docking study of aminopyrazole-based inhibitors against a therapeutically relevant kinase target. We will focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose disruption is a hallmark of many cancers, making it a prime target for inhibitor development.[5] This guide is designed for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each critical step.
Part 1: Designing a Robust Comparative Docking Study
A successful in silico study begins with meticulous planning. The objective is not merely to generate data, but to produce scientifically valid insights that can reliably guide further experimental work.
The Scientific Premise: Selecting the Target and Inhibitor Set
Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 was chosen for this guide due to its significant role in cell cycle progression and its validation as a cancer drug target.[3][5] Numerous aminopyrazole-based inhibitors have been developed for CDKs, providing a rich dataset for comparative analysis.[3][6] For this study, we will utilize the crystal structure of CDK2 in complex with an inhibitor, which provides a biologically relevant conformation of the active site. A suitable structure is PDB ID: 1UNL.[3]
Inhibitor Set Selection
For a meaningful comparison, a set of inhibitors with structural diversity and, ideally, known experimental activities (e.g., IC50 values) should be selected. This allows for the correlation of docking scores with in vitro potency, a critical validation step.[7][8] For this guide, we will consider a hypothetical series of three aminopyrazole analogs (Inhibitor A, B, and C) based on a common scaffold, with modifications designed to probe different regions of the CDK2 active site.
-
Inhibitor A (Reference): The core aminopyrazole scaffold with a known hinge-binding motif.
-
Inhibitor B: An analog of A with a bulky hydrophobic group to explore interactions in the hydrophobic pocket.
-
Inhibitor C: An analog of A with a polar group to investigate potential new hydrogen bonds in the solvent-exposed region.
The Principle of Self-Validation in Docking
Every docking protocol must be a self-validating system.[9] The trustworthiness of your predictions for novel compounds hinges on your ability to accurately reproduce known binding modes. The gold standard for validation is to "re-dock" the co-crystallized ligand back into the active site of the protein.[9][10] A successful docking protocol is one where the predicted binding pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its crystallographic position.[9][10] This confirms that the chosen docking parameters can replicate a known, experimentally determined interaction.
Part 2: A Validated Step-by-Step Docking Workflow
This section details the experimental protocol for performing a comparative docking study using widely accepted methodologies and software. While specific software commands may vary, the underlying principles are universal.
Experimental Protocol
Step 1: Protein Preparation
-
Objective: To prepare the CDK2 crystal structure (PDB ID: 1UNL) for docking by correcting structural issues and assigning appropriate chemical properties.
-
Procedure:
-
Download the PDB file from the RCSB Protein Data Bank.
-
Remove all non-essential components, including water molecules, co-solvents, and any co-purified proteins.
-
Separate the co-crystallized ligand for later use in protocol validation.
-
Add hydrogen atoms to the protein, as they are typically absent in crystal structures but crucial for defining hydrogen bonds.
-
Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).
-
Perform a brief energy minimization to relieve any steric clashes introduced during the preparation steps.
-
Step 2: Ligand Preparation
-
Objective: To generate low-energy, 3D conformations of the aminopyrazole inhibitors and assign correct chemical properties.
-
Procedure:
-
Sketch the 2D structures of Inhibitors A, B, and C.
-
Convert the 2D structures to 3D.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Perform energy minimization to obtain stable 3D conformers.
-
Step 3: Binding Site Definition and Grid Generation
-
Objective: To define the specific volume within the CDK2 active site where the docking algorithm will search for binding poses.
-
Procedure:
-
Identify the active site of CDK2. This is typically done by using the co-crystallized ligand as a reference point.
-
Define a "grid box" or "docking sphere" that encompasses the entire active site, providing enough space for the inhibitors to orient themselves freely. The dimensions should be sufficiently large to accommodate all inhibitors in the series.
-
Step 4: Molecular Docking Simulation
-
Objective: To predict the optimal binding pose and affinity (docking score) for each inhibitor within the CDK2 active site.
-
Procedure:
-
Protocol Validation: First, dock the extracted co-crystallized ligand back into the prepared CDK2 structure. Calculate the RMSD between the docked pose and the original crystal pose. If the RMSD is < 2.0 Å, the protocol is validated.[9]
-
Comparative Docking: Dock each prepared aminopyrazole inhibitor (A, B, and C) into the defined active site using the validated protocol.
-
Utilize a search algorithm (e.g., a genetic algorithm) to explore a wide range of possible conformations and orientations for each ligand.[11]
-
The docking software will calculate a "docking score" for the best poses, which estimates the binding affinity. Lower scores typically indicate more favorable binding.[8]
-
Step 5: Post-Docking Analysis
-
Objective: To analyze and compare the docking results to derive meaningful structure-activity relationships (SAR).
-
Procedure:
-
Visually inspect the top-scoring poses for each inhibitor.
-
Identify and record key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.
-
Pay close attention to the interactions with the kinase hinge region, as this is a defining feature of many aminopyrazole inhibitors.[3]
-
Compare the binding modes of the different inhibitors to understand how structural modifications influence their interactions with CDK2.
-
Part 3: Data Visualization and Interpretation
Comparative Docking Results
The table below presents hypothetical data from our comparative study. The docking score represents the predicted binding affinity (in kcal/mol), and the key interactions highlight the specific amino acid residues involved in binding.
| Inhibitor | Docking Score (kcal/mol) | Key Hydrogen Bonds (Hinge Region) | Key Hydrophobic Interactions |
| Inhibitor A (Reference) | -9.5 | Leu83, Glu81 | Ile10, Val18, Ala31, Val64, Phe80 |
| Inhibitor B (Bulky) | -10.8 | Leu83, Glu81 | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| Inhibitor C (Polar) | -9.1 | Leu83, Glu81, Asp86 | Ile10, Val18, Ala31, Val64 |
Interpretation of Results:
From this data, we can infer several key insights:
-
Inhibitor B shows the most favorable docking score. The addition of a bulky hydrophobic group appears to facilitate a new, beneficial interaction with residue Leu134 in a hydrophobic pocket, leading to a stronger predicted binding affinity.
-
Inhibitor C has a slightly weaker docking score than the reference. While it forms an additional hydrogen bond with Asp86, this may have come at the cost of a less optimal fit within the primary hydrophobic pocket, as suggested by the loss of interaction with Phe80.
-
All three inhibitors maintain the critical hydrogen bonds with the hinge region residues (Leu83, Glu81), confirming the importance of the aminopyrazole scaffold for anchoring within the ATP binding site.[3]
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex processes and relationships. Below are Graphviz diagrams illustrating the docking workflow and the biological context of CDK2 inhibition.
Caption: A validated workflow for comparative molecular docking.
Caption: Simplified signaling pathway showing CDK2's role in cell cycle progression.
Conclusion
This guide outlines a robust and scientifically rigorous framework for conducting comparative docking studies of aminopyrazole kinase inhibitors. By adhering to principles of meticulous preparation, stringent validation, and systematic analysis, researchers can generate reliable in silico data. This data serves to build predictive structure-activity relationship models, prioritize compounds for synthesis, and ultimately accelerate the discovery of novel, potent, and selective kinase inhibitors for therapeutic intervention. The correlation between computational predictions and experimental results is paramount, and this workflow provides a solid foundation for achieving that synergy.[8]
References
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Vangrevelinghe, E., et al. (2012). The discovery of a new class of 3-aminopyrazole-based inhibitors of cyclin-dependent kinases 2 and 5. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]
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Bramson, H. N., et al. (2001). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): a new class of antipro-liferative agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Cross, J. B., et al. (2009). Validation of docking programs for virtual screening. Journal of Chemical Information and Modeling. Available at: [Link][10]
-
ResearchGate. (2022). How to validate the molecular docking results? ResearchGate Discussion. Available at: [Link][9]
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Sousa, S. F., et al. (2006). A review of scoring functions for protein-ligand docking. Current Medicinal Chemistry. Available at: [Link][4]
-
Anderson, M., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry. Available at: [Link][5]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure? ResearchGate Discussion. Available at: [Link][7]
-
RSC Publishing. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. RSC Medicinal Chemistry. Available at: [Link][2]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry. Available at: [Link][10]
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ACS Publications. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link][6]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of innovation is paramount, it must be intrinsically linked with a steadfast commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of the research chemical 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 89896-32-2), a substituted pyrazole derivative.[1]
Hazard Assessment and Precautionary Principles
This compound combines a substituted pyrazole ring system with an amino alcohol functional group. Structurally similar compounds, such as other amino-pyrazoles, may cause skin and serious eye irritation.[3][4][5][6] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Key Precautionary Steps:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][7]
-
Prevent the release of the compound into the environment.[4][6][9]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[10] Waste containing this compound must be collected separately from other waste streams.
Do NOT mix this waste with:
-
Incompatible Chemicals: Avoid mixing with strong oxidizing agents, strong acids, or strong bases, as these are common incompatibilities for amino compounds.[3][11]
-
General Laboratory Trash: Disposal of chemical waste in regular trash is strictly prohibited.[12]
-
Sewer Systems: Due to its nature as a pharmaceutical compound and the unknown environmental impact, drain disposal is not permitted.[9][11][13][14]
The waste should be categorized as hazardous chemical waste.[15][16]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing the compound for disposal by a licensed chemical waste management service or your institution's Environmental Health and Safety (EHS) office.[2]
Table 1: Waste Classification and Handling
| Waste Type | Recommended Container | Disposal Procedure |
| Solid Waste (Unused reagent, contaminated lab wipes, absorbent material) | Labeled, sealed, chemically compatible container. | Collect in a designated hazardous waste container. Ensure the container is kept closed when not in use.[9] |
| Liquid Waste (Solutions containing the compound, rinsate) | Labeled, leak-proof, chemically compatible container. | Collect in a designated container for non-halogenated organic waste, unless institutional policy dictates otherwise. Do not fill beyond 90% capacity.[9][17] |
| Empty Containers (Original reagent bottle, vials) | Original container | Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous liquid waste.[9] Deface the label before discarding the empty, rinsed container in the appropriate solid waste stream (e.g., glass disposal box), as per institutional guidelines. |
Detailed Workflow for Disposal:
-
Container Selection:
-
Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[17] Plastic containers are often preferred over glass to minimize the risk of breakage.[12]
-
For liquid waste, ensure the container is placed within secondary containment to mitigate spills.[15][18]
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[12][15]
-
Clearly list all constituents and their approximate percentages, including solvents. Write out the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[12]
-
Include the principal investigator's name, lab location (building and room number), and the date of accumulation.[12]
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[16] This area must be at or near the point of generation and under the control of laboratory personnel.[19]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[15]
-
Keep waste containers securely closed at all times, except when adding waste.[20]
-
-
Arranging for Pickup:
-
Once the waste container is full (approximately 90% capacity) or when the experiment is complete, submit a request for waste pickup through your institution's EHS office.[9]
-
Follow your institution's specific procedures for scheduling a waste collection.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposal of waste.
Regulatory Compliance
All laboratory waste disposal is governed by strict regulations to protect human health and the environment.[10][21] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[12] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices through its Hazard Communication and HAZWOPER standards.[22][23][24]
Academic laboratories may have the option to operate under the alternative standards of 40 CFR Part 262, Subpart K, which provides more flexibility for the management of laboratory hazardous waste.[19] Regardless of the specific regulations your institution follows, the principles of proper waste identification, segregation, labeling, and timely disposal remain paramount.[25][26]
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to this guide, researchers handling this compound can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable laboratory environment. When in doubt, always consult with your institution's Environmental Health and Safety department. They are your primary resource for ensuring the safe and compliant management of all chemical waste.[16]
References
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [https://epa.ohio.gov/static/Portals/32/pdf/Laboratories_ hazardous_waste.pdf]([Link]_ hazardous_waste.pdf)
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
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Safety training: Dealing with hazardous chemicals and waste. MasteryTCN. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]
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Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Angene Chemical. [Link]
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Standard GHS SDS Report. The Savogran Company. [Link]
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Material Safety Data Sheet: 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine. Chemcia Scientific, LLC. [Link]
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In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
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Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison Chemical Safety Office. [Link]
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A Researcher's Guide to the Safe Handling of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally related aminopyrazole and ethanolamine derivatives. The core principle of this guidance is to treat the compound with a high degree of caution, assuming it may be hazardous.
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] This inherent bioactivity necessitates a robust safety protocol to minimize exposure and mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), a step-by-step operational workflow for safe handling, and appropriate disposal procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, a conservative approach to hazard assessment is warranted. Structurally similar aminopyrazole derivatives are known to cause skin and eye irritation.[3][4] Some may also be harmful if swallowed.[5][6] Therefore, a comprehensive PPE strategy is mandatory to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Conforming to EN 166 (EU) or NIOSH (US) | Provides a barrier against splashes and airborne particles, protecting against potential serious eye irritation or damage.[3] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber) | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 | Prevents direct skin contact, which could lead to irritation or absorption of the chemical.[3][5] |
| Body | Fire/flame resistant and impervious lab coat or coveralls | Appropriate to the scale of the experiment | Protects against splashes and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Follow institutional environmental health and safety guidelines | A primary engineering control to prevent inhalation of any potentially harmful vapors or aerosols. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment. The following procedure outlines the safe handling of this compound from preparation to temporary storage.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Detailed Steps
-
Designate Work Area : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Assemble Materials : Before starting, gather all necessary chemicals, solvents, glassware, and equipment.
-
Don Full PPE : Put on all required personal protective equipment as detailed in Table 1.
-
Weigh Compound : Carefully weigh the required amount of the compound. Use an analytical balance within the fume hood if possible. If the compound is a fine powder, take extra care to avoid creating dust.
-
Dissolution : When preparing solutions, slowly add the solvent to the solid compound to avoid splashing.
-
Perform Experiment : Conduct the experimental procedure, ensuring constant monitoring of the reaction.
-
Quench Reaction : If applicable, quench the reaction according to your established protocol.
-
Temporary Storage : If the resulting product is not for immediate use, store it in a clearly labeled, sealed container.
-
Decontaminate : Thoroughly decontaminate all glassware and work surfaces that have come into contact with the chemical.
-
Segregate Waste : Dispose of all waste, including contaminated consumables, into designated, clearly labeled hazardous waste containers.[3] Do not mix incompatible waste streams.
-
Doff PPE : Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles.
-
Wash Hands Thoroughly : Wash hands with soap and water after completing the work and removing PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[5] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weigh paper, and paper towels should be collected in a designated, sealed container labeled as hazardous solid waste.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed container labeled as hazardous liquid waste. Consult your institution's environmental health and safety office for specific guidelines on solvent compatibility in waste containers.
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
Never dispose of this chemical or its waste down the drain or in the regular trash.[7] All disposal must be in accordance with local, state, and federal regulations.
References
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- Hassan, A. S., et al.
- Sigma-Aldrich. SAFETY DATA SHEET for 2-(2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol. (2024).
- Fisher Scientific. SAFETY DATA SHEET for 1-Methyl-1H-pyrazol-3-amine.
- Fluorochem. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- U.S. Food and Drug Administration.
- Fisher Scientific. SAFETY DATA SHEET for 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
- TCI Chemicals.
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- Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
